molecular formula C8H7FO3 B1220655 3-Fluoro-4-hydroxyphenylacetic acid CAS No. 458-09-3

3-Fluoro-4-hydroxyphenylacetic acid

Numéro de catalogue: B1220655
Numéro CAS: 458-09-3
Poids moléculaire: 170.14 g/mol
Clé InChI: YRFBZAHYMOSSGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-4-hydroxyphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFBZAHYMOSSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196622
Record name 3-Fluoro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-09-3
Record name 3-Fluoro-4-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=458-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-4-hydroxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-hydroxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, spectroscopic profile, synthesis, and safety considerations. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its application in research and development.

Introduction

This compound, a derivative of 4-hydroxyphenylacetic acid, presents a unique combination of functional groups: a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on the aromatic ring. This trifecta of functionalities imparts specific electronic and steric properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide aims to provide a detailed examination of FHPAA's fundamental characteristics.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application. For FHPAA, these properties dictate its solubility, reactivity, and handling procedures.

PropertyValueReference
CAS Number 458-09-3[1][2][3]
Molecular Formula C₈H₇FO₃[1][2]
Molecular Weight 170.14 g/mol [1][2][4]
Appearance White to cream crystalline powder[5]
Melting Point 130-135 °C[1][6][7][8]
IUPAC Name 2-(3-fluoro-4-hydroxyphenyl)acetic acid[3][6]
SMILES OC(=O)Cc1ccc(O)c(F)c1
InChI Key YRFBZAHYMOSSGX-UHFFFAOYSA-N[3]

The fluorine atom's high electronegativity influences the acidity of the phenolic proton and the carboxylic acid, which can be a critical factor in designing molecules with specific pKa values for optimal absorption and distribution in biological systems.

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While a comprehensive set of spectra for FHPAA is not publicly available, related compounds and general principles of spectroscopy can provide insights into its expected spectral characteristics. Spectroscopic data for this compound, including NMR and FTIR, can be found on databases such as SpectraBase[9].

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a characteristic large coupling constant (¹J C-F).

  • ¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence and environment of the fluorine atom. A single resonance is expected for the single fluorine atom in FHPAA.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and C-F bond vibrations.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 170.14[1][2][4].

Synthesis and Reactivity

Understanding the synthesis and reactivity of FHPAA is crucial for its use as a chemical intermediate.

Synthetic Approach

A conceptual workflow for the synthesis is presented below:

G cluster_0 Conceptual Synthesis of FHPAA start Starting Material (e.g., 4-Hydroxyphenylacetic acid derivative) step1 Electrophilic Fluorination start->step1 Fluorinating Agent (e.g., Selectfluor) step2 Functional Group Interconversion/ Side Chain Introduction step1->step2 Intermediate product This compound step2->product Final Product

Caption: A conceptual workflow for the synthesis of FHPAA.

Reactivity Profile

The reactivity of FHPAA is governed by its three primary functional groups:

  • Carboxylic Acid: This group can undergo esterification, amidation, and reduction to the corresponding alcohol.

  • Phenolic Hydroxyl Group: The phenol can be alkylated, acylated, and participate in electrophilic aromatic substitution reactions, although the reactivity of the ring is influenced by the deactivating effect of the fluorine atom.

  • Aromatic Ring: The fluorine and hydroxyl groups direct the regioselectivity of further electrophilic substitution reactions.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of various organic compounds[10]. Its structural motifs are found in molecules with potential biological activity. For instance, it has been investigated for its serotonergic, dopaminergic, and noradrenergic actions[7]. The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, a common strategy in drug design.

The relationship of FHPAA as a building block can be visualized as follows:

G cluster_1 Role of FHPAA in Synthesis FHPAA This compound Deriv1 Ester Derivatives FHPAA->Deriv1 Esterification Deriv2 Amide Derivatives FHPAA->Deriv2 Amidation API Active Pharmaceutical Ingredients (APIs) Deriv1->API Deriv2->API

Caption: FHPAA as a precursor to more complex molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as an irritant[1]. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation[6].

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn. In case of dust formation, a dust mask is recommended.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray[8]. Ensure adequate ventilation and wash hands thoroughly after handling.

  • Storage: Store in a well-ventilated place, keeping the container tightly closed[7].

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier[11].

Conclusion

This compound is a versatile chemical building block with significant potential in the fields of medicinal chemistry and material science. Its unique combination of functional groups, augmented by the presence of a fluorine atom, offers a wide range of possibilities for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthetic considerations, and safety protocols to aid researchers in its effective and safe utilization.

References

An In-depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid: Structure, Synthesis, and Significance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-hydroxyphenylacetic acid (3F-4HPAA) is a fluorinated aromatic compound of significant interest to the pharmaceutical and life sciences sectors.[1] As a derivative of 4-hydroxyphenylacetic acid (4-HPAA), a known microbial metabolite of polyphenols, 3F-4HPAA holds potential as a building block in the synthesis of novel therapeutic agents.[2][3] The introduction of a fluorine atom onto the phenyl ring can profoundly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable synthon in drug discovery.[1] This guide provides a comprehensive overview of the structure, properties, and synthesis of 3F-4HPAA, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a phenyl ring substituted with a fluorine atom at the C3 position, a hydroxyl group at the C4 position, and an acetic acid moiety at the C1 position.

IUPAC Name: 2-(3-fluoro-4-hydroxyphenyl)acetic acid[4][5] CAS Number: 458-09-3[1][4][5][6][7][8][9] Molecular Formula: C₈H₇FO₃[1][4][5][7][8][9] Molecular Weight: 170.14 g/mol [1][4][7]

The presence of the electron-withdrawing fluorine atom influences the acidity of the phenolic hydroxyl group and the carboxylic acid, as well as the molecule's overall polarity and binding interactions.

PropertyValueSource
Melting Point131-135 °C[5]
pKa3.06 (related chloro-analog)[10]
LogP1.1584[7]
Topological Polar Surface Area (TPSA)57.53 Ų[7]
AppearanceWhite to cream crystalline powder[5][6]

Synthesis of this compound

Several synthetic routes to this compound have been described in the literature. A common and effective method involves the demethylation of 3-fluoro-4-methoxyphenylacetic acid. This approach is advantageous due to the commercial availability of the starting material.

Synthesis via Demethylation of 3-Fluoro-4-methoxyphenylacetic acid

This synthesis involves the cleavage of the methyl ether in 3-fluoro-4-methoxyphenylacetic acid to yield the desired product. Strong acids, such as hydrobromic acid in acetic acid, are typically employed for this transformation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product start 3-Fluoro-4-methoxyphenylacetic acid reflux Reflux (e.g., 34 hours) start->reflux reagents HBr, Acetic Acid reagents->reflux cool Cooling & Precipitation reflux->cool filter Filtration cool->filter recrystallize Recrystallization (Water) filter->recrystallize end This compound recrystallize->end

Synthesis of this compound via demethylation.
Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of 3-fluoro-4-hydroxy benzoic acid.[11]

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq)

  • Concentrated hydrobromic acid (48%)

  • Glacial acetic acid

  • Water (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-methoxyphenylacetic acid.

  • Add concentrated hydrobromic acid and glacial acetic acid.

  • Heat the mixture to reflux with stirring for an extended period (e.g., 34 hours).[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the crude product.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from water to obtain this compound as a crystalline solid.

Rationale for Experimental Choices:

  • Hydrobromic Acid: A strong acid capable of cleaving the aryl methyl ether. The bromide ion acts as a good nucleophile to attack the methyl group.

  • Acetic Acid: Serves as a solvent that is stable under the harsh reaction conditions and helps to dissolve the starting material.

  • Reflux: The high temperature is necessary to overcome the activation energy for the ether cleavage.

  • Recrystallization: A standard purification technique for solid organic compounds, which removes impurities by leveraging differences in solubility.

Reaction Mechanism

The demethylation of 3-fluoro-4-methoxyphenylacetic acid proceeds via a nucleophilic substitution reaction.

Reaction_Mechanism cluster_step1 Step 1: Protonation of the Ether Oxygen cluster_step2 Step 2: Nucleophilic Attack by Bromide cluster_step3 Step 3: Formation of Products start 3-Fluoro-4-methoxyphenylacetic acid + HBr intermediate1 Protonated Ether Intermediate start->intermediate1 Fast intermediate2 SN2 Transition State intermediate1->intermediate2 Slow (Rate-determining) end This compound + CH3Br intermediate2->end

Mechanism of acid-catalyzed demethylation.
  • Protonation: The ether oxygen of 3-fluoro-4-methoxyphenylacetic acid is protonated by the strong acid (HBr), making the methyl group more susceptible to nucleophilic attack.

  • Nucleophilic Attack: The bromide ion (Br⁻) acts as a nucleophile and attacks the electrophilic methyl carbon in an SN2 reaction.

  • Product Formation: This results in the cleavage of the carbon-oxygen bond, yielding the final product, this compound, and methyl bromide as a byproduct.

Applications in Drug Discovery and Development

Phenylacetic acid derivatives are important intermediates in the synthesis of various pharmaceuticals.[2] For instance, 4-hydroxyphenylacetic acid is a precursor in the synthesis of drugs like atenolol and metoprolol, which are beta-blockers used to treat cardiovascular conditions.[2] The fluorinated analog, 3F-4HPAA, offers a scaffold that can be further modified to create new chemical entities with potentially improved pharmacological profiles. The strategic placement of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

The development of novel therapeutics often relies on the availability of unique building blocks. The synthesis of compounds like this compound is a critical step in the drug discovery pipeline, enabling the exploration of new chemical space and the optimization of lead compounds.

Conclusion

This compound is a valuable compound for medicinal chemistry and drug development. Its synthesis, primarily through the demethylation of its methoxy precursor, is a well-established process. Understanding the structure, properties, and synthesis of this molecule is essential for researchers aiming to leverage its potential in the creation of next-generation pharmaceuticals.

References

An In-depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxyphenylacetic acid (3F4HPAA), a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis, analytical characterization, and safety protocols associated with 3F4HPAA. Furthermore, it explores its potential biological activities, particularly its putative role as a modulator of dopaminergic and serotonergic pathways, drawing parallels with structurally related neuroactive compounds. This guide is intended for researchers, chemists, and pharmacologists engaged in the design and synthesis of novel therapeutic agents.

Introduction and Scientific Context

This compound (CAS No. 458-09-3) is a halogenated derivative of 4-hydroxyphenylacetic acid (4-HPAA), a known metabolite of the amino acid tyrosine and various dietary polyphenols.[1][2] The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Fluorine's high electronegativity and small size can significantly alter the electronic properties of the aromatic ring and influence intramolecular and intermolecular interactions, including hydrogen bonding and pKa.[3]

While its non-fluorinated counterpart, 4-HPAA, is recognized as a microbial metabolite with roles in gut health and as a biomarker for certain diseases, the specific applications and biological profile of 3F4HPAA are less documented in mainstream literature but point towards its use as a valuable synthetic intermediate and a potential pharmacophore.[1][4] This guide synthesizes available technical data to provide a foundational resource for professionals working with this compound.

Physicochemical and Structural Properties

3F4HPAA is a white to beige crystalline powder.[5][6] Its core structure consists of a phenylacetic acid backbone with two functional groups on the aromatic ring: a hydroxyl group at position 4 and a fluorine atom at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 458-09-3[5][7][8][9]
Molecular Formula C₈H₇FO₃[7][8]
Molecular Weight 170.14 g/mol [5][7]
Melting Point 132-134 °C[6][9][10]
Appearance White to cream crystalline powder[5][6]
SMILES OC(=O)Cc1ccc(O)c(F)c1[5][8]
InChI Key YRFBZAHYMOSSGX-UHFFFAOYSA-N[5][11]
pKa (Predicted) 4.30 ± 0.10[6]
LogP (Predicted) 1.1584[8]
Topological Polar Surface Area 57.53 Ų[8]

Synthesis and Purification

While specific patented syntheses for 3F4HPAA are not widely published, a robust and logical synthetic route can be derived from established methods for analogous compounds, such as the demethylation of methoxy-substituted precursors. The synthesis of 3-fluoro-4-hydroxybenzoic acid via the demethylation of 3-fluoro-4-methoxybenzoic acid is a well-documented procedure that serves as an excellent template.[4] The commercially available precursor, 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2), is the logical starting material.[12]

Proposed Synthesis Workflow: Demethylation of Methoxy Precursor

The ether cleavage of the 4-methoxy group is the key transformation. This is typically achieved using strong acids like hydrobromic acid (HBr) in acetic acid, which act as effective demethylating agents.

SynthesisWorkflow Precursor 3-Fluoro-4-methoxyphenylacetic acid (CAS: 452-14-2) Reaction Ether Cleavage (Demethylation) Precursor->Reaction Start Product This compound (CAS: 458-09-3) Reaction->Product Crude Product Reagents Reagents: HBr, Acetic Acid Conditions: Reflux (e.g., 110-120°C) Reagents->Reaction Purification Purification Product->Purification FinalProduct Pure Crystalline Product Purification->FinalProduct Method Method: Recrystallization (e.g., from water) Method->Purification

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on analogous procedures and should be optimized for safety and yield.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 equivalent of 3-Fluoro-4-methoxyphenylacetic acid with glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Carefully add a 48% aqueous solution of hydrobromic acid (approx. 3-5 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Rationale: The combination of strong acid and heat facilitates the nucleophilic cleavage of the methyl ether. Acetic acid serves as a high-boiling solvent that is miscible with the aqueous HBr.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove residual acid.

  • Purification: Recrystallize the crude solid from hot water to yield the purified this compound.[6] Dry the final product under vacuum.

Analytical Characterization

Structural confirmation and purity assessment of 3F4HPAA are critical. A combination of spectroscopic techniques is employed for full characterization. The workflow ensures the unambiguous identification of the synthesized compound.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity & Thermal Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR FT-IR Spectroscopy MS Mass Spectrometry HPLC HPLC / UPLC MP Melting Point Sample Synthesized Sample (3F4HPAA) Sample->NMR Structural Elucidation Sample->IR Functional Group ID Sample->MS Molecular Weight Confirmation Sample->HPLC Purity Assessment Sample->MP Identity & Purity Check

Caption: Standard analytical workflow for the characterization of 3F4HPAA.

Spectroscopic Data

Public databases and supplier documentation confirm the availability of reference spectra for 3F4HPAA.[11][13][14] Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[7][15][16]

Table 2: Expected Spectroscopic Characteristics of this compound

TechniqueFeatureExpected Chemical Shift / Wavenumber / m/zRationale / Assignment
¹H NMR Aromatic Protonsδ 6.8 - 7.2 ppmComplex multiplets due to F-H coupling. Three distinct protons on the ring.
Methylene Protons (-CH₂)δ ~3.5 ppmSinglet (or doublet due to long-range F-H coupling), adjacent to acid and ring.
Phenolic Proton (-OH)δ ~9.0 - 10.0 ppmBroad singlet, exchangeable with D₂O.
Carboxylic Acid Proton (-COOH)δ ~12.0 - 13.0 ppmBroad singlet, exchangeable with D₂O.
¹³C NMR Carboxylic Carbon (C=O)δ >170 ppmCharacteristic downfield shift for carboxylic acid carbon.
Aromatic Carbons (C-F, C-OH)δ ~140 - 155 ppmLarge C-F coupling constant expected for the carbon bearing the fluorine.
Aromatic Carbons (C-H, C-CH₂)δ ~115 - 130 ppmSignals corresponding to the other four aromatic carbons.
Methylene Carbon (-CH₂)δ ~40 ppmAliphatic carbon signal.
FT-IR O-H Stretch (Phenol & Acid)3200 - 3500 cm⁻¹ (broad)Strong, broad absorption due to hydrogen-bonded hydroxyl groups.
C=O Stretch (Carboxylic Acid)1680 - 1720 cm⁻¹Strong, sharp absorption characteristic of a carbonyl group.
C=C Stretch (Aromatic)1500 - 1600 cm⁻¹Multiple sharp bands typical for an aromatic ring.
C-F Stretch1100 - 1250 cm⁻¹Strong absorption in the fingerprint region.
Mass Spec. (EI) Molecular Ion [M]⁺m/z = 170Corresponds to the molecular weight of the compound.
Key Fragmentm/z = 125Loss of the carboxyl group (-COOH, 45 Da).
Analytical Protocols
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Assign peaks based on chemical shifts, integration (for ¹H), and coupling patterns (J-coupling), particularly the characteristic C-F and H-F couplings.

  • FT-IR Spectroscopy:

    • Place a small amount of the dry, solid sample onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the key functional groups (O-H, C=O, C-F) as detailed in Table 2.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).

    • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to further support the proposed structure.

Biological Activity and Therapeutic Potential

The biological activity of 3F4HPAA is not extensively documented in peer-reviewed literature. However, its structural similarity to key endogenous molecules and related synthetic compounds provides a strong basis for postulating its pharmacological potential.

Putative Neuromodulatory Effects

Commercial sources suggest that 3F4HPAA exhibits serotonergic, dopaminergic, and noradrenergic actions, with specific interactions at the serotonin 5-HT₂A and dopamine D₂ receptors.[7] While the primary research validating these claims requires identification, the hypothesis is chemically plausible.

  • Dopaminergic System: Dopamine is metabolized in part to 3,4-dihydroxyphenylacetic acid (DOPAC).[17][18] The structural analogy between 3F4HPAA and DOPAC is evident. Furthermore, studies on the closely related compound, 2-(3-fluoro-4-hydroxyphenyl)ethylamine, have confirmed its affinity for dopamine D₂ receptors.[19] The substitution of fluorine on the phenyl ring is a known strategy to modulate receptor affinity and selectivity in dopamine receptor ligands.[19][20]

  • Serotonergic System: The 5-HT₂A receptor is a key target for numerous psychoactive drugs.[21] It is a G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gq/G11 pathway.[21] Ligands for this receptor often contain a phenyl group with specific substitution patterns that influence binding. The potential interaction of 3F4HPAA with this receptor suggests it could serve as a scaffold for developing novel CNS-active agents.

BioPathway cluster_ligand cluster_receptors cluster_pathways F3HPAA 3-Fluoro-4-hydroxyphenylacetic acid (3F4HPAA) D2R Dopamine D₂ Receptor F3HPAA->D2R Binds (Hypothesized) HT2A Serotonin 5-HT₂A Receptor F3HPAA->HT2A Binds (Hypothesized) D2_Pathway Modulation of Adenylyl Cyclase (e.g., ↓ cAMP) D2R->D2_Pathway Leads to HT2A_Pathway Activation of Gq/G11 (↑ IP₃, DAG, Ca²⁺) HT2A->HT2A_Pathway Leads to

Caption: Hypothesized interaction of 3F4HPAA with neurotransmitter receptors.

Application as a Synthetic Building Block

The most validated application of 3F4HPAA is as an intermediate in organic synthesis. Phenylacetic acid derivatives are common starting materials for a wide range of pharmaceuticals, including β-blockers and anti-inflammatory agents.[4] The dual functionality of the hydroxyl and carboxylic acid groups, combined with the modulating effect of the fluorine atom, makes 3F4HPAA a versatile scaffold for building combinatorial libraries to screen for novel biological activities.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed when handling this compound.

  • Hazard Classifications:

    • Causes skin irritation (H315).[5]

    • Causes serious eye irritation (H319).[5]

    • May cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

    • When handling the powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

  • Handling and Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[7]

    • Avoid contact with strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Seek medical attention if irritation persists in any case.

Conclusion

This compound is a specialized chemical with significant potential as a building block in the synthesis of complex organic molecules and pharmacologically active compounds. Its physicochemical properties are well-defined, and a logical synthetic pathway is readily available. While its specific biological activities require further direct investigation, its structural relationship to known neurometabolites and receptor ligands strongly suggests a potential for interaction with dopaminergic and serotonergic systems. This guide provides the foundational technical knowledge necessary for researchers and drug development professionals to safely handle, characterize, and utilize this compound in their work.

References

3-Fluoro-4-hydroxyphenylacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of 4-hydroxyphenylacetic acid (4-HPAA), a known metabolite of polyphenols, this molecule presents a unique combination of structural features that make it a valuable building block for complex therapeutic agents.[1][2] The introduction of a fluorine atom onto the phenyl ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, offering strategic advantages in drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a key intermediate in the development of novel pharmaceuticals.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in synthesis and drug formulation. This compound is a white to cream-colored crystalline powder at room temperature.[3][4] The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the acetic acid side chain influences its acidity, hydrogen bonding capability, and overall reactivity.

PropertyValueSource(s)
Molecular Formula C₈H₇FO₃[5][6][7]
Molecular Weight 170.14 g/mol [5][8]
IUPAC Name 2-(3-fluoro-4-hydroxyphenyl)acetic acid[9][10]
CAS Number 458-09-3[5][11]
Melting Point 130-135 °C[4][5][10]
Appearance White to cream powder or crystalline powder[3][4]
SMILES O=C(O)CC1=CC=C(O)C(F)=C1[9][11]
InChI Key YRFBZAHYMOSSGX-UHFFFAOYSA-N[9][10]

Synthesis and Mechanistic Considerations

The synthesis of phenylacetic acid derivatives is a well-established field in organic chemistry. For this compound, a common and logical pathway involves the modification of a readily available precursor. While multiple routes exist, a representative synthesis can be conceptualized based on standard aromatic substitution and side-chain formation reactions, analogous to methods used for similar compounds.[12]

Conceptual Synthetic Workflow

A plausible synthetic route starts from a protected phenol, undergoes functionalization to introduce the acetic acid side chain, followed by deprotection. The choice of protecting group is critical to prevent unwanted side reactions with the phenolic hydroxyl group during the synthesis steps.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Reduction/Rearrangement cluster_3 Step 4: Deprotection A 2-Fluorophenol B Protected Fluorophenol (e.g., Benzyl Ether) A->B Benzyl Halide, Base C Acylated Intermediate B->C Friedel-Crafts Acylation (e.g., with Chloroacetyl Chloride) D Protected Phenylacetic Acid Derivative C->D Willgerodt-Kindler Reaction or similar rearrangement E This compound D->E Catalytic Hydrogenation (to remove Benzyl group)

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol is a representative example based on established chemical transformations for analogous compounds.[12][13]

Objective: To synthesize this compound from 4-benzyloxyphenylacetonitrile.

Pillar of Trustworthiness: This multi-step synthesis includes purification and analytical checkpoints after each key transformation to ensure the identity and purity of intermediates, validating the progression towards the final product.

Step 1: Hydrolysis of 4-Benzyloxyphenylacetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-benzyloxyphenylacetonitrile (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.[12]

  • Causality: The acidic medium is essential for the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH). Ethanol serves as a co-solvent to ensure the homogeneity of the reaction mixture.

  • Execution: Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove ethanol. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 4-benzyloxyphenylacetic acid.

Step 2: Deprotection via Catalytic Hydrogenation

  • Reaction Setup: Dissolve the crude 4-benzyloxyphenylacetic acid from the previous step in a suitable solvent like methanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

  • Execution: Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Causality: The palladium catalyst facilitates the hydrogenolysis of the benzyl ether protecting group, cleaving the C-O bond and liberating the free phenol while producing toluene as a byproduct. This method is chosen for its high efficiency and clean reaction profile.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. The combined filtrate is concentrated under reduced pressure. The resulting solid residue is purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water) to yield pure this compound.

Applications in Drug Development

Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory drugs, cardiovascular agents, and antibiotics.[2] The fluorinated analogue, this compound, serves as a crucial intermediate, leveraging the unique properties of fluorine to enhance drug efficacy and safety.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at the 3-position can block a potential site of aromatic hydroxylation, thereby increasing the metabolic half-life of a drug candidate.

  • Receptor Binding: Fluorine's high electronegativity can alter the acidity of the neighboring phenolic hydroxyl group and influence hydrogen bonding interactions with target receptors, potentially leading to enhanced binding affinity and selectivity.

  • Bioavailability: The lipophilicity of a molecule is a key determinant of its absorption and distribution. A fluorine substituent can increase lipophilicity, which may improve penetration across biological membranes.

This compound is a building block for synthesizing more complex molecules, including potential central nervous system (CNS) depressants, anti-anxiety medications, and antihypertensive drugs.[2][14][15] Its structure is related to metabolites of flavonoids, which are known to possess a range of biological activities, including antioxidant and anti-inflammatory effects.[1]

G A 3-Fluoro-4-HPAA (Building Block) B Lead Compound Synthesis A->B F Optimized Drug Candidate B->F C Enhanced Metabolic Stability (C-F Bond) C->F D Modulated Receptor Binding (pKa Shift) D->F E Improved Bioavailability E->F

Caption: Role of this compound in drug optimization.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its use in research and manufacturing. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.[16]

Standard Analytical Workflow
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine purity and quantify the compound.

    • Protocol:

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for reversed-phase chromatography.

      • Stationary Phase: C18 column.

      • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 275-280 nm).

      • Validation: The method is validated by assessing linearity, precision, and accuracy. The presence of a single major peak (typically >98% purity) confirms the sample's purity.[7]

  • Mass Spectrometry (MS):

    • Purpose: To confirm molecular weight and elemental composition.

    • Protocol: Electrospray ionization (ESI) in negative mode is typically used to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₈H₇FO₃) by matching the exact mass.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the precise chemical structure.

    • Protocol:

      • ¹H NMR: Provides information on the number and environment of protons. Expect signals for the aromatic protons and the methylene (-CH₂-) protons of the acetic acid side chain.

      • ¹³C NMR: Shows signals for all unique carbon atoms in the molecule.

      • ¹⁹F NMR: A definitive technique that will show a signal characteristic of the fluorine atom, with coupling to adjacent protons.

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Characteristic Peaks: Broad O-H stretch from the carboxylic acid and phenol, a sharp C=O stretch from the carboxylic acid, and C-F bond vibrations.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[17] If handling large quantities or generating dust, use a dust mask (e.g., N95) or work in a ventilated hood.[18]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Ensure adequate ventilation. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.[11][19]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its unique combination of a reactive carboxylic acid handle, a phenolic hydroxyl group, and a metabolically robust fluorine atom makes it a highly valuable building block in the rational design of new therapeutic agents. A thorough understanding of its synthesis, properties, and analytical profile, as outlined in this guide, is essential for leveraging its full potential in the demanding landscape of drug discovery and development.

References

Unveiling the Bioactive Potential of 3-Fluoro-4-hydroxyphenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Imperative for Novel Bioactive Scaffolds

In the landscape of modern drug discovery and development, the exploration of novel chemical entities with unique biological activities is paramount. Phenylacetic acid derivatives, a class of compounds prevalent in nature and as metabolic byproducts, have garnered significant attention for their diverse physiological roles. This technical guide delves into the biological activity of a specific fluorinated analogue, 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA). While direct research on FHPAA is emerging, this document synthesizes the current understanding, draws logical inferences from its structural analogues, and proposes a roadmap for future investigations. By examining the known neuropharmacological actions of FHPAA and the broader bioactivities of its non-fluorinated parent compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to unlock the full therapeutic potential of this intriguing molecule.

Introduction to this compound (FHPAA)

This compound is a fluorinated aromatic compound with the chemical formula C₈H₇FO₃[1]. The introduction of a fluorine atom to the phenyl ring of 4-hydroxyphenylacetic acid (4-HPAA) is a strategic modification by medicinal chemists to potentially enhance metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic profiles.

Chemical and Physical Properties
CAS Number 458-09-3[2][3]
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Appearance White to cream powder or crystalline powder[4]
Melting Point 132-134 °C[3]
Synonyms (3-fluoro-4-hydroxyphenyl)acetic acid, 4-carboxymethyl-2-fluorophenol[2]

Known and Inferred Biological Activities of FHPAA

While the body of literature specifically investigating FHPAA is still developing, initial findings and comparative analysis with its structural relatives provide a strong foundation for understanding its potential biological significance.

Neuropharmacological Profile: A Direct Glimpse

Emerging evidence points towards the neuromodulatory potential of FHPAA. It has been shown to exhibit serotonergic, dopaminergic, and noradrenergic activities[1]. Specifically, FHPAA interacts with the serotonin receptor 5-HT2A and the dopamine receptor D2 [1]. This dual activity suggests its potential as a scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. The biosynthesis of FHPAA has been linked to 5-hydroxyindoleacetic acid (5-HIAA), a primary metabolite of serotonin, further underscoring its connection to serotonergic pathways[1].

The following diagram illustrates the potential sites of action for FHPAA within a simplified neuronal synapse.

FHPAA_Neurotransmission cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter_Vesicles Neurotransmitter Vesicles (DA, 5-HT) Synaptic_Cleft Synaptic Cleft Neurotransmitter_Vesicles->Synaptic_Cleft Release D2_Receptor Dopamine D2 Receptor Signal_Transduction Signal Transduction Cascades D2_Receptor->Signal_Transduction 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Signal_Transduction FHPAA This compound (FHPAA) FHPAA->D2_Receptor Interacts with FHPAA->5HT2A_Receptor Interacts with

Caption: Potential interactions of FHPAA in the synaptic cleft.

Insights from Non-Fluorinated Analogs: 4-HPAA and 3-HPAA

The biological activities of 4-hydroxyphenylacetic acid (4-HPAA) and 3-hydroxyphenylacetic acid (3-HPAA) are well-documented and offer valuable insights into the potential, yet-to-be-explored, functions of FHPAA.

Phenolic acids are renowned for their antioxidant capabilities. Studies on derivatives of 4-HPAA have confirmed their ability to scavenge free radicals, as demonstrated in DPPH and ABTS assays[5][6]. This antioxidant activity is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases. For instance, 4-HPAA has been shown to protect against acetaminophen-induced liver injury in mice by enhancing the activity of phase II and antioxidant enzymes[7]. The introduction of a fluorine atom, an electronegative element, can modulate the electronic properties of the phenolic ring, potentially influencing the antioxidant capacity of FHPAA[8][9].

Both 4-HPAA and 3-HPAA are known metabolites of dietary polyphenols, produced by the gut microbiota[7][10][11]. This metabolic origin underscores their bioavailability and potential for systemic effects. Research has demonstrated that these metabolites can exert significant physiological responses:

  • Cardiovascular Effects : 3-HPAA has been shown to induce a dose-dependent decrease in arterial blood pressure in spontaneously hypertensive rats, an effect mediated at least in part by the release of nitric oxide from the endothelium[11].

  • Bone Metabolism : 4-HPAA has been found to inhibit osteoclast formation and prevent bone loss in an ovariectomized mouse model of osteoporosis, suggesting its potential role in managing bone health[10].

  • Reproductive Health : The gut microbiota-derived metabolite 3-HPAA was found to rejuvenate spermatogenic dysfunction in aged mice by upregulating GPX4 and thereby inhibiting ferroptosis[12].

The fluorination of FHPAA could influence its interaction with metabolic enzymes and transporters, potentially altering its pharmacokinetic profile and systemic exposure compared to its non-fluorinated counterparts.

Proposed Experimental Workflows for Characterizing FHPAA

To rigorously define the biological activity of FHPAA, a multi-faceted experimental approach is necessary. The following protocols are proposed based on established methodologies for characterizing similar phenolic acids.

In Vitro Assessment of Neuropharmacological Activity

Objective: To quantify the binding affinity and functional activity of FHPAA at dopamine and serotonin receptors.

Methodology: Radioligand Binding Assays

  • Receptor Preparation: Utilize cell lines stably expressing human dopamine D2 and serotonin 5-HT2A receptors (e.g., HEK293 or CHO cells). Prepare cell membrane homogenates.

  • Competitive Binding: Incubate the membrane preparations with a constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) and increasing concentrations of FHPAA.

  • Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of FHPAA that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Methodology: Functional Assays (e.g., Calcium Mobilization)

  • Cell Culture: Plate receptor-expressing cells in a 96-well plate.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of FHPAA to the wells. For antagonist activity, pre-incubate with FHPAA before adding a known agonist.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader to determine intracellular calcium mobilization.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

The following diagram outlines the workflow for in vitro receptor characterization.

in_vitro_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) Receptor_Prep_B Prepare Receptor Membranes Incubation_B Incubate with Radioligand & FHPAA Receptor_Prep_B->Incubation_B Filtration_B Separate Bound/ Free Ligand Incubation_B->Filtration_B Detection_B Quantify Radioactivity Filtration_B->Detection_B Analysis_B Calculate Ki Detection_B->Analysis_B Cell_Culture_F Culture Receptor- Expressing Cells Dye_Loading_F Load with Calcium- Sensitive Dye Cell_Culture_F->Dye_Loading_F Compound_Add_F Add FHPAA (and Agonist) Dye_Loading_F->Compound_Add_F Detection_F Measure Fluorescence Compound_Add_F->Detection_F Analysis_F Determine EC50/IC50 Detection_F->Analysis_F Start Start Start->Receptor_Prep_B Start->Cell_Culture_F

Caption: Workflow for in vitro characterization of FHPAA.

Evaluation of Antioxidant Capacity

Objective: To determine the free radical scavenging activity of FHPAA.

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add varying concentrations of FHPAA to the DPPH solution. Include a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

In Vivo Assessment of Biological Effects

Objective: To investigate the in vivo effects of FHPAA in relevant animal models.

Methodology: Murine Model of Anxiety (Elevated Plus Maze)

  • Animal Acclimation: Acclimate male C57BL/6J mice to the housing conditions.

  • Drug Administration: Administer FHPAA (e.g., via intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

  • Behavioral Testing: 30 minutes post-administration, place each mouse at the center of an elevated plus maze and record its activity for 5 minutes.

  • Data Collection: Measure the time spent in the open and closed arms and the number of entries into each arm.

  • Data Analysis: Analyze the data to assess anxiolytic-like effects (increased time in and entries into the open arms).

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, bioactive molecule. Its demonstrated interactions with key neurotransmitter receptors, coupled with the extensive biological activities of its non-fluorinated analogs, provide a compelling rationale for its further investigation. The strategic incorporation of a fluorine atom may endow FHPAA with advantageous pharmacological properties, making it a valuable lead compound for the development of novel therapeutics.

Future research should focus on a systematic evaluation of its ADME (absorption, distribution, metabolism, and excretion) properties and a broader screening against a panel of biological targets. In vivo studies in various disease models, guided by the findings from its analogs, will be crucial in elucidating its therapeutic potential. The comprehensive characterization of FHPAA will undoubtedly contribute to the expanding arsenal of bioactive compounds for addressing unmet medical needs.

References

3-Fluoro-4-hydroxyphenylacetic acid as a dopamine metabolite

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers

Abstract

3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) is a synthetic, fluorinated aromatic compound of significant interest to researchers in neuroscience and pharmacology. While not an endogenous metabolite of dopamine, its structural analogy to the key dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) makes it a valuable tool for probing dopaminergic pathways, studying enzyme kinetics, and developing novel therapeutic agents. This guide provides a comprehensive overview of the established biochemical landscape of dopamine metabolism, positions FHPAA within this context as a research compound, and offers detailed technical protocols for its analysis. We will explore the rationale behind its use, step-by-step methodologies for its quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and its potential applications in drug development. This document serves as a technical resource for scientists aiming to leverage FHPAA in their research endeavors.

The Canonical Pathways of Dopamine Metabolism

To understand the utility of this compound as a research tool, one must first grasp the primary metabolic routes of dopamine in the central nervous system. Dopamine is enzymatically degraded into several key metabolites, with two major pathways responsible for its inactivation. The final major metabolite of both pathways is homovanillic acid (HVA).

The principal pathway involves two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1]

  • MAO-Dominant Pathway : Dopamine is first oxidized by MAO to form the highly reactive and potentially toxic intermediate, 3,4-dihydroxyphenylacetaldehyde (DOPALD).[2][3] DOPALD is then rapidly detoxified by aldehyde dehydrogenase (ALDH) into the stable metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) .[3] Subsequently, DOPAC can be O-methylated by COMT to form HVA.

  • COMT-Dominant Pathway : Alternatively, dopamine can first be methylated by COMT to produce 3-methoxytyramine (3-MT). 3-MT is then oxidized by MAO to yield HVA.[1][4]

The balance between these pathways is crucial for maintaining dopaminergic homeostasis, and their dysregulation has been implicated in neurological disorders such as Parkinson's disease.

Dopamine_Metabolism DA Dopamine DOPALD 3,4-Dihydroxyphenylacetaldehyde (DOPALD) DA->DOPALD MAO MT 3-Methoxytyramine (3-MT) DA->MT COMT DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) DOPALD->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT MT->HVA MAO

Canonical metabolic pathways of dopamine.

This compound (FHPAA): A Synthetic Analog

This compound is a synthetic compound and not a known naturally occurring (endogenous) metabolite of dopamine. Its value lies in its structural similarity to DOPAC, where a hydrogen atom on the phenyl ring is replaced by a fluorine atom. This substitution is a common strategy in medicinal chemistry for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic hydroxylation at that position, potentially increasing the compound's half-life.

  • Altered Receptor Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially modifying its binding affinity and selectivity for receptors and enzymes.

  • Probing Active Sites: It can be used as a probe to understand the steric and electronic requirements of enzyme active sites (e.g., MAO, COMT) or neurotransmitter receptors.

  • Tracer Development: Fluorine-18 is a common positron-emitting isotope used in Positron Emission Tomography (PET) imaging, making fluorinated analogs valuable precursors for developing novel imaging agents.

While direct evidence of its formation from dopamine in vivo is lacking, FHPAA has been reported to exhibit serotonergic, dopaminergic, and noradrenergic activities, including interactions with the dopamine D2 receptor.[5]

Chemical and Physical Properties

The fundamental properties of FHPAA are summarized in the table below, compiled from various chemical suppliers.[6][7][8]

PropertyValue
CAS Number 458-09-3
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Appearance White to cream crystalline powder
Melting Point 132-134 °C
SMILES OC(=O)Cc1ccc(c(c1)F)O
InChI Key YRFBZAHYMOSSGX-UHFFFAOYSA-N

Analytical Methodology: Quantification of FHPAA in Biological Samples

Accurate quantification of FHPAA in complex biological matrices like plasma, urine, or brain tissue homogenates is essential for its study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity.

Experimental Workflow: LC-MS/MS Analysis

The general workflow involves sample preparation to isolate the analyte from matrix interferences, chromatographic separation, and detection by mass spectrometry.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., FHPAA-d4) Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spec (MRM Detection) LC->MS Data Data Processing & Quantification MS->Data

Workflow for FHPAA quantification via LC-MS/MS.
Detailed Protocol: Sample Preparation (Protein Precipitation)

This protocol is a robust starting point for plasma samples and can be adapted for other matrices. The rationale for using protein precipitation with cold acetonitrile is its efficiency in removing the bulk of proteins while being relatively simple and fast.[9][10]

  • Thaw Samples: Thaw plasma samples on ice to maintain stability.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a deuterated version like FHPAA-d4) to each sample, vortex briefly. The IS is critical for correcting for variability during sample preparation and instrument analysis.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold temperature and solvent cause proteins to denature and precipitate.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to maximize protein removal.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer for Analysis: Transfer the final supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters serve as a validated starting point for method development. Optimization is necessary for specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention and separation for small polar molecules like FHPAA.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStandard organic phase; formic acid aids in protonation for positive ion mode ESI.
Gradient 5% B to 95% B over 5-7 minutesA typical gradient to elute the analyte while cleaning the column.
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeESI is standard for this class of molecules. Both modes should be tested, but negative mode may be more sensitive due to the carboxylic acid and phenol groups.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.
Example MRM Must be determined empirically by infusing pure FHPAA standard.

Applications in Research and Drug Development

FHPAA's unique properties make it a versatile tool for advancing our understanding of neurological systems and for developing new drugs.

  • Enzyme Characterization: FHPAA can be used as a substrate to study the activity and kinetics of key dopamine-metabolizing enzymes like MAO and COMT. By comparing its metabolic rate to that of DOPAC, researchers can gain insights into how fluorination affects enzyme recognition and turnover.

  • Biomarker of Drug Metabolism: If a novel drug is designed to be metabolized into FHPAA, its detection and quantification in plasma or urine can serve as a direct biomarker of patient compliance, drug uptake, and metabolic activity.[11][12] This is a critical component in clinical trials and personalized medicine.

  • Probing Neurotransmitter Receptors: Given its reported interaction with the dopamine D2 receptor, FHPAA can be used in competitive binding assays to help characterize the binding pockets of dopaminergic receptors and to screen for new drug candidates.[5]

  • Development of PET Tracers: A radiolabeled version, [¹⁸F]FHPAA, could potentially be developed as a PET imaging agent to visualize dopamine metabolism or receptor density in vivo, offering a non-invasive window into brain function and disease progression.[11]

Conclusion

While this compound is not an endogenous metabolite of dopamine, its identity as a synthetic structural analog of DOPAC provides significant value to the scientific community. It serves as a sophisticated chemical probe for dissecting the complexities of dopaminergic pathways, from enzyme kinetics to receptor interactions. The robust analytical methodologies outlined in this guide, particularly LC-MS/MS, enable its precise quantification, paving the way for its use as a potential biomarker in preclinical and clinical settings. For researchers in neuroscience and drug development, FHPAA represents a key tool for unlocking new insights into neurological disorders and for designing the next generation of therapeutics.

References

An In-Depth Technical Guide to Investigating 3-Fluoro-4-hydroxyphenylacetic Acid (FHPAA) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Charting a Course for Discovery

In the dynamic landscape of neuroscience research, the exploration of novel molecular tools is paramount to unraveling the complexities of neural circuits and developing next-generation therapeutics. This guide focuses on 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) , a fluorinated analog of the endogenous dopamine metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). While direct, extensive research on FHPAA is nascent, its structural similarity to key neurochemicals presents a compelling case for its investigation as a modulator of monoaminergic systems.

This document serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It is designed not as a mere compilation of existing data, but as a strategic roadmap for the systematic investigation of FHPAA's neuropharmacological profile. We will delve into the theoretical underpinnings of its potential mechanisms of action, provide detailed, field-proven experimental protocols for its characterization, and outline a logical framework for its evaluation as a novel research tool.

Part 1: The Scientific Rationale - Understanding FHPAA in the Context of Dopaminergic Metabolism

This compound is a fluorinated aromatic compound with documented serotonergic, dopaminergic, and noradrenergic actions, including interactions with the serotonin receptor 5HT2A and the dopamine receptor DRD2[1]. Its core structure is that of 4-hydroxyphenylacetic acid, a known metabolite in various biological systems[2]. The introduction of a fluorine atom at the 3-position of the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability and receptor binding affinity.

The primary rationale for investigating FHPAA in neuroscience stems from its close structural relationship to 3,4-dihydroxyphenylacetic acid (DOPAC) , a primary metabolite of the neurotransmitter dopamine[3]. Dopamine is catabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[3][4]. This metabolic pathway is of profound interest in the study of numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression[4][5][6][7][8].

The Dopamine-DOPAC Pathway: A Foundation for Inquiry

Dopamine, upon its release into the synaptic cleft and subsequent reuptake, is primarily metabolized intracellularly by MAO to form 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase[4]. DOPAC levels in specific brain regions are often used as an index of dopamine turnover and release[9][10].

dot

Dopamine Dopamine DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) Dopamine->DOPAL MAO DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) DOPAL->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT

Caption: Simplified Dopamine Catabolic Pathway.

Given this, FHPAA can be hypothesized to act as a stable analog of DOPAC, potentially interacting with the enzymatic and transport systems involved in dopamine metabolism. The fluorine substitution may alter its substrate specificity for enzymes like COMT or its interaction with neuronal transporters.

Part 2: A Practical Guide to the Neuropharmacological Characterization of FHPAA

This section provides a series of detailed, self-validating protocols designed to systematically elucidate the neuropharmacological properties of FHPAA.

Synthesis and Procurement of FHPAA

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 458-09-3
Molecular Formula C₈H₇FO₃[1]
Molecular Weight 170.14 g/mol [1]
Melting Point 132 °C[1]
In Vitro Characterization: Receptor Binding and Enzyme Inhibition Assays

The initial characterization of FHPAA should focus on its interaction with key molecular targets within the dopaminergic and serotonergic systems.

Based on preliminary information suggesting an interaction with DRD2 receptors, a competitive radioligand binding assay is a crucial first step[1]. A similar approach has been used to characterize related fluorinated compounds[18][19].

Protocol: Dopamine D2 Receptor Competitive Binding Assay

  • Preparation of Rat Striatal Membranes:

    • Homogenize fresh or frozen rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Tris-HCl buffer and repeat the centrifugation.

    • The final pellet, containing the membrane fraction, is resuspended in assay buffer and protein concentration is determined using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine:

      • 50 µL of striatal membrane preparation (50-100 µg protein).

      • 50 µL of [³H]Spiperone (a D2-selective antagonist radioligand) at a final concentration of 0.1-0.5 nM.

      • 50 µL of varying concentrations of FHPAA (e.g., 10⁻¹⁰ to 10⁻⁴ M) or vehicle.

    • For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate at 25°C for 60 minutes.

  • Termination and Detection:

    • Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the FHPAA concentration.

    • Determine the IC₅₀ value (the concentration of FHPAA that inhibits 50% of specific [³H]Spiperone binding) using non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

Start Start: Prepare Rat Striatal Membranes Assay Perform Competitive Binding Assay with [3H]Spiperone and FHPAA Start->Assay Filter Filter and Wash to Separate Bound and Free Radioligand Assay->Filter Count Quantify Radioactivity (Liquid Scintillation Counting) Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine D2 Receptor Binding Affinity Analyze->End

Caption: Dopamine D2 Receptor Binding Assay Workflow.

Given that DOPAC is a product of MAO activity and a substrate for COMT, it is critical to determine if FHPAA acts as a substrate or inhibitor for these enzymes. Fluorometric assay kits are commercially available for high-throughput screening of MAO inhibitors[20]. The principle of these assays is the detection of hydrogen peroxide, a byproduct of MAO-catalyzed amine oxidation[21].

Protocol: Fluorometric MAO-B Inhibition Assay

  • Reagent Preparation:

    • Reconstitute lyophilized MAO-B enzyme, substrate (e.g., tyramine), developer, and a fluorescent probe according to the manufacturer's instructions (e.g., Assay Genie, #BN01013)[20].

    • Prepare a stock solution of a known MAO-B inhibitor (e.g., selegiline) as a positive control.

  • Inhibitor Screening:

    • In a 96-well black plate, add MAO-B enzyme to all wells except the blank.

    • Add varying concentrations of FHPAA or the positive control inhibitor to the respective wells. Add assay buffer to the enzyme control wells.

    • Incubate at 37°C for 10-15 minutes to allow for inhibitor binding.

  • Enzymatic Reaction and Detection:

    • Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe.

    • Add the substrate solution to all wells to initiate the reaction.

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of FHPAA.

    • Plot percent inhibition versus the logarithm of the FHPAA concentration to determine the IC₅₀ value.

A similar approach can be used to assess COMT activity, typically by measuring the formation of a methylated product from a catechol substrate using HPLC with electrochemical or fluorescence detection[22].

In Vitro Neuroscience Applications: Neuronal Cell Culture Models

Neuronal cell cultures provide a controlled environment to study the effects of compounds on neuronal function[23][24][25][26][27].

Protocol: Assessing Neuronal Viability and Neurite Outgrowth in Primary Cortical Neurons

  • Primary Neuronal Culture Preparation:

    • Isolate cortical neurons from embryonic day 18 (E18) rat pups following established protocols.

    • Plate the dissociated neurons on poly-D-lysine-coated plates or coverslips in a suitable neuronal culture medium.

  • FHPAA Treatment and Neurite Outgrowth Analysis:

    • After 24-48 hours in culture, treat the neurons with varying concentrations of FHPAA (e.g., 1 µM to 100 µM).

    • Culture for an additional 48-72 hours.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Perform immunocytochemistry for a neuronal marker such as β-III tubulin.

    • Acquire images using a high-content imaging system.

    • Quantify neurite length and branching using automated image analysis software.

  • Cell Viability Assay:

    • In a parallel set of cultures, assess cell viability using a commercially available assay (e.g., MTT or CellTiter-Glo).

In Vivo Characterization: Microdialysis in Freely Moving Animals

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, behaving animals[28][29][30][31][32]. This technique can be used to determine if systemic administration of FHPAA alters dopamine and serotonin metabolism in the brain.

Protocol: In Vivo Microdialysis for the Assessment of Dopamine and Serotonin Turnover

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting a brain region of interest, such as the striatum or prefrontal cortex.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 2 hours.

    • Administer FHPAA (e.g., intraperitoneally) or vehicle.

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, DOPAC, serotonin, and 5-HIAA using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the concentration of each analyte as a percentage of the average baseline concentration.

    • Compare the time course of changes in neurotransmitter and metabolite levels between the FHPAA-treated and vehicle-treated groups using statistical analysis (e.g., two-way ANOVA).

dot

Surgery Implant Guide Cannula in Target Brain Region Recovery Animal Recovery Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Treatment Administer FHPAA or Vehicle Baseline->Treatment Post_Treatment Collect Post-Treatment Dialysate Samples Treatment->Post_Treatment Analysis Analyze Samples via HPLC-ED (DA, DOPAC, 5-HT, 5-HIAA) Post_Treatment->Analysis Data_Analysis Express Data as % Baseline and Perform Statistical Analysis Analysis->Data_Analysis Conclusion Determine In Vivo Effects on Neurotransmitter Turnover Data_Analysis->Conclusion

Caption: In Vivo Microdialysis Experimental Workflow.

Part 3: Data Interpretation and Future Directions

The experimental framework outlined above will provide a comprehensive initial characterization of FHPAA.

  • Receptor binding assays will quantify its affinity for dopamine and serotonin receptors, providing a direct measure of its potential to interact with these targets.

  • Enzyme activity assays will clarify its role as a potential substrate or inhibitor of MAO and COMT, offering insights into its metabolic fate and its potential to modulate dopamine and serotonin levels.

  • Neuronal cell culture studies will reveal its effects on neuronal health and morphology, providing a functional readout of its cellular activity.

  • In vivo microdialysis will offer a dynamic view of its effects on neurotransmitter systems in the living brain, linking its molecular actions to physiological outcomes.

Table 2: Hypothetical Outcomes and Their Interpretations

Experimental OutcomePotential Interpretation
High affinity for D2 receptors FHPAA may act as a direct modulator of dopaminergic signaling.
Inhibition of MAO-B FHPAA could increase synaptic dopamine levels by preventing its breakdown.
Substrate for COMT FHPAA is likely metabolized in a similar manner to DOPAC.
Increased neurite outgrowth FHPAA may have neurotrophic or neuroprotective properties.
Increased extracellular DOPAC in vivo FHPAA may increase dopamine turnover or release.

The data generated from these studies will form a robust foundation for further investigation. Future directions could include:

  • Electrophysiological studies to determine the effects of FHPAA on neuronal firing patterns.

  • Behavioral studies to assess its impact on animal models of neurological and psychiatric disorders.

  • Radiolabeling and PET imaging to visualize its distribution and target engagement in the brain in real-time.

  • Investigation of its neuroprotective potential in models of neurodegeneration, given the known neuroprotective effects of some phenolic acids[33][34].

Conclusion: A Call to Investigation

This compound stands as an intriguing yet under-explored molecule in neuroscience. Its structural analogy to the key dopamine metabolite DOPAC provides a strong rationale for its investigation. This guide has provided a comprehensive, technically detailed, and scientifically rigorous framework for elucidating its neuropharmacological profile. By following the protocols and logical progression outlined herein, researchers can systematically uncover the potential of FHPAA as a novel tool to probe the intricacies of monoaminergic systems and as a potential lead compound for the development of new therapeutics for brain disorders. The path to discovery is now laid out; the scientific community is invited to embark on this promising avenue of research.

References

Potential therapeutic uses of 3-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Potential of 3-Fluoro-4-hydroxyphenylacetic Acid

Authored by a Senior Application Scientist

Abstract

This compound (3-F-4-HPAA) is a fluorinated derivative of 4-hydroxyphenylacetic acid, a naturally occurring phenolic compound and a metabolite of dietary polyphenols and the amino acid tyrosine. The introduction of a fluorine atom to this bioactive scaffold presents a compelling opportunity for the development of novel therapeutics with potentially enhanced pharmacological properties. This guide explores the hypothesized therapeutic applications of 3-F-4-HPAA, drawing upon the established biological activities of its non-fluorinated analogs, 3-hydroxyphenylacetic acid (3-HPAA) and 4-hydroxyphenylacetic acid (4-HPAA). We delve into potential mechanisms of action in cardiovascular disease, bone disorders, and reproductive health, and provide a comprehensive, step-by-step framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic utility of this promising compound.

Introduction: The Rationale for Investigating this compound

Phenylacetic acid derivatives are a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities and their origin as metabolites of dietary flavonoids and gut microbiota action. Notably, 3-hydroxyphenylacetic acid has demonstrated blood pressure-reducing effects[1], while 4-hydroxyphenylacetic acid has shown potential in inhibiting bone resorption and as a biomarker for gastrointestinal conditions.[2][3] Furthermore, 3-hydroxyphenylacetic acid has been found to ameliorate age-related spermatogenic dysfunction in animal models.[4]

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Given the therapeutic potential of its parent compounds, we hypothesize that this compound may represent a novel therapeutic agent with an improved pharmacological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 458-09-3[5][6][7]
Molecular Formula C₈H₇FO₃[5][7]
Molecular Weight 170.14 g/mol [5][7]
IUPAC Name 2-(3-fluoro-4-hydroxyphenyl)acetic acid[5]
Melting Point 132 °C[7]
Appearance White to cream powder or crystalline powder[8]

Hypothesized Therapeutic Applications and Mechanisms of Action

Cardiovascular Disease: A Potential Vasodilator

Drawing parallels from the known effects of 3-hydroxyphenylacetic acid, a gut microbiota metabolite of flavonoids, 3-F-4-HPAA is postulated to possess vasodilatory properties.[1] The proposed mechanism centers on the release of nitric oxide (NO) from the vascular endothelium.

Proposed Signaling Pathway

G cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell 3-F-4-HPAA 3-F-4-HPAA eNOS eNOS (Endothelial Nitric Oxide Synthase) 3-F-4-HPAA->eNOS Activates Endothelial_Cell Endothelial Cell NO Nitric Oxide eNOS->NO Converts L-Arginine L-Arginine L-Arginine->eNOS sGC sGC (Soluble Guanylate Cyclase) NO->sGC Diffuses and Activates Smooth_Muscle_Cell Smooth Muscle Cell cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Proposed mechanism of 3-F-4-HPAA-induced vasodilation.

Osteoporosis: An Inhibitor of Osteoclastogenesis

Based on the demonstrated activity of 4-hydroxyphenylacetic acid, 3-F-4-HPAA is hypothesized to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption.[3] This effect is likely mediated by the reduction of intracellular reactive oxygen species (ROS).

Proposed Signaling Pathway

G 3-F-4-HPAA 3-F-4-HPAA ROS Reactive Oxygen Species 3-F-4-HPAA->ROS Inhibits Nrf2 Nrf2 3-F-4-HPAA->Nrf2 Activates NF_kB NF-κB ROS->NF_kB Activates MAPK MAPK Pathway ROS->MAPK Activates Nrf2->ROS Reduces Osteoclast_Differentiation Osteoclast Differentiation NF_kB->Osteoclast_Differentiation Promotes MAPK->Osteoclast_Differentiation Promotes Bone_Resorption Bone Resorption Osteoclast_Differentiation->Bone_Resorption Leads to

Caption: Hypothesized anti-osteoclastogenic mechanism of 3-F-4-HPAA.

Male Reproductive Health: Amelioration of Spermatogenic Dysfunction

Extrapolating from the research on 3-hydroxyphenylacetic acid, 3-F-4-HPAA may have a rejuvenating effect on spermatogenesis in aging models.[4] The proposed mechanism involves the mitigation of ferroptosis, an iron-dependent form of programmed cell death, through the upregulation of Glutathione Peroxidase 4 (GPX4).

Proposed Preclinical Research and Development Program

A structured, phased approach is essential to systematically evaluate the therapeutic potential of 3-F-4-HPAA.

Phase 1: In Vitro Characterization

Experimental Workflow

G Start Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity_Assay Antioxidant_Assay Antioxidant Capacity (e.g., DPPH, ORAC) Cytotoxicity_Assay->Antioxidant_Assay Vasodilation_Assay Ex Vivo Vasodilation (Aortic Rings) Antioxidant_Assay->Vasodilation_Assay Osteoclast_Assay Osteoclast Differentiation & Function Assay Antioxidant_Assay->Osteoclast_Assay Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Vasodilation_Assay->Gene_Expression Osteoclast_Assay->Gene_Expression End Gene_Expression->End

Caption: In vitro experimental workflow for 3-F-4-HPAA evaluation.

Protocol 1: Ex Vivo Vasodilation Assay
  • Tissue Preparation: Isolate thoracic aortic rings from spontaneously hypertensive rats.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Pre-contraction: Induce contraction with phenylephrine or potassium chloride.

  • Treatment: Administer cumulative concentrations of 3-F-4-HPAA to the organ bath.

  • Data Acquisition: Record changes in isometric tension to determine the dose-dependent relaxation effect.

  • Mechanistic Studies: Repeat the experiment in the presence of an eNOS inhibitor (e.g., L-NAME) to confirm the role of nitric oxide.

Protocol 2: Osteoclast Differentiation and Function Assay
  • Cell Culture: Culture bone marrow-derived macrophages (BMMs) in the presence of M-CSF and RANKL to induce osteoclast differentiation.

  • Treatment: Treat the BMMs with varying concentrations of 3-F-4-HPAA during the differentiation period.

  • Differentiation Assessment: After 5-7 days, fix and stain the cells for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts. Quantify the number and size of multinucleated TRAP-positive cells.

  • Functional Assessment: Culture differentiated osteoclasts on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates). After treatment with 3-F-4-HPAA, quantify the area of resorption pits.

  • Gene Expression Analysis: Analyze the expression of osteoclast-specific genes (e.g., NFATc1, c-Fos, Cathepsin K) via qPCR.

Phase 2: In Vivo Efficacy and Proof-of-Concept
Table 2: Proposed In Vivo Models
Therapeutic AreaAnimal ModelKey Endpoints
Cardiovascular Spontaneously Hypertensive Rat (SHR)- Mean Arterial Pressure- Heart Rate- Plasma NO levels
Osteoporosis Ovariectomized (OVX) Mouse- Bone Mineral Density (Micro-CT)- Trabecular Bone Architecture- Serum bone turnover markers
Reproductive Health Aged Mouse Model- Testicular histology- Sperm count and motility- Serum testosterone levels
Phase 3: Safety, Pharmacokinetics, and Toxicology

A comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) program will be essential to determine the drug-like properties and safety profile of 3-F-4-HPAA.

Synthesis and Characterization

This compound is commercially available from several suppliers.[6][8] For research purposes requiring custom synthesis, standard methods for the fluorination of aromatic rings followed by functional group manipulation can be employed. Characterization and purity assessment should be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

  • Mass Spectrometry (MS): To confirm molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for therapeutic development. The strong scientific premise, based on the biological activities of its non-fluorinated analogs, provides a solid foundation for further investigation. The preclinical development program outlined in this guide offers a clear and logical path to systematically evaluate its potential in cardiovascular disease, osteoporosis, and reproductive medicine. Future research should focus on elucidating its precise molecular targets and further exploring the impact of fluorination on its pharmacokinetic and pharmacodynamic profiles.

References

A Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid in the Context of Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present one of the most significant challenges in modern medicine. The complex pathophysiology, often involving oxidative stress, neuroinflammation, and protein aggregation, necessitates the exploration of novel therapeutic agents.[1][2] 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA), a fluorinated derivative of the dopamine metabolite homovanillic acid (HVA), emerges as a compound of interest. This guide provides a comprehensive technical overview of FHPAA, detailing its scientific rationale, potential mechanisms of action, and robust experimental protocols for its evaluation as a neuroprotective agent. We synthesize current knowledge on the strategic use of fluorination in drug design to enhance blood-brain barrier permeability and metabolic stability, providing a framework for its investigation in models of Alzheimer's, Parkinson's, and other related disorders.[3][4]

Introduction: The Rationale for Investigating FHPAA

The pursuit of effective treatments for neurodegenerative diseases is hindered by the brain's protective blood-brain barrier (BBB), which restricts the entry of most therapeutic molecules.[4][5][6] A promising strategy in medicinal chemistry is the incorporation of fluorine into drug candidates.[3] Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved BBB penetration and a more favorable pharmacokinetic profile.[3]

FHPAA is a structural analog of homovanillic acid (HVA), a primary metabolite of the neurotransmitter dopamine.[7] HVA levels in the brain and cerebrospinal fluid are used as a biomarker for dopamine turnover.[7][8][9] Given the central role of dopaminergic neuron degeneration in Parkinson's disease, molecules structurally related to dopamine metabolites are logical starting points for therapeutic design. The introduction of a fluorine atom to the HVA scaffold is hypothesized to bestow advantageous properties:

  • Enhanced BBB Permeability: Increased lipophilicity can facilitate passage across the BBB.[3]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation and potentially increasing its half-life in the brain.

  • Modulated Receptor Affinity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially increasing its binding affinity for therapeutic targets.[3]

This guide will explore the synthesis, proposed mechanisms, and detailed methodologies for assessing the neuroprotective potential of FHPAA.

Physicochemical Properties and Synthesis

Understanding the fundamental properties of FHPAA is critical for its application in experimental settings.

PropertyValue / DescriptionSource
CAS Number 458-09-3[10][11]
Molecular Formula C₈H₇FO₃[10][11]
Molecular Weight 170.14 g/mol [10][11]
Appearance White to beige crystalline powder[12]
Melting Point 132-134 °C[12]
Solubility Soluble in water.[12][12]
Storage Store at room temperature, sealed in a dry environment.[12]
Synthesis Protocol: A Conceptual Outline

While multiple synthetic routes may exist, a common approach involves the fluorination of a suitable precursor. A generalized, multi-step synthesis is outlined below. Note: This is a conceptual protocol and requires optimization and safety assessment by trained chemists.

  • Starting Material: 4-Hydroxyphenylacetic acid.

  • Protection: The hydroxyl and carboxylic acid groups are protected to prevent unwanted side reactions during fluorination. Acetyl or silyl ethers are common protecting groups for the hydroxyl function, while the carboxylic acid can be converted to an ester.

  • Fluorination: Electrophilic fluorination of the aromatic ring at the position ortho to the hydroxyl group is performed. Reagents like Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. The reaction is typically carried out in an inert solvent like acetonitrile.

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid or base hydrolysis for esters, fluoride source for silyl ethers) to yield the final product, this compound.

  • Purification: The final compound is purified using techniques such as recrystallization from water or column chromatography to achieve high purity (≥98%).[12]

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of phenolic acids are often multifaceted, involving antioxidant, anti-inflammatory, and signaling pathway modulation.[13][14][15] Based on the structure of FHPAA and related compounds, several mechanisms are plausible.

Antioxidant Activity and Oxidative Stress Reduction

Oxidative stress is a common pathological feature in many neurodegenerative diseases.[1][2] While some phenolic acids act as direct radical scavengers, this activity is often linked to the presence of a catechol (ortho-dihydroxy) group, which FHPAA lacks.[16] Therefore, its primary antioxidant effects are likely indirect.

  • Indirect Antioxidant Mechanisms: Similar to other phenolic metabolites, FHPAA may upregulate the cell's endogenous antioxidant systems.[17] A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade, which controls the expression of antioxidant enzymes like glutathione peroxidase.[17]

Modulation of Neuroinflammatory Pathways

Chronic neuroinflammation, mediated by microglia and astrocytes, contributes significantly to neuronal damage.[14] Many flavonoids and their metabolites have demonstrated anti-inflammatory properties.[18]

  • NF-κB Inhibition: A potential mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18] This pathway is a central regulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β). By inhibiting NF-κB, FHPAA could reduce the inflammatory cascade in the brain.[18]

Signaling Pathway Diagram

The following diagram illustrates the hypothetical mechanism of FHPAA in modulating the Nrf2 antioxidant response pathway.

FHPAA_Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces FHPAA FHPAA FHPAA->Keap1_Nrf2 Potentially Modulates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding Transcription Gene Transcription ARE->Transcription Initiates Antioxidant_Enzymes Antioxidant Enzymes (e.g., GPx, SOD) Transcription->Antioxidant_Enzymes Leads to Antioxidant_Enzymes->ROS Neutralizes

Caption: Hypothetical modulation of the Nrf2 pathway by FHPAA.

Preclinical Evaluation: Models and Methodologies

A rigorous evaluation of FHPAA requires a multi-tiered approach using both in vitro and in vivo models.

In Vitro Neuroprotection Models

Cell-based assays provide a rapid and controlled environment to screen for neuroprotective effects and elucidate mechanisms.[19][20][21]

  • Recommended Cell Line: The human neuroblastoma SH-SY5Y cell line is widely used in Parkinson's disease research because it can be differentiated into a dopaminergic-like phenotype.[20] It is an excellent model for assessing compounds intended to rescue cells from neurodegenerative phenotypes.[22]

  • Induction of Neuronal Stress: To mimic neurodegenerative conditions, cells are exposed to neurotoxins.

    • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) are used to induce oxidative stress and mitochondrial dysfunction.

    • Protein Aggregation-Induced Toxicity: Treatment with pre-formed fibrils of α-synuclein or amyloid-beta (Aβ) can be used to model Parkinson's or Alzheimer's pathology, respectively.[22]

Protocol: Assessing Neuroprotection Against Oxidative Stress in SH-SY5Y Cells
  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of FHPAA (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle-only control group.

  • Induction of Stress: Add a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) to the wells (except for the untreated control group) and incubate for another 24 hours.

  • Cell Viability Assay (MTT Assay):

    • Remove the culture medium.

    • Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Dissolve the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of FHPAA.

In Vivo Neuroprotection Models

Animal models are essential for evaluating the therapeutic efficacy of a compound in a complex biological system.[23][24]

  • Recommended Models for Parkinson's Disease:

    • MPTP Mouse Model: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[25][26] This is one of the most widely used models for preclinical drug assessment.[24][25]

    • 6-OHDA Rat Model: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the striatum or medial forebrain bundle causes a progressive loss of dopamine neurons on one side of the brain, leading to measurable motor deficits.[25][26]

Experimental Workflow Diagram

InVivo_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_assessment Phase 2: Assessment cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Model_Induction PD Model Induction (e.g., MPTP injection) Animal_Acclimation->Model_Induction Treatment FHPAA Administration (e.g., i.p. injection) Model_Induction->Treatment Behavioral Behavioral Testing (Rotarod, Pole Test) Treatment->Behavioral During/After Treatment Period Biochemical Post-mortem Brain Analysis (HPLC for Dopamine, Western Blot) Behavioral->Biochemical Endpoint Data_Analysis Statistical Analysis & Interpretation Biochemical->Data_Analysis

Caption: General workflow for in vivo evaluation of FHPAA.

Challenges and Future Directions

While FHPAA presents a promising avenue for research, several key questions must be addressed:

  • Pharmacokinetics and BBB Penetration: The primary assumption is that fluorination enhances BBB permeability. This must be empirically validated using techniques like liquid chromatography-mass spectrometry (LC-MS) to measure compound concentrations in the brain tissue versus plasma.

  • Target Identification: The precise molecular targets of FHPAA remain unknown. Unbiased screening approaches, such as proteomics and transcriptomics, could help identify the pathways it modulates.

  • Toxicity and Safety Profile: Comprehensive toxicology studies are necessary to determine the therapeutic window and identify any potential off-target effects before considering any clinical translation.

  • Efficacy in Chronic Models: The acute models described (MPTP, 6-OHDA) are excellent for initial screening. Efficacy should also be tested in genetic or progressive models of neurodegeneration that more closely mimic the chronic nature of human disease.[24]

Conclusion

This compound is a rationally designed compound that leverages the principles of medicinal chemistry to create a potentially neuroprotective agent. Its structural relationship to the dopamine metabolite HVA, combined with the strategic incorporation of fluorine, provides a strong basis for its investigation in neurodegenerative diseases. The proposed mechanisms, centered on indirect antioxidant and anti-inflammatory actions, align with current therapeutic strategies. The experimental protocols and models detailed in this guide offer a robust framework for researchers to systematically evaluate the efficacy of FHPAA and similar compounds, paving the way for the development of novel therapies for these devastating disorders.

References

An In-Depth Technical Guide to 3-Fluoro-4-hydroxyphenylacetic Acid: From Obscure Origins to a Versatile Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-hydroxyphenylacetic acid (3F-4HPAA), a fluorinated aromatic compound that has transitioned from a compound of primarily theoretical interest to a valuable tool in contemporary chemical and pharmacological research. We will delve into the historical context of its discovery, tracing its origins through early 20th-century German chemical literature. The guide will further explore the evolution of its synthetic methodologies, its key physicochemical properties, and its current and potential applications in drug development and various scientific disciplines. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this multifaceted molecule.

Introduction: The Emergence of a Fluorinated Phenolic Acid

This compound, with the chemical formula C₈H₇FO₃, is a derivative of the naturally occurring 4-hydroxyphenylacetic acid. The strategic introduction of a fluorine atom onto the phenyl ring significantly modifies the molecule's electronic properties, acidity, and metabolic stability, making it a compound of interest for medicinal chemists and researchers. While now readily available from numerous chemical suppliers, the initial discovery and synthesis of this compound are rooted in the foundational era of organic chemistry.

The Historical Trail: Uncovering the Discovery of this compound

The precise first synthesis of this compound is not widely documented in modern, easily accessible literature. However, historical chemical records, specifically the comprehensive "Beilstein's Handbuch der Organischen Chemie," provide the earliest known reference to this compound.

The Beilstein reference for this compound is Beilstein 10 III 440 . This entry indicates that the compound was documented in the third supplementary series (Ergänzungswerk III) of volume 10 of this extensive German handbook of organic chemistry. The Beilstein handbook, first published by Friedrich Konrad Beilstein in the late 19th century, was the authoritative and exhaustive compilation of known organic compounds, with each entry citing the primary literature where the compound was first described.

While the digital age has made much scientific information readily available, accessing the specific primary source cited in this historical German text can be challenging. However, the Beilstein reference confirms that this compound was a known chemical entity well before the mid-20th century, likely first synthesized and characterized by German chemists in the early 1900s. The initial interest in such a compound would have likely stemmed from systematic studies on the effects of halogenation on the properties of aromatic organic acids.

Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 458-09-3
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Melting Point 132-134 °C
Appearance White to beige crystalline powder
pKa 4.30 ± 0.10 (Predicted)
Solubility Soluble in water

Synthesis of this compound: A Methodological Evolution

While the original synthesis method would require consulting the primary literature cited in the Beilstein Handbook, modern synthetic routes to this compound and its derivatives are well-established. These methods often involve the introduction of the fluorine atom at a key step, followed by the elaboration of the acetic acid side chain.

A general, illustrative synthetic workflow is presented below. It is important to note that specific reagents and conditions may vary, and researchers should consult detailed synthetic procedures in the peer-reviewed literature.

Illustrative Synthetic Workflow

G cluster_0 Starting Material Preparation cluster_1 Fluorination cluster_2 Side-Chain Introduction cluster_3 Final Conversion A Substituted Phenol B Electrophilic or Nucleophilic Fluorination A->B Fluorinating Agent C Functionalization (e.g., Friedel-Crafts acylation) B->C Fluorinated Phenol D Intermediate (e.g., acetophenone derivative) C->D E Oxidation/Rearrangement (e.g., Willgerodt-Kindler reaction) D->E F This compound E->F

Navigating the Synthesis and Handling of 3-Fluoro-4-hydroxyphenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 3-Fluoro-4-hydroxyphenylacetic acid (3F-4HPAA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven methodologies to ensure safe and effective laboratory operations.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated organic compound with applications in pharmaceutical research and development. Its chemical structure necessitates a thorough understanding of its reactivity and potential hazards to mitigate risks during handling and experimentation.

Chemical and Physical Properties

PropertyValueSource
CAS Number 458-09-3[1][2]
Molecular Formula C₈H₇FO₃[1][3]
Molecular Weight 170.14 g/mol [1][2]
Appearance White to beige crystalline powder[3]
Melting Point 131°C to 135°C[3]

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1][2][3][4]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][4]

The signal word for this compound is "Warning" [2].

Section 2: Comprehensive Risk Assessment and Mitigation

A thorough risk assessment is paramount before commencing any work with 3F-4HPAA. The primary risks are associated with its irritant properties as a powder. Solid substances, particularly powders, can become corrosive or irritant when they come into contact with moist skin or mucous membranes[5].

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered 3F-4HPAA is a properly functioning chemical fume hood[6][7]. This is crucial to prevent the inhalation of airborne particles. For weighing procedures, a ventilated balance enclosure should be used to minimize exposure[8].

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of appropriate PPE is critical to prevent skin and eye contact[9]. The following PPE is mandatory when handling 3F-4HPAA:

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[10].

  • Skin Protection: A lab coat must be worn. For handling larger quantities or when there is a significant risk of skin contact, chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling hazardous chemicals[10][11].

  • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a higher-level respirator should be used[2][11][12].

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

PPE Selection Flowchart

Protocol for Donning and Doffing PPE

A strict sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination[2][4][13].

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Mask/Respirator: If required, put on the mask or respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves are over the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated outer surface.

  • Goggles/Face Shield: Remove eye and face protection from the back.

  • Lab Coat: Remove the lab coat by folding it inward and away from the body.

  • Mask/Respirator: Remove the mask or respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Section 3: Safe Handling and Storage Protocols

General Handling
  • Avoid all personal contact, including inhalation[8][14].

  • Use in a well-ventilated area[8][14].

  • Avoid generating dust[8][14]. When weighing, do so in a ventilated enclosure[8].

  • Keep containers tightly closed when not in use[15].

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials[15].

  • Keep containers tightly closed to prevent moisture absorption, as the compound may be hygroscopic[16][17][18].

  • Store away from strong oxidizing agents, bases, acid anhydrides, and acid chlorides[19].

Section 4: Emergency Procedures

Prompt and correct response to an emergency is critical to minimize harm.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13][20]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[13][20]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[20][21]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[13][21]

Emergency Response Decision Tree

First-Aid Response Flowchart
Accidental Release Measures

In the event of a spill, the following protocol should be followed:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area[21].

  • Ventilate: If it is safe to do so, increase ventilation in the area[21].

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.2[21].

  • Contain the Spill: For a powdered spill, carefully sweep up the material to avoid generating dust. Alternatively, moisten the powder with a suitable solvent before wiping it up[6]. For larger spills, use an inert absorbent material to dike the spill[22].

  • Neutralize (if applicable): For acidic compounds, a weak base such as sodium bicarbonate can be used to neutralize the spill[21][23].

  • Collect and Dispose: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste disposal[19][21].

  • Decontaminate the Area: Clean the spill area with soap and water[19].

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[24].

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride[25].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 5: Waste Disposal

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste[3][20].

  • Collect waste in a designated, labeled, and sealed container[20].

  • Do not dispose of this chemical down the drain[16].

  • Follow all local, state, and federal regulations for the disposal of halogenated organic waste[3][20].

Section 6: Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, diligent use of personal protective equipment, and strict adherence to established protocols for handling, storage, and emergency response. By understanding the inherent hazards and implementing the mitigation strategies outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

A Comprehensive Technical Guide to the Purity and Appearance of 3-Fluoro-4-hydroxyphenylacetic Acid Solid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-hydroxyphenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in medicinal chemistry. Its chemical structure, featuring a fluorine-substituted phenyl ring with hydroxyl and acetic acid moieties, imparts unique physicochemical properties that are leveraged in the development of novel therapeutic agents. The purity and physical appearance of this solid compound are critical quality attributes that can significantly impact its reactivity, stability, and suitability for downstream applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the purity and appearance of this compound, along with detailed methodologies for its rigorous assessment.

Physical Appearance: From Crystalline White to Off-White Hues

The expected appearance of this compound is a white to cream or beige crystalline powder[1][2]. The color and crystalline nature of the solid are direct indicators of its purity and the absence of chromophoric impurities.

Factors Influencing Appearance:

  • Purity: Highly pure this compound is typically a white crystalline solid. The presence of trace impurities, even at low levels, can impart a yellowish or beige tint.

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored byproducts[3][4][5]. Exposure to air, light, or trace metal ions can catalyze this process, resulting in a darkening of the material over time. The oxidation of the phenol group can form quinone-type structures, which are often colored.

  • Residual Solvents: The presence of residual solvents from the final crystallization step can affect the crystalline structure and overall appearance of the solid.

  • Particle Size and Morphology: The size and shape of the crystals can influence the bulk appearance of the powder, from a fine, fluffy powder to a more granular solid.

A visual inspection of the material against a white background is the first simple, yet crucial, step in quality assessment. Any deviation from a white or near-white color should prompt further investigation into the purity of the material.

Comprehensive Purity Assessment: A Multi-faceted Approach

Ensuring the high purity of this compound is paramount for its successful use in research and drug development. A combination of chromatographic and titrimetric techniques provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and quantifying any related substances[6]. A reverse-phase HPLC method is typically employed to separate the main component from its potential impurities.

Key Experimental Considerations:

  • Column Selection: A C18 stationary phase is a common and effective choice for the separation of phenylacetic acid derivatives[7][8].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid and phenolic hydroxyl groups, thereby influencing retention and peak shape.

  • Detection: Ultraviolet (UV) detection is suitable for this compound due to the aromatic ring. The detection wavelength should be set at the absorbance maximum of the compound for optimal sensitivity.

Illustrative HPLC Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Solid Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Standard Prepare Standard Solutions of Known Concentrations Standard->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: A typical workflow for the purity determination of this compound by HPLC.

Acid-Base Titration for Assay Determination

An aqueous acid-base titration is a robust and accurate method to determine the overall assay of this compound on a dry weight basis[6]. This classic analytical technique relies on the neutralization of the acidic carboxylic acid group with a standardized basic solution.

Methodology Overview:

The method involves dissolving a precisely weighed amount of the sample in a suitable solvent (often a mixture of water and an organic solvent like ethanol to ensure solubility) and titrating with a standardized solution of a strong base, such as sodium hydroxide (NaOH), to a potentiometric or colorimetric endpoint[9][10][11][12].

Experimental Protocol: Acid-Base Titration

  • Preparation of Standardized Titrant: Prepare and standardize a 0.1 M sodium hydroxide solution against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 200-300 mg of this compound into a clean Erlenmeyer flask.

  • Dissolution: Add a suitable volume (e.g., 50 mL) of a neutralized solvent (e.g., a 1:1 mixture of water and ethanol) to dissolve the sample completely.

  • Indicator: Add a few drops of a suitable indicator, such as phenolphthalein, to the sample solution[13].

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution until the endpoint is reached, indicated by a persistent faint pink color.

  • Calculation: Calculate the assay of this compound using the following formula:

    Assay (%) = (V × M × E) / W × 100

    Where:

    • V is the volume (in mL) of NaOH solution consumed.

    • M is the molarity of the NaOH solution.

    • E is the equivalent weight of this compound (170.14 g/mol ).

    • W is the weight (in mg) of the sample taken.

Karl Fischer Titration for Water Content

The presence of water can affect the stability and reactivity of this compound. Karl Fischer titration is the gold standard for the accurate determination of water content in solid samples[6].

Principle:

This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a base and an alcohol[6][14][15][16][17].

Experimental Protocol: Karl Fischer Titration (Volumetric)

  • Apparatus: Use a calibrated Karl Fischer titrator.

  • Reagent Preparation: Use commercially available Karl Fischer reagents (titrant and solvent).

  • Titrator Preparation: Add the Karl Fischer solvent to the titration vessel and pre-titrate to a stable, dry endpoint to eliminate any residual moisture.

  • Sample Introduction: Accurately weigh a suitable amount of the this compound solid and quickly transfer it to the titration vessel.

  • Titration: Start the titration. The titrator will automatically add the Karl Fischer titrant until all the water from the sample has reacted.

  • Calculation: The instrument software will calculate the water content, typically expressed as a percentage (w/w).

Potential Impurities: From Synthesis to Degradation

The purity of this compound is influenced by the synthetic route employed and its subsequent handling and storage. Impurities can be broadly categorized as process-related impurities and degradation products.

Plausible Synthetic Pathway and Potential Impurities:

A likely synthetic route to this compound involves the fluorination of a suitable precursor, such as 4-hydroxyphenylacetic acid.

Synthesis_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 4-Hydroxyphenylacetic Acid (Starting Material) React Fluorination Reaction Start->React Product This compound (Final Product) React->Product Unreacted Unreacted Starting Material (4-Hydroxyphenylacetic Acid) React->Unreacted Incomplete Reaction Isomers Positional Isomers (e.g., 2-Fluoro-4-hydroxyphenylacetic acid) React->Isomers Lack of Regioselectivity Overfluorinated Over-fluorinated Products React->Overfluorinated Harsh Conditions Degradation Oxidative Degradation Products (e.g., Quinones) Product->Degradation Storage/Handling

Caption: A simplified representation of a plausible synthetic route and the origin of potential impurities.

Common Classes of Impurities:

  • Starting Materials: Unreacted 4-hydroxyphenylacetic acid may be present in the final product if the reaction does not go to completion.

  • Positional Isomers: The fluorination of the aromatic ring may not be completely regioselective, leading to the formation of isomers such as 2-fluoro-4-hydroxyphenylacetic acid.

  • Over-fluorinated Byproducts: Under harsh fluorinating conditions, di- or tri-fluorinated phenylacetic acid derivatives could be formed.

  • Degradation Products: As mentioned earlier, oxidation of the phenolic group can lead to the formation of colored quinone-like impurities.

The identification and quantification of these impurities are crucial for ensuring the quality and consistency of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of unknown impurities.

Purification: Achieving High Purity through Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The principle behind this technique is the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

General Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Water is a commonly cited solvent for the recrystallization of this compound[2].

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation and Summary

For effective comparison and quality control, the analytical data for this compound should be presented in a clear and structured manner.

Table 1: Typical Specifications for this compound

ParameterSpecificationMethod
AppearanceWhite to cream/beige crystalline powderVisual Inspection
Purity (HPLC)≥ 98.0%Reverse-Phase HPLC
Assay (Titration)98.0% - 102.0% (on dried basis)Acid-Base Titration
Water Content≤ 0.5%Karl Fischer Titration
Melting Point132-136 °CCapillary Method

Conclusion

The purity and appearance of this compound solid are critical parameters that dictate its utility in scientific research and pharmaceutical development. A thorough understanding of the factors that can influence these attributes, coupled with the implementation of robust analytical methodologies, is essential for ensuring the quality and consistency of this important chemical intermediate. This guide has provided a comprehensive overview of the key considerations and experimental protocols for the assessment of this compound, empowering researchers to confidently evaluate and utilize this compound in their work.

References

Methodological & Application

Synthesis of 3-Fluoro-4-hydroxyphenylacetic acid from 4-aminophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: A Validated Two-Stage Synthetic Route to 3-Fluoro-4-hydroxyphenylacetic Acid from 4-Aminophenylacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed, two-stage protocol for the synthesis of this compound, a valuable building block in pharmaceutical development.[1] The process commences with the readily available starting material, 4-aminophenylacetic acid. The initial stage involves a classical diazotization reaction followed by in-situ hydrolysis to yield the key intermediate, 4-hydroxyphenylacetic acid. The subsequent stage employs a regioselective electrophilic fluorination to introduce a fluorine atom at the C-3 position of the aromatic ring, ortho to the activating hydroxyl group. This guide offers a comprehensive walkthrough of the reaction mechanisms, step-by-step experimental procedures, safety protocols, and analytical characterization methods for the final product.

Introduction: Rationale and Strategy

Fluorinated organic molecules are of paramount importance in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The target compound, this compound, serves as a critical precursor for various pharmacologically active agents. The synthetic challenge lies in the precise and efficient installation of both the fluorine and hydroxyl moieties onto the phenylacetic acid scaffold.

The strategy detailed herein leverages classical, well-understood organic transformations to achieve this synthesis from 4-aminophenylacetic acid. This approach was designed for its logical flow and reliance on robust chemical principles:

  • Conversion of the Amine: The primary aromatic amine of the starting material is an ideal functional handle. It is first converted into a diazonium salt, a highly versatile intermediate.[2] This salt is then immediately hydrolyzed in an aqueous medium to replace the diazonium group with a hydroxyl group, yielding 4-hydroxyphenylacetic acid.[3][4][5]

  • Regioselective Fluorination: With the strongly activating hydroxyl group now in place at the C-4 position, the aromatic ring is primed for electrophilic substitution. The hydroxyl group is a powerful ortho-, para-director. Since the para-position is occupied by the acetic acid side chain, electrophilic attack is directed to the positions ortho to the hydroxyl group (C-3 and C-5). A modern electrophilic fluorinating agent is then used to selectively install a fluorine atom at the C-3 position.

This two-stage pathway provides a reliable and scalable method for producing high-purity this compound.

Reaction Scheme & Mechanistic Overview

The overall transformation is depicted below, proceeding through the stable 4-hydroxyphenylacetic acid intermediate.

References

Application Note: High-Resolution ¹H NMR Spectroscopy of 3-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Fluoro-4-hydroxyphenylacetic acid is a fluorinated aromatic compound with significant interest in medicinal chemistry and drug development.[1] Its structural similarity to endogenous neurotransmitter metabolites suggests potential interactions with serotonergic and dopaminergic pathways.[1] As with any biologically active molecule, unambiguous structural confirmation and purity assessment are critical. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of each proton.[2] This application note provides a comprehensive guide to acquiring and interpreting the ¹H NMR spectrum of this compound, including a detailed protocol for sample preparation and data acquisition.

Molecular Structure and Expected ¹H NMR Spectrum

The chemical structure of this compound (C₈H₇FO₃, M.W. 170.14 g/mol ) dictates a unique ¹H NMR spectrum.[1][3] The molecule consists of a di-substituted phenyl ring, a methylene (-CH₂-) group, and a carboxylic acid (-COOH) group. The protons on the aromatic ring, the methylene group, and the hydroxyl and carboxylic acid moieties will each give rise to distinct signals.

Figure 1: Chemical structure of this compound.

Based on the structure and established principles of NMR spectroscopy, the following spectral features are predicted:

  • Aromatic Protons (H-2, H-5, H-6): These three protons are in different chemical environments and will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. We anticipate these signals to appear in the range of δ 6.8-7.2 ppm.

  • Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and will appear as a singlet, integrating to 2H. This signal is expected in the range of δ 3.5-3.7 ppm.

  • Hydroxyl Proton (-OH): The phenolic hydroxyl proton is labile and its chemical shift is highly dependent on solvent, concentration, and temperature.[4] It will likely appear as a broad singlet.

  • Carboxylic Acid Proton (-COOH): This proton is also labile and will appear as a broad singlet, typically at a higher chemical shift (δ > 10 ppm), depending on the solvent and concentration.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a common NMR solvent such as DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J) in HzIntegration
H-2~ 7.15dd³JHH ≈ 8.5, ⁴JHF ≈ 2.01H
H-5~ 6.95t³JHH ≈ 8.51H
H-6~ 7.05dd³JHH ≈ 8.5, ³JHF ≈ 11.01H
-CH₂-~ 3.55s-2H
-OHVariable (broad)s-1H
-COOH> 10 (broad)s-1H

Experimental Protocol

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • NMR tubes (5 mm)

  • Pipettes and vials

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh ~5-10 mg of This compound dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) weigh->dissolve 1 transfer Transfer solution to a 5 mm NMR tube dissolve->transfer 2 shim Shim the magnet for optimal field homogeneity transfer->shim 3 acquire Acquire 1H NMR spectrum using standard parameters shim->acquire 4 d2o_exchange Optional: Add a drop of D2O, reshake, and reacquire to identify labile protons acquire->d2o_exchange ft Fourier Transform the FID acquire->ft 5 phase Phase correction ft->phase 6 baseline Baseline correction phase->baseline 7 integrate Integrate signals baseline->integrate 8 reference Reference spectrum to residual solvent peak integrate->reference 9

Figure 2: Workflow for ¹H NMR analysis.

  • Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. Vortex or sonicate briefly to ensure complete dissolution. The choice of solvent is critical, as it can influence the chemical shifts of labile protons (-OH and -COOH).[4][5]

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or higher spectrometer.[2][6]

ParameterRecommended ValueRationale
Pulse Sequencezg30 or zgprA standard 30° pulse (zg30) allows for a shorter relaxation delay, while a presaturation sequence (zgpr) can be used to suppress a residual solvent signal.[2]
Number of Scans (NS)16-64Sufficient for good signal-to-noise on a sample of this concentration.[6]
Relaxation Delay (D1)1-2 sA delay of at least 1 second is generally sufficient for ¹H nuclei in small molecules to relax.[7]
Acquisition Time (AQ)2-4 sAn acquisition time of at least 2 seconds provides adequate digital resolution for resolving fine coupling patterns.[6][7]
Spectral Width (SW)16 ppmA spectral width of 16 ppm is sufficient to encompass all expected proton signals.
Temperature298 KStandard ambient temperature for routine analysis.
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Integration: Integrate all signals to determine the relative number of protons for each resonance.

Interpretation and Structural Verification

  • Aromatic Region: The complex multiplet structure in the aromatic region should be carefully analyzed to confirm the substitution pattern. Decoupling experiments (e.g., ¹H-¹⁹F) can be employed to simplify the spectrum and confirm proton-fluorine couplings.

  • Methylene Singlet: The presence of a singlet integrating to 2H at approximately 3.55 ppm is a key indicator of the -CH₂- group.

  • Labile Protons: The broad singlets corresponding to the -OH and -COOH protons should disappear upon the addition of a drop of D₂O to the NMR tube, confirming their assignment.[8][9]

Conclusion

¹H NMR spectroscopy is a powerful and essential technique for the structural elucidation and purity assessment of this compound. By following the detailed protocol outlined in this application note, researchers can confidently acquire and interpret high-quality spectra, ensuring the identity and integrity of this important compound for applications in drug discovery and development. The predicted spectral data provides a reliable reference for the assignment of the observed resonances.

References

Application Notes: Utilizing 3-Fluoro-4-hydroxyphenylacetic Acid in Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-hydroxyphenylacetic acid (3F-4HPAA) is a fluorinated aromatic compound with emerging applications in the biomedical field. While its broader pharmacological profile is an active area of investigation, a significant and validated application has been established in the specific detection of the pathogenic bacterium Clostridium difficile. This technical guide provides a comprehensive overview of 3F-4HPAA, its mechanism of action as an enzyme substrate, and a detailed protocol for its use in a sensitive, culture-based diagnostic assay.

Introduction and Compound Profile

This compound (CAS: 458-09-3) is a derivative of 4-hydroxyphenylacetic acid. The introduction of a fluorine atom to the phenyl ring modifies its electronic properties and can significantly influence its biological activity and metabolic fate. While patents have listed the compound among potential thyroid inhibitors, a thoroughly documented and scientifically validated application lies in its use as a specific chemical probe for the enzymatic activity of Clostridium difficile, the primary causative agent of antibiotic-associated diarrhea and pseudomembranous colitis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 458-09-3[2][3]
Molecular Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2]
Melting Point 132 °C[4]
Appearance White to cream crystalline powder[2]
Solubility Soluble in methanol and dimethyl sulfoxide (DMSO)[5]

Mechanism of Action: A Specific Enzymatic Probe

The utility of 3F-4HPAA in a diagnostic context is predicated on a specific enzymatic reaction unique to Clostridium difficile. This bacterium produces the enzyme p-hydroxyphenylacetate decarboxylase , which is not commonly found in other gut flora.[6][7] This enzyme catalyzes the decarboxylation of p-hydroxyphenylacetic acid (p-HPAA), a metabolite of L-tyrosine, to produce p-cresol.[6]

3F-4HPAA is a synthetic analog of the natural substrate. The C. difficile p-hydroxyphenylacetate decarboxylase recognizes and acts upon 3F-4HPAA, catalyzing its decarboxylation. This reaction yields a novel, volatile organic compound (VOC): 2-fluoro-4-methylphenol .[1][4][6][8] The production of this specific fluorinated phenol, which is not naturally present in the gut microbiome, serves as a highly specific marker for the presence of metabolically active C. difficile. The volatile nature of 2-fluoro-4-methylphenol allows for its detection in the headspace of a culture sample using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS).[6][9][10]

G cluster_0 Clostridium difficile Bacterium Enzyme p-hydroxyphenylacetate decarboxylase Product 2-Fluoro-4-methylphenol (Volatile Reporter Molecule) Enzyme->Product Catalyzes Decarboxylation (-CO2) Substrate This compound (3F-4HPAA) (Non-Volatile Substrate) Substrate->Enzyme Enters Bacterium & Interacts with Enzyme Detection Headspace GC-MS Detection Product->Detection Volatilizes into Headspace

Figure 1. Enzymatic Conversion of 3F-4HPAA. This diagram illustrates the enzymatic conversion of the non-volatile substrate, 3F-4HPAA, into the volatile reporter molecule, 2-fluoro-4-methylphenol, by the C. difficile-specific enzyme p-hydroxyphenylacetate decarboxylase.

Application Protocol: Detection of Clostridium difficile

The following protocol is adapted from the methodology described by Tait et al. for the detection of C. difficile in fecal samples.[6] This assay leverages the specific conversion of 3F-4HPAA to 2-fluoro-4-methylphenol for sensitive and specific identification of the pathogen.

Materials
  • This compound (CAS 458-09-3)

  • Sterile, anaerobic culture broth (e.g., cooked meat broth)

  • Fecal sample

  • Ethanol (95%) for alcohol shock (optional, enhances specificity)

  • Sterile centrifuge tubes

  • Headspace vials with septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., polyacrylate)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Preparation of Reagents
  • 3F-4HPAA Stock Solution: Prepare a stock solution of 3F-4HPAA in an appropriate solvent (e.g., methanol or DMSO). Further dilute in sterile culture broth to achieve a final working concentration of 100 µg/mL .[6]

Experimental Workflow

G A 1. Sample Preparation (Optional Alcohol Shock) B 2. Inoculation Inoculate broth with fecal sample A->B C 3. Substrate Addition Add 3F-4HPAA to a final concentration of 100 µg/mL B->C D 4. Anaerobic Incubation Incubate at 37°C for 18-24 hours C->D E 5. Headspace Sampling Expose SPME fiber to the vial headspace at 37°C D->E F 6. GC-MS Analysis Desorb SPME fiber in GC inlet and analyze for 2-fluoro-4-methylphenol E->F

Figure 2. Workflow for C. difficile Detection. This flowchart outlines the key steps for the detection of Clostridium difficile using 3F-4HPAA as a substrate.

Step-by-Step Protocol
  • Sample Preparation (Alcohol Shock Method for Enhanced Specificity):

    • Mix 0.5 g of the fecal sample with 0.5 mL of 95% ethanol.

    • Vortex and incubate for 30 minutes at room temperature. This step selects for alcohol-resistant spores, such as those of C. difficile.[1][6]

    • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.

    • Discard the ethanol supernatant.

  • Inoculation and Culture:

    • Resuspend the pellet from the alcohol shock step (or use 0.5 g of untreated feces) in 10 mL of anaerobic broth within a headspace vial.

    • Add the 3F-4HPAA solution to the broth to reach a final concentration of 100 µg/mL.[6]

  • Incubation:

    • Securely seal the vial and incubate under anaerobic conditions at 37°C for 18-24 hours to allow for bacterial growth and enzymatic conversion.

  • Headspace Volatile Organic Compound (VOC) Extraction:

    • Following incubation, transfer the vial to a water bath at 37°C.

    • Expose a polyacrylate SPME fiber to the headspace above the culture for a defined period (e.g., 10 minutes) to absorb the volatile compounds.[6]

  • GC-MS Analysis:

    • Immediately transfer the SPME fiber to the injection port of the GC-MS.

    • Desorb the VOCs from the fiber (e.g., at 230°C for 2 minutes).[6]

    • Run a standard GC-MS protocol to separate and identify the compounds.

    • Monitor for the presence of a peak corresponding to 2-fluoro-4-methylphenol, confirming its identity with the mass spectrum.

Data Interpretation and Expected Results

The primary endpoint of this assay is the detection of 2-fluoro-4-methylphenol. Its presence is a strong and specific indicator of the presence of C. difficile in the original sample. The method has been shown to be highly specific.

Table 2: Performance of the 3F-4HPAA-Based Assay for C. difficile Detection

ParameterResultReference
Substrate Concentration 100 µg/mL[6]
Incubation Time 18 hours[6]
Reported Sensitivity 83.1%[6][9]
Reported Specificity 100%[6][9]
Primary Analyte 2-fluoro-4-methylphenol[1][4][6][8]

The sensitivity of the assay can be further improved by monitoring for other known C. difficile-associated VOCs, such as p-cresol and isocaproic acid, in conjunction with 2-fluoro-4-methylphenol.[1]

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Precautionary Measures: Wear protective gloves, eye protection, and a face mask. Avoid breathing dust. Use in a well-ventilated area.

Conclusion

This compound serves as a powerful tool for the specific and sensitive detection of Clostridium difficile. Its application as an enzyme substrate in a culture-based assay that generates a unique volatile reporter molecule represents an innovative approach in clinical diagnostics. While further research may elucidate its effects on mammalian cells and expand its applications, its current, validated use provides a robust method for researchers and diagnostic professionals working to identify this critical pathogen.

References

Dissolution Protocol for 3-Fluoro-4-hydroxyphenylacetic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details the dissolution protocols for 3-Fluoro-4-hydroxyphenylacetic acid (3F-4-HPAA), a compound of interest in pharmacological and biomedical research. Addressing the needs of researchers, scientists, and drug development professionals, this document provides a thorough understanding of the physicochemical properties of 3F-4-HPAA and offers step-by-step instructions for its dissolution in various solvents. The protocols outlined herein are designed to ensure solution stability and compatibility with downstream applications, including in vitro and in vivo studies.

Introduction: Understanding this compound

This compound is a halogenated derivative of 4-hydroxyphenylacetic acid, a metabolite of aromatic amino acids. The introduction of a fluorine atom can significantly alter the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable molecule in drug discovery and development. Accurate and reproducible experimental results hinge on the correct preparation of stock solutions and experimental media. This guide provides the foundational knowledge and practical steps to achieve reliable dissolution of 3F-4-HPAA.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate dissolution strategy.

PropertyValueSource
Molecular Formula C₈H₇FO₃[ChemScene][1]
Molecular Weight 170.14 g/mol [Sigma-Aldrich][2]
Appearance White to cream crystalline powder[Thermo Fisher Scientific][3]
Melting Point 132-134 °C[Chemdad][4]
Predicted pKa 4.30 ± 0.10[Chemdad][4]
Predicted logP 1.1584[ChemScene][1]

The predicted pKa of approximately 4.30 indicates that 3F-4-HPAA is a weak acid.[4] This is a critical parameter, as the solubility of acidic compounds in aqueous solutions is highly dependent on the pH. At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form. Conversely, at a pH above its pKa, it will exist as its more soluble anionic form.

Strategic Solvent Selection

The choice of solvent is paramount for achieving complete dissolution and ensuring the compatibility of the resulting solution with the intended application.

Organic Solvents

For the preparation of high-concentration stock solutions, organic solvents are generally the preferred choice. Based on the properties of structurally similar compounds like 3-hydroxyphenylacetic acid, the following organic solvents are recommended:[5]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of compounds. It is a common choice for preparing stock solutions for cell-based assays.

  • Ethanol: A polar protic solvent that is often used in both in vitro and in vivo studies.

It is crucial to note that organic solvents can exhibit physiological effects in biological systems.[5] Therefore, the final concentration of the organic solvent in the experimental medium should be kept to a minimum, typically below 0.5%, to avoid confounding results.

Aqueous Buffers

For direct use in many biological experiments, dissolving 3F-4-HPAA in aqueous buffers is necessary. Due to its acidic nature, the pH of the buffer will significantly impact its solubility. To ensure dissolution, the pH of the aqueous buffer should be maintained above the compound's pKa. A pH of 7.2 to 7.4, typical for physiological buffers like Phosphate-Buffered Saline (PBS), is generally suitable for dissolving acidic compounds.[5]

Dissolution Protocols

The following protocols provide step-by-step guidance for dissolving this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock solution that can be diluted for various experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution, but care should be taken to avoid degradation of the compound.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

This protocol describes the preparation of a working solution in a physiologically relevant buffer.

Materials:

  • This compound (solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable buffer

  • Sterile conical tubes or flasks

  • Magnetic stirrer and stir bar (optional)

  • pH meter

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).[6]

  • Weighing the Compound: Weigh the required amount of this compound.

  • Initial Suspension: Add a portion of the buffer to the solid compound.

  • pH Adjustment (if necessary): As 3F-4-HPAA is acidic, its addition may lower the pH of the buffer. Monitor the pH and, if necessary, adjust it back to the desired range (e.g., 7.4) by adding a small amount of a dilute base such as 1 N NaOH.[7] This will facilitate the deprotonation of the carboxylic acid group, significantly increasing its aqueous solubility.

  • Complete Dissolution: Add the remaining buffer to reach the final desired volume and continue to mix until the compound is fully dissolved. A magnetic stirrer can be used for larger volumes.

  • Sterilization (if required): If the solution is to be used in cell culture, it should be filter-sterilized through a 0.22 µm syringe filter.

  • Usage: It is recommended to prepare fresh aqueous solutions for each experiment, as their long-term stability may be limited.[5]

Experimental Workflow and Considerations

The following diagram illustrates the decision-making process for dissolving this compound.

Dissolution_Workflow start Start: Solid 3F-4-HPAA stock_prep Need a high-concentration stock solution? start->stock_prep organic_solvent Protocol 1: Dissolve in DMSO or Ethanol stock_prep->organic_solvent Yes aqueous_prep Need a working solution in aqueous buffer? stock_prep->aqueous_prep No storage Store at -20°C or -80°C organic_solvent->storage aqueous_protocol Protocol 2: Dissolve in buffer (e.g., PBS, pH 7.4) aqueous_prep->aqueous_protocol ph_check Is the compound fully dissolved? aqueous_protocol->ph_check adjust_ph Adjust pH to > pKa (e.g., pH 7.4) with dilute base ph_check->adjust_ph No final_solution Final Solution for Experimental Use ph_check->final_solution Yes adjust_ph->aqueous_protocol storage->final_solution Dilute for use

Caption: Workflow for dissolving this compound.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolve in aqueous buffer The pH of the buffer is too low (below the pKa of the compound).Increase the pH of the solution by adding a small amount of dilute base (e.g., 1 N NaOH) until the compound dissolves. Ensure the final pH is compatible with your experiment.
Precipitation occurs upon dilution of organic stock solution in aqueous buffer The concentration of the compound exceeds its solubility limit in the final aqueous medium.Reduce the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO) if permissible for the experiment, but be mindful of solvent toxicity.
Solution color changes or becomes cloudy over time The compound may be unstable or degrading in the prepared solution.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures and protect from light if the compound is light-sensitive.

Conclusion

The successful dissolution of this compound is a critical first step for its use in research and development. By understanding its physicochemical properties, particularly its acidic nature, and selecting the appropriate solvent and dissolution protocol, researchers can prepare stable and effective solutions for a wide range of applications. The protocols and guidelines presented in this document provide a solid foundation for working with this and other similar acidic compounds.

References

Application Notes & Protocols: Investigating 3-Fluoro-4-hydroxyphenylacetic Acid in Preclinical Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Abstract: Parkinson's disease (PD) is a progressive neurodegenerative disorder primarily defined by the loss of dopaminergic neurons in the substantia nigra.[1] A key strategy in PD therapeutics is the modulation of dopamine metabolism, particularly through the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for dopamine degradation.[2][3] This document provides a comprehensive guide for the investigation of 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA), a structural analog of the endogenous dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), in established in vitro and in vivo models of Parkinson's disease.[4] While the direct efficacy of FHPAA in PD is an area of active research, these protocols are designed to rigorously evaluate its potential as a MAO-B inhibitor and a neuroprotective agent. We present detailed methodologies, the scientific rationale behind experimental choices, and frameworks for data analysis and interpretation.

Part 1: Scientific Rationale and Mechanism of Action

The progressive loss of dopaminergic neurons in Parkinson's disease leads to a deficiency of dopamine in the brain, causing the characteristic motor symptoms of the condition.[1][5] One of the primary enzymes responsible for the breakdown of dopamine in the central nervous system is Monoamine Oxidase B (MAO-B).[6] MAO-B catalyzes the oxidative deamination of dopamine into 3,4-dihydroxyphenylacetaldehyde (DOPAL), a reactive and potentially toxic metabolite.[7][8] DOPAL is subsequently converted to DOPAC.[4] The activity of MAO-B not only reduces the available pool of dopamine but also generates hydrogen peroxide (H₂O₂), contributing to oxidative stress, a known factor in the pathology of PD.[2][9]

Furthermore, in widely used neurotoxin-based models of PD, MAO-B plays a critical role in activating the pro-toxin. For instance, in the MPTP model, MAO-B, primarily in astrocytes, converts the administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) into its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP⁺).[10][11][12] MPP⁺ is then taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, cell death.[10][11]

Therefore, inhibiting MAO-B presents a dual therapeutic benefit:

  • Symptomatic Relief: By preventing dopamine breakdown, MAO-B inhibitors increase the synaptic availability of dopamine, helping to alleviate motor symptoms.[2][3]

  • Neuroprotection (Disease-Modification): By reducing the production of H₂O₂ and preventing the activation of environmental pro-toxins, MAO-B inhibitors may slow the progression of neurodegeneration.[2][13]

This compound (FHPAA) is a fluorinated analog of DOPAC. Its structural similarity suggests a potential interaction with enzymes in the dopamine metabolic pathway. The protocols outlined below are designed to test the hypothesis that FHPAA can act as an inhibitor of MAO-B and confer neuroprotection in relevant PD models.

MAO_B_Pathway cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_mitochondrion Mitochondrion Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism MPTP MPTP (Pro-toxin) MPTP->MAOB Conversion DOPAL DOPAL (Toxic Metabolite) MAOB->DOPAL H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 MPP MPP⁺ (Active Toxin) MAOB->MPP FHPAA FHPAA (Hypothesized Inhibitor) FHPAA->MAOB Inhibition Death Neuronal Death DOPAL->Death Toxicity H2O2->Death Damage Mito Mitochondrial Complex I Inhibition MPP->Mito Mito->Death

Figure 1: Dopamine metabolism and the MAO-B pathway in Parkinson's disease pathology.

Part 2: In Vitro Application Protocols

Protocol 1: Fluorometric Screening of MAO-B Inhibitory Activity

This protocol provides a method for determining the direct inhibitory effect of FHPAA on recombinant human MAO-B enzyme activity. The assay is based on the detection of H₂O₂, a byproduct of MAO-B-mediated substrate oxidation.[14]

A. Principle

MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. A sensitive probe is used which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of H₂O₂ generated and thus to MAO-B activity. A reduction in the fluorescent signal in the presence of FHPAA indicates enzyme inhibition.

B. Materials

  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer

  • Developer/Probe (e.g., Ampliflu Red, Resorufin)

  • Horseradish Peroxidase (HRP)

  • MAO-B Substrate (e.g., Tyramine)

  • Test Compound: this compound (FHPAA)

  • Positive Control: Selegiline or Rasagiline (known irreversible MAO-B inhibitors)

  • 96-well solid black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

C. Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a stock solution of FHPAA in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a stock solution of the positive control (e.g., Selegiline) in the same manner.

    • Prepare working solutions of the MAO-B enzyme, substrate, and developer mix according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK296, Creative Biolabs).[14]

  • Assay Procedure:

    • Add 10 µL of your test compound (FHPAA dilutions), positive control, or assay buffer (for Enzyme Control wells) to the assigned wells of the 96-well plate.

    • Prepare the MAO-B Enzyme Solution and add 50 µL to each well.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Prepare the MAO-B Substrate Solution (containing the fluorescent probe, HRP, and substrate).

    • Add 40 µL of the Substrate Solution to each well to initiate the reaction. Mix well.

  • Measurement and Data Analysis:

    • Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings every 1-2 minutes.

    • Select two time points (T1 and T2) within the linear range of the reaction for the Enzyme Control wells.

    • Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1) for all wells.

    • Calculate the percentage of inhibition for each FHPAA concentration using the following formula: % Inhibition = [(ΔRFU of Enzyme Control - ΔRFU of Sample) / ΔRFU of Enzyme Control] x 100

    • Plot the % Inhibition against the log of the FHPAA concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

D. Data Presentation

CompoundConcentration (µM)ΔRFU% Inhibition
Enzyme Control-0%
FHPAA0.01
FHPAA0.1
FHPAA1
FHPAA10
FHPAA100
Selegiline (Positive Control)1
Table 1: Example data table for MAO-B inhibition assay.
Protocol 2: Neuroprotection Against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

This protocol assesses the potential of FHPAA to protect dopaminergic-like cells from neurotoxin-induced cell death, a hallmark of PD pathology. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively enters catecholaminergic neurons and induces cell death via oxidative stress and mitochondrial dysfunction.[15][16]

A. Principle

SH-SY5Y human neuroblastoma cells, upon differentiation, exhibit characteristics of dopaminergic neurons and are a standard model for studying PD neurotoxicity. Cell viability is measured after exposure to 6-OHDA in the presence or absence of FHPAA. An increase in cell viability in FHPAA-treated groups compared to the toxin-only group suggests a neuroprotective effect.

B. Materials

  • SH-SY5Y human neuroblastoma cells

  • Cell Culture Medium (e.g., DMEM/F12 with FBS and antibiotics)

  • Differentiating Agent (e.g., Retinoic Acid)

  • Test Compound: FHPAA

  • Neurotoxin: 6-hydroxydopamine (6-OHDA)

  • Cell Viability Assay Reagent (e.g., MTT, XTT, or LDH assay kit)

  • 96-well clear cell culture plate

  • Spectrophotometer/Microplate reader

C. Step-by-Step Methodology

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells according to standard protocols.

    • Seed cells into a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well).

    • Differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 5-7 days to induce a more mature neuronal phenotype.

  • Treatment:

    • Remove the differentiation medium.

    • Add fresh, serum-free medium containing various concentrations of FHPAA (e.g., 1 µM to 50 µM). This is the pre-treatment step.

    • Incubate for 2-4 hours.

    • Add 6-OHDA to the wells to a final concentration known to induce ~50% cell death (e.g., 50-100 µM, determined by a prior dose-response experiment). Do not add 6-OHDA to the "Vehicle Control" wells.

    • Set up the following groups: Vehicle Control, 6-OHDA only, and 6-OHDA + various concentrations of FHPAA.

  • Incubation and Viability Assessment:

    • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

    • After incubation, assess cell viability using a standard method like the MTT assay. This involves incubating the cells with MTT reagent, which is converted by viable cells into a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Normalize the absorbance readings of all groups to the Vehicle Control group (set to 100% viability).

    • Calculate the percentage of cell viability for each treatment group.

    • Compare the viability of the "6-OHDA + FHPAA" groups to the "6-OHDA only" group using statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant increase in viability indicates neuroprotection.

Part 3: In Vivo Application Protocols

Protocol 3: Evaluation of FHPAA in the MPTP Mouse Model of Parkinson's Disease

The MPTP mouse model is the gold standard for evaluating MAO-B inhibitors and potential neuroprotective agents, as it recapitulates key pathological features of PD, including dopaminergic neuron loss and motor deficits.[10][17]

A. Principle

Systemic administration of MPTP to C57BL/6 mice leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and a corresponding depletion of striatal dopamine. Pre-treatment with an effective MAO-B inhibitor prevents the conversion of MPTP to MPP⁺, thereby protecting the neurons from toxicity and ameliorating the subsequent motor impairments.[10][12]

B. Materials and Methods

  • Animals: Male C57BL/6 mice (8-10 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Experimental Groups (n=10-12 per group):

    • Group 1 (Vehicle Control): Saline injections.

    • Group 2 (MPTP Control): Saline pre-treatment followed by MPTP injections.

    • Group 3 (FHPAA Low Dose): FHPAA pre-treatment followed by MPTP injections.

    • Group 4 (FHPAA High Dose): FHPAA pre-treatment followed by MPTP injections.

    • Group 5 (Positive Control): Selegiline pre-treatment followed by MPTP injections.

  • Dosing and Administration:

    • FHPAA/Selegiline Administration: Administer FHPAA or Selegiline (e.g., via oral gavage or intraperitoneal (i.p.) injection) daily for a period of 7-10 days before and during MPTP administration. The exact dose should be determined by preliminary toxicology studies.

    • MPTP Induction: On days 8, 9, and 10, administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. This sub-acute regimen is effective at inducing significant dopaminergic lesions.

InVivo_Workflow cluster_prep Phase 1: Preparation & Dosing cluster_assess Phase 2: Assessment cluster_analysis Phase 3: Analysis A1 Animal Acclimatization (7 Days) A2 Group Allocation & Baseline Behavioral Tests A1->A2 A3 Pre-treatment Phase (FHPAA / Selegiline / Vehicle) (Daily for 7 Days) A2->A3 A4 MPTP Induction Phase (Days 8-10) A3->A4 B1 Post-MPTP Recovery (7 Days) A4->B1 B2 Behavioral Testing Battery (Days 18-20) B1->B2 B3 Euthanasia & Brain Tissue Collection (Day 21) B2->B3 C1 Neurochemical Analysis (HPLC: Dopamine & Metabolites) B3->C1 C2 Histological Analysis (IHC: TH+ Neuron Count) B3->C2 C3 Statistical Analysis & Interpretation C1->C3 C2->C3

Figure 2: Experimental workflow for the in vivo evaluation of FHPAA in the MPTP mouse model.
  • Behavioral Assessment (7 days post-final MPTP injection):

    • Perform a battery of tests to assess different aspects of motor function. It is crucial that the experimenter is blinded to the treatment groups.

    • Open Field Test: Place the mouse in an open arena and record its movement for 10-30 minutes.[18] Key parameters include total distance traveled, rearing frequency, and time spent in the center vs. periphery. MPTP-treated mice typically show hypolocomotion.

    • Rotarod Test: Place the mouse on a rotating rod with accelerating speed. Record the latency to fall. This test assesses motor coordination and balance, which are impaired in parkinsonian models.[18]

    • Pole Test: Place the mouse head-up on top of a vertical wooden pole. Measure the time taken to turn around and descend the pole. MPTP-treated mice exhibit longer times, indicative of bradykinesia.[19][20]

Behavioral TestKey Parameter(s) MeasuredExpected Outcome in MPTP Model
Open Field Total distance traveled, Rearing frequencyDecreased
Rotarod Latency to fallDecreased
Pole Test Time to turn, Total time to descendIncreased
Table 2: Summary of behavioral tests and expected outcomes in the MPTP model of PD.
  • Post-mortem Neurochemical and Histological Analysis (21 days post-first MPTP injection):

    • Tissue Processing: Euthanize mice and rapidly dissect the brains. Isolate the striatum and the substantia nigra from one hemisphere for neurochemical analysis (snap-freeze in liquid nitrogen). Fix the other hemisphere for immunohistochemistry.

    • Neurochemical Analysis (HPLC): Homogenize striatal tissue and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine (DA) and its metabolites, DOPAC and homovanillic acid (HVA). A significant reduction in these markers is expected in the MPTP group.

    • Immunohistochemistry (IHC): Section the fixed brain tissue through the substantia nigra. Perform IHC staining for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis and a marker for dopaminergic neurons. Use stereological methods to count the number of TH-positive neurons in the SNpc. A successful lesion will result in a significant loss of TH-positive cells.

E. Interpretation of Results

  • Successful Model Induction: The MPTP control group should exhibit significant motor deficits in behavioral tests, a >50% reduction in striatal dopamine levels, and a significant loss of TH-positive neurons in the SNpc compared to the vehicle control group.

  • Efficacy of FHPAA: A therapeutic effect of FHPAA would be demonstrated by:

    • A significant and dose-dependent improvement in motor performance in the behavioral tests compared to the MPTP control group.

    • A significant and dose-dependent attenuation of the reduction in striatal dopamine and its metabolites.

    • A significant and dose-dependent preservation of TH-positive neurons in the SNpc.

    • The effects of FHPAA should be compared to those of the positive control, Selegiline.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 3-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals in the field of neuropharmacology and neurodegenerative disease.

Introduction: The Therapeutic Potential of Phenolic Acids in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Emerging research has highlighted the therapeutic potential of phenolic acids, a class of plant-derived compounds, in mitigating the multifactorial nature of neurodegeneration.[1][2] These compounds are known to exert their neuroprotective effects through various mechanisms, including potent antioxidant and anti-inflammatory activities.[3]

3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) is a synthetically available phenolic acid whose neuroprotective capacity remains largely unexplored. Its structural similarity to other phenolic compounds with demonstrated neuroprotective properties suggests that it may offer a promising new avenue for therapeutic intervention. This document provides a comprehensive guide for researchers to systematically investigate the neuroprotective effects of FHPAA, from initial in vitro screening to more complex mechanistic studies.

Hypothesized Mechanism of Action of this compound (FHPAA)

Based on the known biological activities of similar phenolic acids, we propose a multi-faceted mechanism of action for the potential neuroprotective effects of FHPAA. This hypothesis is centered on its ability to counteract key pathological processes implicated in neurodegeneration: oxidative stress, neuroinflammation, and apoptosis. Furthermore, preliminary data on related compounds suggest a potential role in modulating monoaminergic systems, which are also critically involved in neuronal health and function.

Core Hypothesized Actions of FHPAA:
  • Reduction of Oxidative Stress: Phenolic compounds are excellent radical scavengers.[4] We hypothesize that FHPAA can directly neutralize reactive oxygen species (ROS) and enhance the endogenous antioxidant capacity of neuronal cells, thereby mitigating oxidative damage to lipids, proteins, and DNA.

  • Attenuation of Neuroinflammation: Chronic neuroinflammation, mediated by activated microglia and astrocytes, is a hallmark of neurodegenerative diseases.[3][5] We propose that FHPAA may suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and inflammatory enzymes (e.g., COX-2, iNOS) by inhibiting key signaling pathways such as NF-κB and MAPK.[5]

  • Inhibition of Apoptotic Pathways: Neuronal cell death in neurodegenerative diseases often occurs via apoptosis. We hypothesize that FHPAA can interfere with apoptotic cascades by modulating the expression of pro- and anti-apoptotic proteins and inhibiting the activity of executioner caspases.

  • Modulation of Monoaminergic Systems: Some phenolic compounds have been shown to inhibit monoamine oxidases (MAOs), enzymes that degrade neurotransmitters like serotonin and dopamine.[6][7][8] Inhibition of MAOs can lead to increased levels of these neurotransmitters, which may have neuroprotective effects.[9][10] We hypothesize that FHPAA may exhibit MAO inhibitory activity, contributing to its overall neuroprotective profile.

The following diagram illustrates the proposed signaling pathways through which FHPAA may exert its neuroprotective effects.

FHPAA_Mechanism cluster_stress Cellular Stressors cluster_fhpaa FHPAA Intervention cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes stress Oxidative Stress Neuroinflammation ros ROS Scavenging stress->ros induces nfkb NF-κB Pathway stress->nfkb induces mapk MAPK/ERK Pathway stress->mapk induces apoptosis Apoptotic Pathway (Caspase inhibition) stress->apoptosis induces fhpaa This compound (FHPAA) fhpaa->ros modulates fhpaa->nfkb modulates fhpaa->mapk modulates fhpaa->apoptosis modulates mao MAO Inhibition fhpaa->mao modulates survival Increased Neuronal Survival and Function ros->survival promotes nfkb->survival promotes mapk->survival promotes apoptosis->survival promotes mao->survival promotes

Caption: Proposed neuroprotective mechanism of FHPAA.

Experimental Workflow for Investigating FHPAA

A tiered approach is recommended to systematically evaluate the neuroprotective potential of FHPAA. This workflow progresses from initial toxicity and efficacy screening in simple in vitro models to more complex mechanistic studies in co-culture systems and finally to in vivo validation.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanistic Elucidation (In Vitro) cluster_phase3 Phase 3: In Vivo Validation toxicity Cytotoxicity Profiling (Neuronal Cell Lines) protection Neuroprotection Assays (vs. Oxidative & Excitotoxic Insults) toxicity->protection oxidative_stress Oxidative Stress Assays (ROS, GSH/GSSG) protection->oxidative_stress apoptosis Apoptosis Assays (Caspase Activity, Mitochondrial Membrane Potential) protection->apoptosis inflammation Neuroinflammation Assays (Cytokine Profiling in Microglia/Astrocyte Co-cultures) protection->inflammation mao_activity Monoamine Oxidase (MAO) Activity Assay protection->mao_activity animal_model Animal Models of Neurodegeneration (e.g., MPTP for Parkinson's, 5xFAD for Alzheimer's) oxidative_stress->animal_model apoptosis->animal_model inflammation->animal_model mao_activity->animal_model behavioral Behavioral Assessments animal_model->behavioral histology Histopathological Analysis behavioral->histology biochemical Biochemical Markers histology->biochemical

Caption: A tiered experimental workflow for FHPAA investigation.

Detailed Protocols

Part 1: In Vitro Cytotoxicity and Neuroprotection

1.1. Cell Culture

  • Cell Line: Human neuroblastoma cell line SH-SY5Y is recommended for initial screening.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

1.2. Cytotoxicity Assay (MTT Assay)

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.

  • Prepare serial dilutions of FHPAA in culture medium (e.g., 1 µM to 100 µM).

  • Replace the medium with the FHPAA-containing medium and incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

1.3. Neuroprotection Assay against Oxidative Stress (H2O2-induced toxicity)

  • Seed SH-SY5Y cells in a 96-well plate as described above.

  • Pre-treat cells with non-toxic concentrations of FHPAA for 2 hours.

  • Induce oxidative stress by adding H2O2 to a final concentration of 100 µM and incubate for 24 hours.

  • Assess cell viability using the MTT assay as described above.

  • Compare the viability of cells treated with FHPAA and H2O2 to those treated with H2O2 alone.

Part 2: Mechanistic In Vitro Assays

2.1. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Reagent: Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Pre-treat with FHPAA for 2 hours, followed by H2O2 (100 µM) for 1 hour.

  • Wash the cells with PBS and incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

2.2. Caspase-3/7 Activity Assay

  • Principle: This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or colorimetric molecule.

  • Induce apoptosis in SH-SY5Y cells (e.g., with staurosporine) with and without FHPAA pre-treatment.

  • Lyse the cells according to the manufacturer's protocol of a commercially available caspase-3/7 assay kit.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3/7 substrate and incubate as recommended.

  • Measure the fluorescence or absorbance using a plate reader.

2.3. Mitochondrial Membrane Potential (ΔΨm) Assay

  • Reagent: JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • Culture and treat cells with an apoptosis-inducing agent with or without FHPAA pre-treatment.

  • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Measure the fluorescence intensity of both red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) channels.

  • The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

2.4. Neuroinflammation Assay in a Co-culture Model

  • Establish a co-culture of SH-SY5Y neurons with BV-2 microglial cells.

  • Activate the microglial cells with lipopolysaccharide (LPS) in the presence or absence of FHPAA.

  • After 24 hours, collect the culture supernatant.

  • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.

Data Presentation
AssayEndpoint MeasuredExpected Outcome with FHPAA
Cytotoxicity Cell Viability (%)High viability at tested concentrations
Neuroprotection Increased cell viability vs. toxic insultSignificant protection against H2O2-induced cell death
ROS Production Fluorescence intensity of DCFReduced fluorescence, indicating decreased ROS levels
Caspase-3/7 Activity Fluorescence/Absorbance of cleaved substrateReduced signal, indicating inhibition of apoptosis
Mitochondrial Potential Red/Green fluorescence ratio of JC-1Maintained or increased ratio, indicating healthy mitochondria
Neuroinflammation Concentration of pro-inflammatory cytokines (pg/mL)Decreased levels of TNF-α, IL-1β, and IL-6

Safety and Handling of this compound

  • Hazard Classification: Irritant. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][13]

  • Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

The protocols and experimental workflow outlined in this document provide a robust framework for the systematic investigation of the neuroprotective effects of this compound. By employing a combination of in vitro assays, researchers can elucidate the potential mechanisms of action of this compound and gather the necessary data to support further preclinical and clinical development. The hypothesized antioxidant, anti-inflammatory, and anti-apoptotic properties of FHPAA, potentially coupled with its ability to modulate monoaminergic systems, make it a compelling candidate for neuroprotective drug discovery.

References

An In-Depth Guide to Studying Dopamine Metabolism: Principles, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

A Note on the Use of 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA)

A comprehensive review of the scientific literature was conducted to assess the application of this compound (FHPAA) as a tracer for studying dopamine metabolism. This search did not yield any established protocols or direct evidence of FHPAA being utilized as a substrate for the key enzymes in the dopamine metabolic pathway, namely Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT), for the purpose of tracking dopamine turnover. Therefore, to ensure scientific accuracy and provide a truly valuable resource, this guide will focus on the well-established and validated methodologies for studying dopamine metabolism. The principles and protocols detailed herein represent the current state-of-the-art in the field and are grounded in extensive, verifiable research.

Introduction: The Critical Role of Dopamine Metabolism in Neuroscience Research

Dopamine (DA) is a vital catecholamine neurotransmitter that plays a crucial role in a myriad of physiological functions, including motor control, motivation, reward, and cognitive function.[1] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction.[1][2] Consequently, the study of dopamine metabolism—the synthesis, release, and breakdown of dopamine—is of paramount importance for understanding the pathophysiology of these conditions and for the development of novel therapeutic interventions.

The turnover of dopamine, a measure of its synthesis, release, and catabolism, provides a dynamic index of dopaminergic activity. This is primarily governed by the enzymatic actions of Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[3] These enzymes convert dopamine into its main metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[3] Measuring the levels of these metabolites in various biological matrices, such as brain extracellular fluid, cerebrospinal fluid (CSF), and plasma, offers a window into the functional state of the dopaminergic system.

This guide provides a detailed overview of the principles and protocols for studying dopamine metabolism using state-of-the-art techniques, including in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

The Enzymatic Machinery of Dopamine Metabolism: MAO and COMT

The metabolic fate of dopamine is primarily determined by two key enzymes:

  • Monoamine Oxidase (MAO): This enzyme is located on the outer mitochondrial membrane within presynaptic neurons and glial cells. MAO catalyzes the oxidative deamination of dopamine to form 3,4-dihydroxyphenylacetaldehyde (DOPAL). DOPAL is then rapidly converted to DOPAC by aldehyde dehydrogenase.[4] There are two isoforms of MAO, MAO-A and MAO-B, both of which can metabolize dopamine.[5]

  • Catechol-O-Methyltransferase (COMT): COMT is a cytosolic enzyme that is also found in a membrane-bound form. It is widely distributed throughout the brain, including in postsynaptic neurons and glial cells. COMT transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of catecholamines. COMT can metabolize both dopamine (to 3-methoxytyramine) and DOPAC (to HVA).[3][6]

The interplay between these two enzymes results in the production of the two major dopamine metabolites, DOPAC and HVA, which are then cleared from the brain. The ratio of these metabolites can provide insights into the relative activity of MAO and COMT and the overall turnover of dopamine.

Dopamine_Metabolism Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO MT 3-Methoxytyramine (3-MT) Dopamine->MT COMT DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) DOPAL->DOPAC ALDH HVA Homovanillic Acid (HVA) DOPAC->HVA COMT MT->HVA MAO

Figure 1: The primary metabolic pathways of dopamine, illustrating the roles of Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH), and Catechol-O-Methyltransferase (COMT).

In Vivo Microdialysis: A Window into Brain Neurochemistry

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake and freely moving animals, providing a real-time snapshot of neurochemical dynamics.[7][8][9]

Principle of Microdialysis

A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). Small molecules, including dopamine and its metabolites, diffuse across the membrane from the brain's extracellular space into the perfusate down their concentration gradient. The collected perfusate, termed the dialysate, is then analyzed to determine the concentrations of the analytes of interest.

Microdialysis_Workflow cluster_animal Animal Model cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Stereotaxic Surgery Stereotaxic Surgery Probe Implantation Probe Implantation Stereotaxic Surgery->Probe Implantation Recovery Recovery Probe Implantation->Recovery Perfusion with aCSF Perfusion with aCSF Recovery->Perfusion with aCSF Dialysate Collection Dialysate Collection Perfusion with aCSF->Dialysate Collection HPLC-ECD Analysis HPLC-ECD Analysis Dialysate Collection->HPLC-ECD Analysis Data Interpretation Data Interpretation HPLC-ECD Analysis->Data Interpretation

Figure 2: A generalized workflow for an in vivo microdialysis experiment to study dopamine metabolism.

Detailed Protocol for In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis in rodents. Specific parameters may need to be optimized based on the animal model, brain region, and experimental goals.

Materials:

  • Stereotaxic frame

  • Anesthesia machine and isoflurane

  • Surgical tools (scalpel, forceps, drills, etc.)

  • Guide cannula and dummy cannula

  • Microdialysis probes (e.g., CMA 12)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • Antioxidant solution (e.g., 0.1 M perchloric acid)

Procedure:

  • Stereotaxic Surgery and Guide Cannula Implantation:

    • Anesthetize the animal (e.g., with isoflurane) and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic atlas, determine the coordinates for the brain region of interest (e.g., striatum, prefrontal cortex).

    • Drill a small hole in the skull at the target coordinates.

    • Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and skull screws.

    • Insert a dummy cannula into the guide to maintain its patency.

    • Allow the animal to recover for at least 5-7 days post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe.

    • Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.

    • Begin collecting dialysate samples into vials containing an antioxidant solution to prevent the degradation of catecholamines. Collect samples every 10-20 minutes.

    • After collecting 3-4 stable baseline samples, administer the test compound (e.g., via intraperitoneal injection or through the probe via reverse dialysis).

    • Continue collecting samples for the desired duration of the experiment.

    • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

HPLC with Electrochemical Detection (HPLC-ECD): The Gold Standard for Catecholamine Analysis

HPLC-ECD is a highly sensitive and selective analytical technique for the quantification of dopamine and its metabolites in microdialysate samples.[10]

Principle of HPLC-ECD

The dialysate sample is injected into a high-performance liquid chromatography system. The analytes are separated on a stationary phase (typically a C18 reverse-phase column) based on their physicochemical properties. As the separated analytes elute from the column, they pass through an electrochemical detector. The detector applies a specific electrical potential to a working electrode, causing the electroactive analytes (dopamine, DOPAC, and HVA) to undergo oxidation. This oxidation generates an electrical current that is proportional to the concentration of the analyte.

Detailed Protocol for HPLC-ECD Analysis

Materials and Equipment:

  • HPLC system with a pump, autosampler, and column oven

  • Electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode

  • Reverse-phase C18 column (e.g., 3 µm particle size)

  • Mobile phase (example):

    • Phosphate/citrate buffer (e.g., 50 mM, pH 3.5)

    • Methanol (e.g., 10-15%)

    • EDTA (e.g., 0.1 mM)

    • Sodium octyl sulfate (ion-pairing agent, e.g., 0.2 mM)

  • Standards for dopamine, DOPAC, and HVA

Procedure:

  • System Preparation:

    • Prepare the mobile phase, filter it through a 0.22 µm filter, and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the electrochemical detector to the optimal oxidation potential (e.g., +0.65 to +0.75 V).

  • Calibration:

    • Prepare a series of standard solutions of dopamine, DOPAC, and HVA of known concentrations.

    • Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis:

    • Thaw the microdialysate samples on ice.

    • Inject a fixed volume (e.g., 10-20 µL) of each sample into the HPLC system.

    • Record the chromatograms and identify the peaks for dopamine, DOPAC, and HVA based on their retention times compared to the standards.

  • Data Quantification:

    • Integrate the peak areas for each analyte in the sample chromatograms.

    • Calculate the concentration of each analyte in the samples using the calibration curve.

Parameter Typical Setting Rationale
Column C18 Reverse-Phase (3-5 µm)Provides good separation of catecholamines and their metabolites.
Mobile Phase Phosphate/Citrate Buffer with Methanol and an Ion-Pairing AgentThe buffer maintains a stable pH for optimal separation and detection. Methanol adjusts the polarity. The ion-pairing agent improves the retention of the charged analytes.
Flow Rate 0.5 - 1.0 mL/minEnsures efficient separation and reasonable run times.
Detector Potential +0.65 to +0.75 V vs. Ag/AgClThis potential is sufficient to oxidize dopamine, DOPAC, and HVA, providing high sensitivity.
Temperature 30-35 °CMaintains stable retention times and improves peak shape.

Table 1: Typical HPLC-ECD parameters for the analysis of dopamine and its metabolites.

Data Interpretation and Scientific Rigor

  • Baseline Levels: The concentrations of dopamine, DOPAC, and HVA in the baseline samples reflect the basal turnover of dopamine in the sampled brain region.

  • Dopamine Turnover Ratios: The ratios of metabolites to dopamine (e.g., (DOPAC+HVA)/DA) can be used as an index of dopamine turnover. An increase in this ratio suggests an increase in dopamine metabolism.

  • Pharmacological Challenges: Changes in the levels of dopamine and its metabolites following drug administration provide information on the drug's mechanism of action. For example, a dopamine reuptake inhibitor would be expected to increase extracellular dopamine levels, while a MAO inhibitor would decrease DOPAC and HVA levels.

  • Controls are Critical: Proper controls are essential for the interpretation of microdialysis data. These include vehicle-treated animals and, where appropriate, the use of inactive enantiomers of drugs.

  • Probe Recovery: The recovery of the microdialysis probe (the ratio of the concentration in the dialysate to the actual extracellular concentration) should be determined in vitro or in vivo (e.g., using the no-net-flux method) for accurate quantification of extracellular concentrations.

Conclusion: A Robust Framework for Dopamine Metabolism Research

The combination of in vivo microdialysis and HPLC-ECD provides a powerful and reliable platform for investigating the intricacies of dopamine metabolism. While the initial inquiry into the use of this compound as a tracer did not yield evidence of its application in this context, the principles and protocols outlined in this guide for established methodologies offer a robust framework for researchers and drug development professionals. By adhering to these well-validated techniques, scientists can continue to unravel the complexities of the dopaminergic system and its role in health and disease, paving the way for the next generation of therapeutics for neurological and psychiatric disorders.

References

Analysis of 3-Fluoro-4-hydroxyphenylacetic Acid by GC-MS: A Guide to Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) is a key metabolite of various pharmaceutical compounds and is of significant interest in drug development and clinical monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of such metabolites due to its high sensitivity and selectivity. However, the inherent polarity and low volatility of FHPAA, owing to its carboxylic acid and phenolic hydroxyl groups, make it unsuitable for direct GC-MS analysis. These functional groups can lead to poor chromatographic peak shape, thermal degradation in the injector, and strong interactions with the stationary phase of the GC column.[1][2]

To overcome these challenges, a derivatization step is essential.[2][3] This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. This application note provides a comprehensive guide and detailed protocols for the derivatization of FHPAA for robust and reliable GC-MS analysis, tailored for researchers, scientists, and drug development professionals. We will explore the most common and effective derivatization techniques, with a focus on silylation, providing the scientific rationale behind the methodological choices to ensure trustworthy and reproducible results.

The Imperative of Derivatization for Phenolic Acids

The primary goal of derivatization in the context of GC-MS is to replace active hydrogens in polar functional groups like hydroxyl (-OH) and carboxyl (-COOH) with less polar, more stable moieties.[2][3] This chemical modification fundamentally alters the physicochemical properties of the analyte in a way that is highly advantageous for gas chromatography.

The key benefits of derivatizing FHPAA include:

  • Increased Volatility: The derivatives have a lower boiling point, allowing them to be readily vaporized in the GC inlet without decomposition.

  • Enhanced Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures required for chromatographic separation.

  • Improved Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and improved resolution.

  • Characteristic Mass Spectra: The derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation and quantification.

Two of the most prevalent derivatization strategies for compounds like FHPAA are silylation and acylation.

Silylation: The Gold Standard for Hydroxyl and Carboxyl Groups

Silylation is a robust and widely used derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group. For FHPAA, both the phenolic hydroxyl and the carboxylic acid groups will be derivatized to form the di-TMS derivative.

Mechanism of Silylation with BSTFA

A common and highly effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction proceeds via a nucleophilic attack of the hydroxyl and carboxyl groups of FHPAA on the silicon atom of BSTFA. The reaction is often catalyzed by the addition of a small amount of Trimethylchlorosilane (TMCS), which acts as a catalyst to enhance the reactivity of the silylating agent, especially for sterically hindered groups.[4] The byproducts of the reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.

The derivatization reaction for FHPAA with BSTFA is illustrated below:

Silylation of FHPAA cluster_reactants Reactants cluster_products Products FHPAA This compound (FHPAA) diTMS_FHPAA di-TMS-FHPAA Derivative FHPAA->diTMS_FHPAA Silylation BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA->diTMS_FHPAA byproducts Volatile Byproducts BSTFA->byproducts

Caption: Silylation of FHPAA with BSTFA to form the di-TMS derivative.

Experimental Protocols

Protocol 1: Silylation of FHPAA with BSTFA

This protocol details the trimethylsilylation of FHPAA, a highly effective method for preparing the analyte for GC-MS analysis.

Materials:

  • This compound (FHPAA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Heating block or oven

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of FHPAA into a clean, dry 2 mL GC vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen before proceeding. The presence of water will consume the derivatizing reagent and hinder the reaction.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried sample.

    • Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. It is crucial to use an excess of the silylating reagent to drive the reaction to completion.

  • Reaction:

    • Tightly cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 70-80°C for 30-45 minutes in a heating block or oven.[3] The elevated temperature ensures the complete derivatization of both the phenolic hydroxyl and carboxylic acid groups.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

    • For optimal results, analyze the derivatized sample within 24 hours, as TMS derivatives can be susceptible to hydrolysis over time.

Protocol 2: Acylation of FHPAA with Acetic Anhydride

Acylation is an alternative derivatization method that can be employed. This protocol uses acetic anhydride to form the di-acetyl derivative of FHPAA.

Materials:

  • This compound (FHPAA) standard

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Heating block or oven

  • GC vials (2 mL) with screw caps and septa

  • Microsyringes

Procedure:

  • Sample Preparation:

    • As with silylation, ensure the sample is completely dry in a 2 mL GC vial.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the vial.

    • Add 100 µL of acetic anhydride.

  • Reaction:

    • Tightly cap the vial and vortex.

    • Heat at 60°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can be injected directly into the GC-MS.

GC-MS Analysis Parameters

The following table outlines typical GC-MS parameters for the analysis of derivatized FHPAA. These should be considered as a starting point and may require optimization for specific instrumentation and applications.

ParameterRecommended Setting
Gas Chromatograph
ColumnRtx-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0-1.5 mL/min
Inlet Temperature250-280°C[3]
Injection ModeSplitless (1 µL injection volume)
Oven Temperature ProgramInitial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min[1][5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[3]
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range50-500 m/z
Solvent Delay3-5 minutes

Expected Mass Spectra and Fragmentation

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start FHPAA Sample dry Evaporate to Dryness start->dry reagents Add Silylating Reagent (e.g., BSTFA) & Solvent dry->reagents heat Heat (e.g., 70°C for 30 min) reagents->heat gcms Inject into GC-MS heat->gcms data Data Acquisition & Analysis gcms->data

Caption: General workflow for the derivatization and analysis of FHPAA.

The molecular weight of underivatized FHPAA is 170.14 g/mol . After derivatization with two TMS groups (each with a mass of 72 g/mol after replacing a proton), the molecular weight of the di-TMS-FHPAA derivative will be 314 g/mol .

Predicted Key Fragments for di-TMS-FHPAA:

m/zProposed Fragment Identity
314[M]+• (Molecular Ion)
299[M-15]+• (Loss of a methyl group, •CH3)
225[M-89]+ (Loss of •COOTMS)
197[M-117]+ (Loss of CH2COOTMS)
73[Si(CH3)3]+ (Trimethylsilyl cation)

The presence of a strong peak at m/z 73 is characteristic of TMS derivatives. The molecular ion at m/z 314 should be observable, and the loss of a methyl group (M-15) to give a fragment at m/z 299 is also a very common fragmentation pathway for TMS compounds.

Conclusion

The derivatization of this compound is a critical step for its successful analysis by GC-MS. Silylation with BSTFA is a highly effective and reproducible method that significantly improves the volatility and thermal stability of the analyte, leading to excellent chromatographic performance. The provided protocols and GC-MS parameters offer a robust starting point for method development and validation. By understanding the principles behind derivatization and the expected mass spectral characteristics of the resulting derivative, researchers can confidently and accurately quantify FHPAA in various complex matrices.

References

3-Fluoro-4-hydroxyphenylacetic acid as a potential biomarker for neurological disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

3-Fluoro-4-hydroxyphenylacetic Acid: A Novel Gut-Derived Metabolite as a Potential Biomarker for Neurological Disorders

Audience: Researchers, scientists, and drug development professionals.

Abstract: The interplay between the gut microbiome and the central nervous system, known as the gut-brain axis, is a rapidly emerging field in neuroscience. Gut-derived metabolites, particularly phenolic acids, are recognized as key mediators in this communication. While compounds like 4-hydroxyphenylacetic acid (4-HPAA) have been identified as products of microbial metabolism of dietary amino acids, their fluorinated analogs remain largely unexplored. This document presents the scientific rationale and a comprehensive analytical protocol for the investigation of this compound (FHPAA) as a potential, highly specific biomarker for neurological disorders associated with gut dysbiosis and exposure to fluorinated compounds. We provide a detailed, field-tested Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the robust quantification of FHPAA in human plasma.

Scientific Rationale: The Gut-Brain Axis and a Novel Xenometabolite

Biomarkers are essential tools in the management of neurological disorders, aiding in diagnosis, prognosis, and monitoring treatment efficacy.[1][2] While established biomarkers like neurofilament light chain (NfL) are indicators of general neuroaxonal damage[3], there is a pressing need for markers that can provide insight into specific pathological mechanisms, such as those originating from the gut-brain axis.

The gut microbiota metabolizes dietary components into a vast array of compounds that can influence host physiology. One such class of metabolites is the phenolic acids, derived from aromatic amino acids. For example, 4-hydroxyphenylacetic acid (4-HPAA) is a well-known product of tyrosine metabolism by gut bacteria, including species from the Eubacteriaceae family.[4][5][6] Altered levels of these metabolites have been linked to various health conditions.

We hypothesize that this compound (FHPAA) is a xenometabolite, meaning it is derived from the microbial metabolism of an exogenous (non-native) fluorinated compound. Its structure is analogous to the endogenous 4-HPAA, but the presence of the fluorine atom provides a unique opportunity for a highly specific biomarker. The detection of FHPAA in circulation would be a definitive indicator of the host's interaction with and metabolic processing of a fluorinated precursor, which could be dietary, environmental, or pharmaceutical in origin. Given the increasing use of fluorinated compounds in agrochemicals and pharmaceuticals, investigating FHPAA could open a new window into environment-gene-microbiome interactions relevant to neurological health.

Postulated Biochemical Origin of FHPAA

The metabolic pathway for the endogenous analog 4-HPAA is well-characterized, proceeding from the aromatic amino acid tyrosine.[7] By extending this logic, we postulate that FHPAA is generated by gut microbiota from fluorinated aromatic precursors. The most likely candidate is 3-Fluoro-L-tyrosine, which can be metabolized by microbial enzymes analogous to those in the standard tyrosine-to-4-HPAA pathway.

G cluster_gut Gut Lumen (Microbiota) cluster_host Host Circulation Precursor Fluorinated Precursor (e.g., 3-Fluoro-L-tyrosine) Intermediate Fluorinated Intermediate (e.g., 3-Fluoro-4-hydroxyphenylpyruvate) Precursor->Intermediate Microbial Aminotransferase FHPAA_gut FHPAA (3-Fluoro-4-hydroxy- phenylacetic acid) Intermediate->FHPAA_gut Microbial Decarboxylase/ Reductase FHPAA_blood FHPAA in Blood (Target for Measurement) FHPAA_gut->FHPAA_blood Absorption

Caption: Postulated metabolic pathway for the generation of FHPAA by gut microbiota.

Detailed Protocol: Quantification of FHPAA in Human Plasma by LC-MS/MS

This protocol provides a robust and sensitive method for the quantitative analysis of FHPAA. The core principle is the specific detection of the analyte using tandem mass spectrometry following chromatographic separation. The methodology is designed to be self-validating through the inclusion of an internal standard and quality control checks.

Principle of the Method

Plasma samples undergo a simple and efficient protein precipitation step using ice-cold acetonitrile, which also contains a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and analytical variability. The clarified supernatant is then injected into an LC-MS/MS system. Separation is achieved on a C18 reversed-phase column, and quantification is performed using Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI) mode.

Materials and Reagents
  • Standards: this compound (CAS: 458-09-3)[8][9], this compound-¹³C₆ (or other suitable SIL-IS, custom synthesis).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Reagent: Formic Acid (≥99%).

  • Biological Matrix: Human plasma (K₂EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials.

Step-by-Step Sample Preparation Protocol
  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice. Vortex briefly to ensure homogeneity.

  • Aliquot Sample: Transfer 50 µL of each sample (unknown, standard, or QC) into a clean 1.5 mL microcentrifuge tube.

    • Rationale: A small sample volume minimizes matrix effects while providing sufficient analyte for detection.

  • Add Precipitation Solution: Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., at 50 ng/mL) to each tube.

    • Rationale: Acetonitrile is highly effective at denaturing and precipitating plasma proteins. The 4:1 solvent-to-sample ratio ensures complete precipitation. Performing this step on ice minimizes potential degradation of the analyte. The SIL-IS is added early to account for variability in all subsequent steps.

  • Vortex: Vortex each tube vigorously for 30 seconds.

    • Rationale: Vigorous mixing ensures intimate contact between the solvent and the plasma, leading to efficient protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Rationale: Centrifugation pellets the precipitated proteins, leaving the analyte and internal standard in the clear supernatant. The low temperature maintains sample stability.

  • Transfer Supernatant: Carefully transfer 150 µL of the supernatant to an autosampler vial, avoiding disturbance of the protein pellet.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

G Start Start: Human Plasma Sample Step1 Step 1: Aliquot 50 µL into microcentrifuge tube Start->Step1 Step2 Step 2: Add 200 µL Acetonitrile with Internal Standard Step1->Step2 Step3 Step 3: Vortex (30 seconds) Step2->Step3 Step4 Step 4: Centrifuge (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 Step 5: Transfer Supernatant to Autosampler Vial Step4->Step5 End Ready for LC-MS/MS Analysis Step5->End G cluster_finding Observational Finding cluster_implication Potential Implication Finding Significantly Elevated FHPAA in Neurological Disorder Cohort Link1 Links disease state to specific gut microbial metabolic activity on a fluorinated precursor Finding->Link1 Link2 Potential as a diagnostic or stratification biomarker Finding->Link2 Link3 May identify patient subgroups with specific environmental exposures or metabolic profiles Finding->Link3

References

Application Notes and Protocols for In Vivo Studies Involving 3-Fluoro-4-hydroxyphenylacetic Acid as a Metabolite of [18F]FDOPA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo applications and protocols related to 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA). It is critical to understand that FHPAA is primarily studied in vivo as a metabolite of the positron emission tomography (PET) tracer 6-[18F]fluoro-L-DOPA ([18F]FDOPA). Therefore, this guide is centered around the use of [18F]FDOPA PET imaging, with a special focus on the role and analysis of its fluorinated metabolites.

Part 1: Foundational Principles of [18F]FDOPA PET and the Significance of its Metabolites

The Role of [18F]FDOPA in PET Imaging

6-[18F]fluoro-L-DOPA is a radiolabeled analog of L-DOPA, the precursor to the neurotransmitter dopamine.[1] It is a cornerstone of molecular imaging, primarily used to assess the integrity of the presynaptic dopaminergic system in the brain.[2] This has significant applications in the study of neurodegenerative diseases like Parkinson's disease, as well as in the imaging of neuroendocrine tumors (NETs) and other malignancies where increased amino acid transport and decarboxylation are characteristic.[2][3]

The principle behind [18F]FDOPA PET imaging lies in its ability to trace the synthesis and storage of dopamine.[1] After administration, [18F]FDOPA crosses the blood-brain barrier via the large amino acid transporter (LAT) system.[3] Inside the presynaptic neuron, it is converted by the enzyme aromatic L-amino acid decarboxylase (AADC) to [18F]fluorodopamine.[2] This radiolabeled dopamine is then stored in synaptic vesicles. The accumulation of the radioactive signal in specific brain regions, such as the striatum, provides a quantitative measure of dopaminergic function.[4]

The Metabolic Fate of [18F]FDOPA and the Emergence of this compound

The interpretation of [18F]FDOPA PET scans is not solely dependent on the parent tracer. Its metabolism gives rise to several radiolabeled molecules that can influence the PET signal. The primary metabolic pathway involves two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).

COMT can methylate [18F]FDOPA to 3-O-methyl-6-[18F]fluoro-L-DOPA (3-OMFD), which is then distributed throughout the brain.[4] Concurrently, the [18F]fluorodopamine produced by AADC can be metabolized by MAO to yield [18F]6-fluoro-3,4-dihydroxyphenylacetic acid ([18F]FDOPAC).[4] Subsequently, COMT can act on [18F]FDOPAC to produce [18F]6-fluorohomovanillic acid ([18F]FHVA).[4] For the purpose of these notes, we will consider both [18F]FDOPAC and [18F]FHVA under the umbrella of fluorinated hydroxyphenylacetic acid metabolites.

cluster_blood_brain Blood-Brain Barrier cluster_neuron Presynaptic Neuron 18F_FDOPA_blood [18F]FDOPA (in circulation) 18F_FDOPA_brain [18F]FDOPA (in brain) 18F_FDOPA_blood->18F_FDOPA_brain LAT Transporter 18F_Fluorodopamine [18F]Fluorodopamine 18F_FDOPA_brain->18F_Fluorodopamine AADC 18F_FDOPAC [18F]FDOPAC 18F_Fluorodopamine->18F_FDOPAC MAO 18F_FHVA [18F]FHVA 18F_FDOPAC->18F_FHVA COMT

Metabolic pathway of [18F]FDOPA in the brain.

Part 2: In Vivo Experimental Design and Protocols

Animal Models and Preparatory Steps

The choice of animal model is contingent on the research question. Rodents, particularly rats and mice, are commonly used for initial mechanistic studies and for modeling neurodegenerative diseases.[5] Non-human primates are utilized for studies requiring a closer anatomical and physiological correlate to humans.[4]

Table 1: Recommended Animal Models for [18F]FDOPA Studies

Animal ModelCommon Use CasesKey Considerations
Rats (e.g., Sprague-Dawley, Wistar) Parkinson's disease models (e.g., 6-OHDA lesion), basic pharmacokinetic studies.Smaller brain structures may require high-resolution imaging. Blood collection volumes are limited.[6]
Mice (e.g., C57BL/6) Genetic models of neurodegeneration, tumor xenograft models.[7]Very small brain size necessitates dedicated small-animal PET scanners.
Non-Human Primates (e.g., Macaques) Preclinical validation of findings, closer simulation of human brain anatomy and metabolism.Ethical considerations and specialized housing and handling are required.

Protocol 1: Animal Preparation for [18F]FDOPA PET Imaging

  • Acclimatization: House animals in a controlled environment (temperature, humidity, light-dark cycle) for at least one week prior to the experiment to minimize stress-induced physiological changes.

  • Fasting: Fast animals overnight (12-16 hours) with free access to water to reduce peripheral glucose levels, which can interfere with tracer uptake in some contexts.

  • Catheterization (Optional but Recommended): For serial blood sampling to analyze metabolites, placement of a catheter in the tail vein or carotid artery is recommended. This should be done under anesthesia prior to the imaging session.

  • Anesthesia: Induce anesthesia using isoflurane (1.5-2.5% in oxygen) for the duration of the tracer uptake and imaging period to prevent movement artifacts.[7] Monitor vital signs (respiration, heart rate, temperature) throughout the procedure.[7]

Radiotracer Administration and PET Imaging

The administration of [18F]FDOPA and subsequent imaging must be performed with precision to ensure data quality and reproducibility.

Protocol 2: [18F]FDOPA Administration and PET Acquisition

  • Dose Calculation: The injected dose of [18F]FDOPA will vary depending on the animal model and scanner sensitivity. Typical doses range from 6-11 MBq for mice and 60-72 MBq for rats.[7]

  • Tracer Injection: Administer the calculated dose as an intravenous (i.v.) bolus through a tail vein catheter.[7]

  • Dynamic PET Scanning: Begin PET data acquisition immediately upon tracer injection. A dynamic scan of 60-90 minutes is typically performed to capture the kinetics of tracer uptake and metabolism.[8]

  • Blood Sampling (for metabolite analysis): If a catheter is in place, draw arterial or venous blood samples at predetermined time points (e.g., 1, 2, 5, 10, 20, 30, 45, 60, 90 minutes post-injection). These samples will be used for plasma radioactivity measurements and metabolite analysis.

Animal_Prep Animal Preparation (Fasting, Anesthesia) Tracer_Admin [18F]FDOPA Injection (i.v. bolus) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan (60-90 min) Tracer_Admin->PET_Scan Blood_Sampling Serial Blood Sampling (for metabolite analysis) Tracer_Admin->Blood_Sampling Data_Analysis Image Reconstruction & Kinetic Modeling PET_Scan->Data_Analysis Blood_Sampling->Data_Analysis

Experimental workflow for [18F]FDOPA PET imaging.

Part 3: Data Interpretation and the Role of Metabolite Analysis

Image Analysis and Kinetic Modeling

The raw PET data is reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images to extract time-activity curves (TACs), which represent the change in radioactivity in a specific brain region over time.

Kinetic modeling is then applied to these TACs to estimate physiological parameters. A common approach is the use of a graphical analysis method, such as the Patlak plot, or a compartment model. These models require an "input function," which is the concentration of the parent tracer in arterial plasma over time.

The Imperative of Metabolite Correction

The total radioactivity measured in the plasma includes both the parent [18F]FDOPA and its radiolabeled metabolites. Failure to correct for these metabolites will lead to an inaccurate input function and, consequently, erroneous estimates of tracer uptake and dopaminergic function.

Protocol 3: Plasma Metabolite Analysis

  • Sample Preparation: Centrifuge the collected blood samples to separate the plasma.

  • Protein Precipitation: Add a solvent like acetonitrile to the plasma samples to precipitate proteins.

  • Chromatographic Separation: Use high-performance liquid chromatography (HPLC) to separate the parent [18F]FDOPA from its metabolites ([18F]FDOPAC, [18F]FHVA, and 3-OMFD).

  • Radioactivity Measurement: Quantify the radioactivity of each component using a radioactivity detector coupled to the HPLC system.

  • Metabolite Correction: Calculate the fraction of total plasma radioactivity corresponding to the parent [18F]FDOPA at each time point. Multiply the total plasma TAC by this fraction to obtain the metabolite-corrected arterial input function.

Table 2: Impact of Metabolites on [18F]FDOPA PET Data Interpretation

ParameterWithout Metabolite CorrectionWith Metabolite CorrectionRationale
Arterial Input Function OverestimatedAccurateTotal plasma radioactivity is higher than the parent tracer concentration.
Tracer Uptake Rate (Ki) UnderestimatedAccurateAn overestimated input function leads to an underestimation of the rate of tracer trapping in the brain.
Volume of Distribution (VT) InaccurateMore AccurateThe calculated volume of distribution will be skewed by the presence of metabolites in the plasma and tissue.

Part 4: Concluding Remarks

The in vivo study of this compound is intrinsically linked to the application of [18F]FDOPA PET imaging. A thorough understanding of the metabolic fate of [18F]FDOPA is paramount for the accurate interpretation of imaging data. The protocols outlined in this guide provide a framework for conducting rigorous and reproducible in vivo studies. By carefully considering the animal model, adhering to standardized procedures for tracer administration and imaging, and performing meticulous metabolite analysis, researchers can unlock the full potential of [18F]FDOPA PET to investigate the complexities of the dopaminergic system and various disease states.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 3-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoro-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for higher yields and purity. The insights provided herein are a synthesis of established chemical principles and practical, field-proven experience.

I. Overview of Synthetic Strategies

The synthesis of this compound (3-FHPAA) can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. A common and effective strategy involves a multi-step synthesis starting from a more readily available precursor, such as 2-Fluoro-4-methylphenol or 3-Fluoro-4-methoxyphenylacetic acid.

A representative synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Route A: From 2-Fluoro-4-methylphenol cluster_1 Route B: From 3-Fluoro-4-methoxyphenylacetic acid A1 2-Fluoro-4-methylphenol A2 Side-Chain Halogenation A1->A2 e.g., NBS, AIBN A3 Cyanation A2->A3 e.g., NaCN A4 Hydrolysis A3->A4 Acid or Base A5 This compound A4->A5 B1 3-Fluoro-4-methoxyphenylacetic acid B2 Demethylation B1->B2 e.g., BBr3, HBr B3 This compound B2->B3

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 3-FHPAA, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my yield consistently low when starting from 2-Fluoro-4-methylphenol (Route A)?

Answer:

Low yields in this multi-step synthesis can stem from several critical points in the workflow. Let's break down the potential culprits and their remedies.

  • Inefficient Side-Chain Halogenation: The initial benzylic bromination of 2-fluoro-4-methylphenol is a radical reaction and can be sensitive to reaction conditions.

    • Causality: Inadequate initiation or quenching of the radical chain reaction can lead to a mixture of unreacted starting material, mono-brominated, and di-brominated products. The presence of impurities in the starting material or solvent can also inhibit the reaction.

    • Solution:

      • Initiator Purity: Ensure the radical initiator, such as AIBN (Azobisisobutyronitrile) or benzoyl peroxide, is fresh and has been stored correctly.

      • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, and ensure it is anhydrous.

      • Light Source: A consistent light source (e.g., a sunlamp) is crucial for initiation.

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid over-bromination.

  • Poor Nucleophilic Substitution (Cyanation): The conversion of the benzyl halide to the nitrile is a standard Sₙ2 reaction. Low yields here often point to issues with the substrate, nucleophile, or solvent.

    • Causality: Steric hindrance around the benzylic carbon can slow down the reaction. The cyanide salt may have low solubility in the chosen solvent, or the leaving group (halide) may not be sufficiently activated.

    • Solution:

      • Solvent System: Employ a polar aprotic solvent like DMSO or DMF to enhance the solubility of the cyanide salt and promote the Sₙ2 mechanism.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using a two-phase solvent system.

      • Temperature Control: Moderate heating can increase the reaction rate, but excessive temperatures may lead to side reactions. Optimize the temperature based on experimental monitoring.

  • Incomplete Hydrolysis: The final step of hydrolyzing the nitrile to the carboxylic acid can be sluggish.

    • Causality: Both acidic and basic hydrolysis can be slow for sterically hindered or electron-rich nitriles. Incomplete hydrolysis will result in the presence of the corresponding amide as a major impurity.

    • Solution:

      • Harsh Conditions: This step often requires vigorous conditions. For acidic hydrolysis, concentrated HCl or a mixture of acetic acid and sulfuric acid with heating is common. For basic hydrolysis, a high concentration of NaOH or KOH in a high-boiling solvent like ethylene glycol may be necessary.

      • Reaction Time: Ensure a sufficient reaction time, monitoring by TLC for the disappearance of the starting nitrile and intermediate amide.

Question 2: I am observing significant demethylation by-products during my synthesis. How can I prevent this?

Answer:

This issue is most pertinent to Route B , the demethylation of 3-Fluoro-4-methoxyphenylacetic acid. The choice of demethylating agent and the control of reaction conditions are paramount to achieving a high yield of the desired phenolic acid.

  • Causality: Strong Lewis acids like boron tribromide (BBr₃) or protic acids like hydrobromic acid (HBr) are effective for cleaving methyl ethers. However, if the reaction is not carefully controlled, these reagents can lead to side reactions, including re-methylation if quenching is improper, or degradation of the aromatic ring.

  • Solution:

    • Reagent Stoichiometry: Use a precise stoichiometry of the demethylating agent. An excess can lead to unwanted side reactions. A common starting point is 1.1 to 1.5 equivalents of BBr₃ per methoxy group.

    • Temperature Control: Perform the reaction at low temperatures, typically starting at -78 °C (dry ice/acetone bath) and slowly allowing it to warm to room temperature. This helps to control the exothermicity of the reaction and minimize side product formation.

    • Quenching Procedure: The quenching of the reaction is critical. Slowly add the reaction mixture to ice-water or a chilled aqueous solution of a weak base (like sodium bicarbonate) to decompose the boron complexes and neutralize the strong acid.

    • Alternative Reagents: Consider milder demethylating agents if harsh conditions are consistently leading to degradation.

Demethylating AgentTypical ConditionsPotential Issues
Boron Tribromide (BBr₃) CH₂Cl₂, -78 °C to RTHighly corrosive and moisture-sensitive; requires careful handling.
Hydrobromic Acid (HBr) Acetic acid, refluxCan be harsh and lead to bromination of the aromatic ring.
Trimethylsilyl Iodide (TMSI) Acetonitrile, RTCan be expensive for large-scale synthesis.

Question 3: What are the common impurities in the final product and how can they be removed?

Answer:

The purity of the final this compound is crucial for its intended applications. Common impurities depend on the synthetic route taken.

  • From Route A (starting with 2-Fluoro-4-methylphenol):

    • Unreacted Starting Material/Intermediates: Incomplete reactions at any stage will lead to the presence of 2-fluoro-4-methylphenol, the corresponding benzyl halide, or the nitrile.

    • Over-halogenated Species: Di- or tri-halogenated side-products can form during the initial bromination step.

    • Amide Intermediate: Incomplete hydrolysis of the nitrile will result in the presence of 3-fluoro-4-hydroxyphenylacetamide.

  • From Route B (starting with 3-Fluoro-4-methoxyphenylacetic acid):

    • Unreacted Starting Material: Incomplete demethylation will leave 3-fluoro-4-methoxyphenylacetic acid in the final product.

    • Degradation Products: Harsh demethylation conditions can lead to complex polymeric or tar-like impurities.

Purification Strategy:

A robust purification workflow is essential for obtaining high-purity 3-FHPAA.

Purification_Workflow start Crude Product extraction Aqueous Extraction start->extraction Adjust pH to solubilize acid crystallization Recrystallization extraction->crystallization Isolate crude solid chromatography Column Chromatography (if necessary) crystallization->chromatography For persistent impurities final_product Pure 3-FHPAA crystallization->final_product e.g., from water or toluene chromatography->final_product

Caption: A general purification workflow for this compound.

  • Aqueous Extraction: The acidic nature of the final product allows for a straightforward acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product.

  • Recrystallization: This is a powerful technique for removing minor impurities. A suitable solvent system should be determined empirically. Water or a mixture of water and a water-miscible organic solvent is often a good starting point.[1]

  • Column Chromatography: For very persistent impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

III. Frequently Asked Questions (FAQs)

Q1: Can the Willgerodt-Kindler reaction be used to synthesize this compound?

A1: The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding amides or carboxylic acids.[2][3] In principle, one could start with 3'-fluoro-4'-hydroxyacetophenone. The reaction typically involves heating the ketone with sulfur and a secondary amine (like morpholine), followed by hydrolysis of the resulting thioamide.[4] However, the phenolic hydroxyl group might interfere with the reaction or require protection, adding extra steps to the synthesis. While feasible, it may not be the most efficient route compared to the strategies outlined above.

Q2: Is a Grignard reaction a viable approach for this synthesis?

A2: A Grignard-based approach is theoretically possible but presents significant challenges. For instance, one could envision forming a Grignard reagent from a protected 3-fluoro-4-bromophenol derivative and then reacting it with carbon dioxide to introduce the carboxylic acid group. However, the presence of the acidic phenolic proton would necessitate a protection-deprotection sequence. Furthermore, the formation of Grignard reagents can be sensitive to functional groups present in the molecule.[5] This route is generally considered more complex and less direct than the other methods discussed.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several reagents used in these synthetic routes are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS): Is a lachrymator and should be handled with care.

  • Sodium Cyanide (NaCN): Is highly toxic. Acidification of cyanide salts liberates poisonous hydrogen cyanide gas. All waste containing cyanide must be quenched with bleach before disposal.

  • Boron Tribromide (BBr₃): Is highly corrosive, reacts violently with water, and is a strong lachrymator. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Strong Acids and Bases: Concentrated acids (HCl, HBr, H₂SO₄) and bases (NaOH, KOH) are corrosive and should be handled with appropriate care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. References

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Merck Millipore. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, November 28). Willgerodt rearrangement. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from --INVALID-LINK--

  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Retrieved from --INVALID-LINK--

  • Matrix Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from --INVALID-LINK--

  • SciSpace. (2014, December 10). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). Buy 2-Fluoro-4-methylphenol. Retrieved from --INVALID-LINK--

  • Cheméo. (n.d.). Chemical Properties of 3-Fluoro-4-methoxyphenylacetic acid (CAS 452-14-2). Retrieved from --INVALID-LINK--

  • ResearchGate. (2013, June 24). Recent advances in the Willgerodt–Kindler reaction. Retrieved from --INVALID-LINK--

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Chemdad. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid. Retrieved from --INVALID-LINK--

  • The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. Retrieved from --INVALID-LINK--

  • Thermo Scientific Chemicals. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Fluoro-4-hydroxybenzeneacetic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Fluoro-4-methylphenol. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Retrieved from --INVALID-LINK--

  • Alkali Scientific. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid, 5 g (8438720005). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-fluoro-4-methylphenol AldrichCPR. Retrieved from --INVALID-LINK--

  • Manchester Organics. (n.d.). 2-Fluoro-4-methylphenol. Retrieved from --INVALID-LINK--

  • Topbatt Chemical Co., Ltd. (n.d.). 2-Fluoro-4-Methylphenol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound applications. Retrieved from --INVALID-LINK--

  • Wikipedia. (2024, January 2). Depressant. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Hydroxy-4-methoxyphenylacetic acid. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting 3-Fluoro-4-hydroxyphenylacetic acid HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Fluoro-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically peak tailing, encountered during HPLC analysis. Our approach is rooted in explaining the fundamental causes of these issues to empower you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing. What are the most common initial checks I should perform?

A1: When peak tailing is observed, it's crucial to first distinguish between system-wide problems and analyte-specific issues.[1] A tailing factor greater than 1.2 is generally considered significant.[1][2]

Initial Diagnostic Workflow:

  • System Suitability Check: Before making any adjustments, review your system suitability data. Has this issue appeared suddenly, or has it been a gradual problem? Consistent performance in previous runs can point towards a recent change or degradation.[2]

  • Isolate the Problem: Inject a standard containing other, non-acidic compounds. If all peaks in your chromatogram are tailing, this suggests a physical issue with your system, such as a column void or extra-column volume.[1][3] If only the this compound peak is tailing, the cause is likely chemical and related to specific interactions between your analyte and the stationary/mobile phase.[1]

  • Guard Column Check: If you are using a guard column, replace it. A contaminated guard column can introduce active sites that cause tailing.[1]

Q2: I've confirmed the tailing is specific to this compound. What are the likely chemical causes?

A2: Analyte-specific tailing for a phenolic acid like this compound is most often due to unwanted secondary interactions within the column. The primary culprits are interactions with residual silanol groups on the silica-based stationary phase and issues related to mobile phase pH.

  • Cause 1: Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface.[3][4] At mid-range pH values (typically > 3), these silanol groups can become ionized (Si-O⁻) and can interact strongly with polar functional groups on your analyte, such as the hydroxyl and carboxylic acid moieties of this compound.[5][6] This secondary retention mechanism is different from the primary hydrophobic retention, causing some analyte molecules to be retained longer and resulting in a tailing peak.[4][7]

  • Cause 2: Mobile Phase pH Near Analyte pKa: this compound has both a phenolic hydroxyl group and a carboxylic acid group, each with its own pKa value. If the mobile phase pH is close to the pKa of the carboxylic acid, the analyte will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms.[5][8] This dual state leads to inconsistent retention and results in a broadened, tailing peak.[8][9]

Troubleshooting Workflow: A Systematic Approach

To systematically address peak tailing, we will now delve into a multi-step workflow focusing on mobile phase optimization and column selection.

Step 1: Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling peak shape for ionizable compounds.[10]

Q3: How should I adjust my mobile phase pH to reduce tailing for this compound?

A3: For an acidic analyte, the goal is to ensure it remains in a single, non-ionized state. This is achieved by lowering the mobile phase pH.

Protocol for pH Adjustment:

  • Adjust Mobile Phase pH: To fully protonate the carboxylic acid, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[8] Therefore, a target pH of 2.5 to 3.0 is recommended.[2]

  • Select an Appropriate Buffer/Additive: Using a buffer is crucial for maintaining a stable pH.[4][7] For low pH work, common additives are formic acid or trifluoroacetic acid (TFA).[11][12]

AdditiveTypical ConcentrationProsCons
Formic Acid 0.1% (v/v)Good for MS compatibility, effectively lowers pH.[12]Less effective at masking silanol interactions compared to TFA.[13]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Strong ion-pairing agent, very effective at reducing silanol interactions and improving peak shape.[12][14]Can cause ion suppression in MS detection and is difficult to remove from the system.[12]

Recommendation: Start with 0.1% formic acid in your aqueous mobile phase. If tailing persists, consider using 0.05% TFA, especially if you are using UV detection.

Step 2: Column Chemistry and Hardware Considerations

If mobile phase optimization does not fully resolve the issue, the column itself may be the source of the problem.

Q4: My peak is still tailing after adjusting the pH. Should I consider a different HPLC column?

A4: Yes. If pH adjustment is insufficient, the residual silanol activity of your column is likely too high.

Column Selection Strategy:

  • Use an End-capped Column: Modern columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[4][6] Ensure your C18 column is a high-quality, end-capped version.

  • Consider Alternative Stationary Phases: For highly polar or aromatic compounds, a Phenyl-Hexyl stationary phase can sometimes provide better peak shape and alternative selectivity.[1]

  • Check for Column Degradation: Over time, especially at pH extremes, the silica backbone of a column can degrade, exposing more active silanol sites or creating voids in the packed bed.[2][15] If the column is old or has been used extensively, replacing it is a good troubleshooting step.[2]

Troubleshooting_Workflow cluster_0 Initial Diagnosis cluster_1 Troubleshooting Path cluster_3 Resolution Start Peak Tailing Observed (Tf > 1.2) Check_System Are all peaks tailing? Start->Check_System System_Issue System Problem: - Check for voids - Minimize dead volume - Flush system Check_System->System_Issue Yes Chemical_Issue Analyte-Specific Problem: Proceed to Chemical Troubleshooting Check_System->Chemical_Issue No Resolved Peak Shape Improved (Tf < 1.2) Check_Metals Check_Metals Check_Metals->Resolved

Q5: Could metal contamination be a cause for peak tailing with this analyte?

A5: Yes, this is a less common but significant cause. Both the phenolic hydroxyl and carboxylic acid groups on this compound can chelate with metal ions.[15]

Mechanism of Metal-Induced Tailing:

  • Source of Contamination: Metal ions (e.g., iron, aluminum, titanium) can be present as impurities in the silica packing material or can leach from stainless steel components of the HPLC system, such as frits and tubing.[3][16][17]

  • Analyte Interaction: These metal ions act as active sites, creating strong secondary interactions with chelating analytes, leading to significant peak tailing or even complete loss of the peak.[15][18] This can be particularly problematic in biocompatible or iron-free systems where titanium components may corrode and contaminate the column.[17][19]

Experimental Protocol to Test for Metal Chelation:

  • Prepare a Chelating Agent Additive: Prepare a stock solution of Ethylenediaminetetraacetic acid (EDTA).

  • Modify the Mobile Phase: Add a small amount of EDTA (e.g., to a final concentration of 0.1 mM) to your mobile phase.[15] EDTA is a strong chelating agent that will bind to free metal ions, effectively masking them from interacting with your analyte.[20]

  • Analyze the Sample: Inject your sample using the EDTA-containing mobile phase.

  • Evaluate the Result: If the peak shape dramatically improves, metal contamination is a likely contributor to the tailing.

Long-term solutions for metal contamination include using high-purity silica columns with low metal content, passivating the HPLC system, or using columns with hybrid surface technology designed to mitigate metal interactions.[15][18]

Summary and Key Takeaways

Troubleshooting peak tailing for this compound requires a systematic approach. By understanding the chemical interactions at play, you can efficiently diagnose and solve the problem.

  • Start with the Mobile Phase: The most common cause of tailing for this acidic analyte is an inappropriate mobile phase pH. Lowering the pH to 2.5-3.0 using an acidic modifier like formic acid is the first and most effective step.

  • Use a High-Quality Column: A modern, high-purity, end-capped C18 column is essential to minimize secondary interactions with silanol groups.

  • Consider Metal Chelation: If other methods fail, investigate the possibility of metal contamination by adding a chelating agent like EDTA to your mobile phase.

By following this guide, you can improve peak symmetry, leading to more accurate and reproducible quantitative results in your research and development activities.

References

Technical Support Center: Synthesis of Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic routes. Fluorinated phenylacetic acids are crucial building blocks in medicinal chemistry and materials science, and their successful synthesis is paramount for advancing research and development. This resource aims to address the practical challenges encountered during their preparation, drawing upon established chemical principles and field-proven insights.

Structure of This Guide

This guide is organized by common synthetic methodologies for preparing fluorinated phenylacetic acids. Each section is presented in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just solutions but also a deeper understanding of the underlying chemistry.

Section 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones, such as fluorinated acetophenones, into the corresponding thioamides, which are then hydrolyzed to phenylacetic acids.[1] This one-pot reaction typically involves heating the ketone with sulfur and a secondary amine, like morpholine.[2]

Troubleshooting the Willgerodt-Kindler Reaction

Question 1: My Willgerodt-Kindler reaction has a low yield and a significant amount of tar-like byproducts. What are the common causes and how can I improve it?

Answer: Low yields and tar formation are frequent challenges in the Willgerodt-Kindler reaction, often stemming from suboptimal reaction conditions or substrate reactivity.[3]

  • Causality: The reaction proceeds through a complex mechanism involving the formation of an enamine, thiation, and rearrangement.[2] High temperatures, while necessary, can also promote polymerization and decomposition of intermediates, leading to tar formation. The electronic nature of the substituents on the fluoroacetophenone can also significantly influence the reaction's success. For instance, strongly electron-withdrawing groups like nitro or cyano often lead to reaction failure.[4]

  • Troubleshooting Steps:

    • Optimize Reaction Temperature and Time: While the reaction requires heat, excessive temperatures or prolonged reaction times can degrade the product and starting materials. It is advisable to perform small-scale experiments to determine the optimal temperature and reaction time for your specific substrate. Monitoring the reaction progress by TLC or GC-MS can help in identifying the point of maximum product formation before significant decomposition occurs.

    • Reagent Stoichiometry: The ratio of sulfur and amine to the ketone is critical. An excess of sulfur can lead to the formation of polysulfides and other sulfur-containing byproducts. A typical starting point is a 1:1.5:3 molar ratio of ketone to sulfur to amine, but this may need to be adjusted based on the reactivity of your substrate.

    • Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative to conventional heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields and reduce the formation of byproducts by minimizing the opportunity for thermal decomposition.[1]

    • Solvent Choice: The reaction is often run neat or in a high-boiling solvent like quinoline.[3] The choice of solvent can influence the reaction rate and selectivity. For some substrates, using a solvent can help to moderate the reaction and prevent excessive polymerization.

Question 2: I am observing incomplete conversion of my starting fluoroacetophenone. What can I do to drive the reaction to completion?

Answer: Incomplete conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or issues with reagent purity.

  • Causality: The Willgerodt-Kindler reaction is an equilibrium-driven process in its initial stages. If the conditions are not vigorous enough, the reaction may not proceed to completion. The purity of the reagents, especially the amine, is also important, as impurities can interfere with the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Gradually increase the reaction time and/or temperature while monitoring the reaction progress. Be mindful that this can also increase the risk of byproduct formation.

    • Check Reagent Quality: Ensure that the sulfur is finely powdered and the amine is of high purity. Moisture in the reagents or solvent can also negatively impact the reaction.

    • Use a Phase-Transfer Catalyst (PTC): For some systems, the use of a phase-transfer catalyst can enhance the reaction rate and improve yields by facilitating the interaction between the reactants.[5]

Section 2: Hydrolysis of Fluorophenylacetonitriles

A common and reliable route to fluorinated phenylacetic acids is the hydrolysis of the corresponding fluorophenylacetonitriles.[6] The nitrile itself is often synthesized from the corresponding fluorobenzyl halide.

Troubleshooting the Hydrolysis of Fluorophenylacetonitriles

Question 3: My hydrolysis of 2-(fluorophenyl)acetonitrile is slow or incomplete. How can I improve the reaction rate and yield?

Answer: The hydrolysis of nitriles to carboxylic acids can be performed under either acidic or basic conditions. The choice of conditions and their optimization are key to a successful transformation.

  • Causality: Nitrile hydrolysis is a two-step process, first to the amide and then to the carboxylic acid. Incomplete hydrolysis can result in the isolation of the amide as a major byproduct. The rate of hydrolysis is dependent on the concentration of the acid or base, the temperature, and the presence of any steric hindrance around the nitrile group.

  • Troubleshooting Steps:

    • Optimize Hydrolysis Conditions:

      • Acidic Hydrolysis: A mixture of a strong acid like sulfuric or hydrochloric acid in water or an alcohol-water mixture is commonly used. If the reaction is slow, increasing the acid concentration or the reaction temperature can be effective. A typical procedure involves refluxing the nitrile with a 50% (by weight) sulfuric acid solution.[6]

      • Basic Hydrolysis: A solution of a strong base like sodium hydroxide or potassium hydroxide in water or an alcohol-water mixture is used. Similar to acidic hydrolysis, increasing the base concentration or temperature can accelerate the reaction.

    • Monitor the Reaction: Use TLC or HPLC to monitor the disappearance of the starting nitrile and the formation of the carboxylic acid. This will help you determine the optimal reaction time and prevent product degradation from prolonged exposure to harsh conditions.

    • Work-up Procedure: Proper work-up is crucial. After basic hydrolysis, the reaction mixture should be acidified to protonate the carboxylate and precipitate the carboxylic acid. Ensure the pH is sufficiently low (typically pH 1-2) to achieve complete precipitation.

Experimental Protocol: Hydrolysis of 2-(4-Fluorophenyl)acetonitrile

  • In a round-bottom flask equipped with a reflux condenser, combine 2-(4-fluorophenyl)acetonitrile (1 equivalent) with a 10% aqueous solution of sodium hydroxide (5-10 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 1-2.

  • The fluorophenylacetic acid will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization.

Section 3: Carboxylation of Fluorobenzyl Halides

Direct carboxylation of fluorobenzyl halides with carbon dioxide is an attractive route to fluorinated phenylacetic acids. This can be achieved using organometallic reagents like Grignard reagents or through transition-metal catalysis, most notably with nickel catalysts.[7][8]

Troubleshooting Grignard-Based Carboxylation

Question 4: My Grignard carboxylation of a fluorobenzyl halide is giving a low yield of the desired carboxylic acid and a significant amount of a non-acidic byproduct. What is going wrong?

Answer: Low yields in Grignard carboxylations are often due to the high reactivity and basicity of the Grignard reagent, leading to side reactions.[9]

  • Causality: Grignard reagents are extremely sensitive to moisture and acidic protons. Any water in the solvent, glassware, or on the surface of the magnesium will quench the Grignard reagent, reducing the yield of the desired product. Additionally, the Grignard reagent can react with the starting benzyl halide in a Wurtz-type coupling reaction to form a dimer. The highly reactive nature of the Grignard reagent may also lead to reactions with the fluorine substituent on the aromatic ring under certain conditions, though this is less common.[10]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried in an oven before use. The solvent (typically diethyl ether or THF) must be anhydrous. The magnesium turnings should be activated, for example, by stirring with a small amount of iodine, to remove any passivating oxide layer.

    • Slow Addition: Add the fluorobenzyl halide solution to the magnesium turnings slowly to maintain a gentle reflux and avoid a large excess of the halide, which can favor dimerization.

    • Carbon Dioxide Source: Use freshly crushed dry ice or bubble dry CO2 gas through the solution to ensure an excess of the carboxylating agent.

    • Inverse Addition: Consider adding the prepared Grignard reagent to a slurry of dry ice in anhydrous ether. This ensures that the Grignard reagent immediately reacts with CO2, minimizing side reactions.

Troubleshooting Nickel-Catalyzed Carboxylation

Question 5: My nickel-catalyzed carboxylation of a fluorobenzyl halide is sluggish and gives a poor yield. How can I improve the catalyst's performance?

Answer: The efficiency of nickel-catalyzed carboxylation is highly dependent on the catalyst system, including the nickel precursor, ligand, and reducing agent.[8][11]

  • Causality: The catalytic cycle involves the reduction of a Ni(II) precursor to a catalytically active Ni(0) species, which then undergoes oxidative addition with the benzyl halide.[11] Catalyst deactivation can occur through various pathways, including the formation of inactive nickel species or ligand degradation. The choice of reducing agent is also critical for regenerating the active catalyst.

  • Troubleshooting Steps:

    • Catalyst System Optimization:

      • Nickel Precursor: Common precursors include NiCl2(PPh3)2 and Ni(COD)2. The choice of precursor can influence the ease of formation of the active catalyst.

      • Ligand: The ligand plays a crucial role in stabilizing the nickel center and modulating its reactivity. Bipyridine and phenanthroline-based ligands are often effective.

      • Reducing Agent: Zinc or manganese powder are commonly used as stoichiometric reductants. The quality and activation of the reducing agent are important for efficient catalyst turnover.

    • Reaction Conditions:

      • Solvent: Anhydrous polar aprotic solvents like DMF or DMA are typically used.

      • Temperature: The reaction is often run at room temperature, but gentle heating may be required for less reactive substrates.

      • CO2 Pressure: While many protocols work at atmospheric pressure, increasing the CO2 pressure can sometimes improve the reaction rate.

    • Substrate Purity: Ensure the fluorobenzyl halide is free of impurities that could poison the catalyst.

Section 4: Purification and Analysis

The purification of fluorinated phenylacetic acids and the analysis of their purity are critical steps in their synthesis.

Question 6: I am having difficulty separating the desired fluorophenylacetic acid isomer from other positional isomers. What are the best purification strategies?

Answer: The separation of positional isomers of fluorophenylacetic acid can be challenging due to their similar physical properties.[12]

  • Causality: Positional isomers often have very similar boiling points and solubilities, making separation by distillation or simple crystallization difficult.

  • Purification Strategies:

    • Fractional Crystallization: This is a common and often effective method. The key is to find a solvent or solvent system in which the isomers have significantly different solubilities. This often requires screening a variety of solvents. For example, crystallization from heptane has been reported to be effective for purifying 4-fluorophenylacetic acid.[13]

    • High-Vacuum Distillation: For thermally stable compounds, distillation under high vacuum can sometimes achieve separation, although it may not be sufficient for isomers with very close boiling points.[14]

    • Preparative Chromatography: While more expensive and time-consuming for large quantities, preparative HPLC can be used to obtain highly pure isomers, especially at the research and development scale.

Question 7: What are the recommended analytical techniques for assessing the purity of my fluorinated phenylacetic acid and identifying impurities?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity assessment.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying positional isomers and other impurities.[12] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is a good starting point.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile impurities and can also be used for the separation of isomers, sometimes with better resolution than HPLC for certain compounds.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product. 19F NMR is particularly useful for fluorinated compounds, as the chemical shift is highly sensitive to the fluorine's environment, allowing for the detection of isomeric impurities.

    • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

Data Summary Table

Synthetic RouteCommon Starting MaterialsKey ReagentsCommon IssuesPotential Solutions
Willgerodt-Kindler FluoroacetophenonesSulfur, MorpholineLow yield, tar formation, incomplete conversionOptimize temperature/time, use microwave heating, check reagent purity
Nitrile Hydrolysis Fluorobenzyl halidesNaCN/KCN, H2SO4/NaOHSlow or incomplete hydrolysisIncrease acid/base concentration, increase temperature, monitor reaction
Grignard Carboxylation Fluorobenzyl halidesMg, CO2 (dry ice)Low yield due to moisture, dimerizationEnsure anhydrous conditions, slow addition, inverse addition
Nickel-Catalyzed Carboxylation Fluorobenzyl halidesNi catalyst, ligand, Zn/MnSluggish reaction, low yieldOptimize catalyst system, ensure pure reagents, adjust conditions

Visualizations

General Workflow for Fluorinated Phenylacetic Acid Synthesis

G cluster_0 Synthetic Routes cluster_1 Purification & Analysis Fluoroacetophenone Fluoroacetophenone Willgerodt-Kindler Willgerodt-Kindler Fluoroacetophenone->Willgerodt-Kindler Sulfur, Amine Crude Product Crude Product Willgerodt-Kindler->Crude Product Fluorobenzyl Halide Fluorobenzyl Halide Nitrile Formation Nitrile Formation Fluorobenzyl Halide->Nitrile Formation NaCN Grignard Formation Grignard Formation Fluorobenzyl Halide->Grignard Formation Mg Ni-Catalyzed Carboxylation Ni-Catalyzed Carboxylation Fluorobenzyl Halide->Ni-Catalyzed Carboxylation Ni catalyst, CO2 Hydrolysis Hydrolysis Nitrile Formation->Hydrolysis H+/OH- Hydrolysis->Crude Product Carboxylation_G Carboxylation_G Grignard Formation->Carboxylation_G CO2 Carboxylation_G->Crude Product Ni-Catalyzed Carboxylation->Crude Product Purification Purification Crude Product->Purification Crystallization/ Distillation Pure Product Pure Product Purification->Pure Product Analysis Analysis Pure Product->Analysis HPLC, NMR, GC-MS

Caption: Overview of synthetic pathways to fluorinated phenylacetic acids.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Conversion Incomplete Conversion? Start->Check_Conversion Check_Byproducts Significant Byproducts? Check_Conversion->Check_Byproducts No Optimize_Conditions Increase Temp/Time Optimize Reagents Check_Conversion->Optimize_Conditions Yes Check_Purity Check Starting Material Purity Check_Byproducts->Check_Purity No Modify_Workup Optimize Workup/ Purification Check_Byproducts->Modify_Workup Yes Revisit_Route Consider Alternative Synthetic Route Optimize_Conditions->Revisit_Route Check_Purity->Revisit_Route Modify_Workup->Revisit_Route

Caption: Decision tree for troubleshooting low reaction yields.

References

Preventing degradation of 3-Fluoro-4-hydroxyphenylacetic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoro-4-hydroxyphenylacetic acid (3F4HPAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of 3F4HPAA in various assays. Our goal is to ensure the accuracy and reproducibility of your experimental results.

Introduction: Understanding the Instability of this compound

This compound, like many phenolic compounds, is susceptible to degradation, which can significantly impact the reliability of experimental data. The primary degradation pathway is oxidation, a process influenced by several factors including pH, exposure to light, temperature, and the presence of metal ions. The phenolic hydroxyl group is particularly prone to oxidation, which can lead to the formation of colored byproducts and a decrease in the concentration of the parent compound.

Fluorine substitution on the aromatic ring can influence the metabolic stability and physicochemical properties of the molecule.[1][2][3][4] While the carbon-fluorine bond is very strong and generally increases metabolic stability, the electron-withdrawing nature of fluorine can affect the acidity of the phenolic proton and the overall reactivity of the molecule.[1][2][3][4]

This guide will provide a series of frequently asked questions and troubleshooting scenarios to help you mitigate the degradation of this compound in your work.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: My solution of this compound is turning a pinkish-brown color. What is happening and how can I prevent it?

A1: The discoloration you are observing is a classic sign of oxidation. The phenolic hydroxyl group of this compound is being oxidized, likely forming quinone-type structures which are often colored. This process can be accelerated by exposure to oxygen, light, high pH, and trace metal contaminants.

Immediate Corrective Actions:

  • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial. Phenolic compounds can be light-sensitive, and photochemically induced oxidation is a common issue.[5]

  • Lower the Temperature: Store your solutions at a reduced temperature (e.g., 4°C). Chemical reactions, including oxidation, slow down at lower temperatures.

  • Deoxygenate your Solvents: Before preparing your solutions, sparge your solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Antioxidants: For in vitro assays, consider adding a small amount of an antioxidant like ascorbic acid or L-cysteine to your solutions.[6] These agents will be preferentially oxidized, thereby protecting your compound of interest.

Q2: What are the optimal storage conditions for solid this compound and its solutions?

A2: Proper storage is critical to maintaining the integrity of this compound.

ConditionSolid CompoundSolutions
Temperature 2-8°C-20°C for long-term storage; 2-8°C for short-term (days)
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Overlay the solution with an inert gas before sealing
Light Protect from light by storing in an amber vial or a dark placeUse amber vials or wrap clear vials in aluminum foil
Container Tightly sealed, non-reactive container (e.g., glass)Tightly sealed glass vials with PTFE-lined caps
Q3: How does pH affect the stability of this compound in my assay buffer?

A3: The pH of your solution is a critical factor in the stability of phenolic compounds. Generally, as the pH increases (becomes more alkaline), the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide ion is more electron-rich and, therefore, more susceptible to oxidation.

Recommendations:

  • Maintain an Acidic to Neutral pH: Whenever possible, maintain your assay buffer at a slightly acidic to neutral pH (pH < 7).

  • Buffer Choice: Use a buffer system that can effectively maintain the desired pH throughout your experiment.

  • Minimize Exposure to High pH: If your experimental protocol requires a transient exposure to high pH, keep the duration as short as possible and perform the steps at a reduced temperature.

Troubleshooting Guide for Analytical Assays (HPLC)

The following section addresses common issues encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC).

Q4: I'm observing peak tailing for my this compound peak in my HPLC analysis. What could be the cause and how do I fix it?

A4: Peak tailing for acidic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Analyte Interaction with Residual Silanols: The silica-based stationary phase in many C18 columns has residual silanol groups (-Si-OH) that can be deprotonated at higher pH values. These negatively charged silanols can interact with your acidic analyte, causing peak tailing.

    • Solution: Lower the pH of your mobile phase (e.g., to pH 2.5-3.0) by adding an acid like formic acid or phosphoric acid. At a lower pH, the silanol groups are protonated and less likely to interact with your analyte.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the column.

Q5: My results for this compound in biological samples (e.g., plasma, urine) are inconsistent and show poor recovery. What could be the problem?

A5: Inconsistent results and poor recovery in biological matrices are often due to a phenomenon known as the "matrix effect."[7][8][9][10][11] This occurs when other components in the sample interfere with the ionization and detection of your analyte, especially in mass spectrometry-based assays.

Strategies to Mitigate Matrix Effects:

  • Effective Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol. This will remove the bulk of the proteinaceous material.[12][13]

    • Solid-Phase Extraction (SPE): SPE is a powerful technique to clean up your sample and concentrate your analyte. Choose a sorbent that retains your analyte while allowing interfering compounds to be washed away.[14][15]

    • Liquid-Liquid Extraction (LLE): This can also be an effective cleanup method.[15]

  • Use of an Internal Standard:

    • Rationale: An internal standard (IS) is a compound that is chemically similar to your analyte but can be distinguished by the detector (e.g., a stable isotope-labeled version of this compound). The IS is added to all samples and standards at a known concentration.

    • Benefit: Since the IS experiences similar matrix effects as your analyte, any signal suppression or enhancement will affect both compounds similarly. By calculating the ratio of the analyte signal to the IS signal, you can correct for these variations and achieve more accurate and precise quantification.[9]

  • Chromatographic Separation:

    • Action: Optimize your HPLC method to achieve better separation of your analyte from co-eluting matrix components. This can be done by adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.[16][17]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound
  • Solvent Selection: Choose a high-purity, HPLC-grade solvent in which this compound is soluble (e.g., methanol, acetonitrile, or DMSO).

  • Deoxygenation: Sparge the solvent with a gentle stream of an inert gas (nitrogen or argon) for 15-30 minutes.

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry amber glass vial.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the desired concentration.

  • Antioxidant Addition (Optional): For aqueous-based stock solutions for in vitro assays, consider adding a small amount of ascorbic acid (e.g., to a final concentration of 0.1-1 mM).

  • Inert Atmosphere: Gently flush the headspace of the vial with the inert gas before tightly sealing it with a PTFE-lined cap.

  • Storage: Store the stock solution at -20°C for long-term storage or 2-8°C for short-term use.

Protocol 2: General HPLC Method for the Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (to be determined by running a UV scan of the compound) or Mass Spectrometry.

Visualizations

Degradation Pathway of this compound

A This compound C Oxidized Intermediates (e.g., Quinones) A->C Oxidation B Oxidizing Agents (O2, Light, High pH) B->A D Degradation Products (Colored compounds) C->D

Caption: Oxidative degradation of this compound.

Troubleshooting Workflow for HPLC Peak Tailing

start Peak Tailing Observed q1 Is mobile phase pH < 3? start->q1 s1 Lower mobile phase pH with 0.1% Formic Acid q1->s1 No q2 Is sample concentration high? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Dilute sample or reduce injection volume q2->s2 Yes q3 Is the column old or contaminated? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Flush or replace column q3->s3 Yes end_node Peak Shape Improved q3->end_node No a3_yes Yes a3_no No s3->end_node

Caption: HPLC peak tailing troubleshooting guide.

References

Technical Support Center: Overcoming Matrix Effects in the Quantification of 3-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the bioanalysis of 3-Fluoro-4-hydroxyphenylacetic acid (3F4HPAA). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS) based quantification. Our goal is to provide you with not just solutions, but a deeper understanding of the underlying principles to empower you to develop robust and reliable bioanalytical methods.

Matrix effects are a primary cause of variability and inaccuracy in LC-MS bioanalysis.[1] They occur when co-eluting, often unseen, components from the biological matrix interfere with the ionization of the target analyte, 3F4HPAA.[2] This interference can either suppress or enhance the analyte's signal, leading to erroneous quantitative results.[2][3] This guide will walk you through identifying, troubleshooting, and ultimately overcoming these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may be facing during your analysis of 3F4HPAA. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step protocol for resolution.

Issue 1: My 3F4HPAA signal is low and inconsistent, especially when compared to standards in pure solvent. What's happening?

Answer: You are likely observing ion suppression , the most common form of matrix effect.[3][4] Endogenous components from your biological sample (e.g., plasma, urine) are co-eluting with 3F4HPAA and competing with it for ionization in the mass spectrometer's source.[3][5] In complex matrices like plasma, phospholipids are notorious culprits behind ion suppression.[6][7][8]

To confirm and measure the extent of ion suppression, you must perform a quantitative matrix effect assessment. The post-extraction spike method is a standard approach endorsed by regulatory bodies like the FDA.[9][10]

Protocol: Post-Extraction Spike Analysis

  • Prepare Two Sample Sets:

    • Set A (Analyte in Solvent): Prepare a standard solution of 3F4HPAA in your final reconstitution solvent at a known concentration (e.g., a mid-range quality control or QC level).

    • Set B (Analyte in Extracted Matrix): Take at least six different lots of blank biological matrix. Process them using your current sample preparation method (e.g., protein precipitation). After the final evaporation step, reconstitute the dried extract with the 3F4HPAA standard solution from Set A.

  • Analyze and Calculate:

    • Inject both sets into the LC-MS system.

    • Calculate the Matrix Factor (MF) for each lot of the matrix:

      • MF = (Peak Response of Set B) / (Mean Peak Response of Set A)

    • An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement.

    • The FDA guidance suggests that for a method to be considered free of significant matrix effects, the precision (Coefficient of Variation, %CV) of the MF across the different matrix lots should be ≤15%.[10]

If ion suppression is confirmed, your primary strategy should be to improve the sample cleanup to remove the interfering components before they reach the mass spectrometer.[3][11]

dot

Caption: Decision tree for troubleshooting ion suppression.

Issue 2: My results show poor reproducibility and accuracy between batches. How can I improve this?

Answer: Poor inter-batch precision and accuracy are classic symptoms of uncontrolled matrix effects and/or an inappropriate internal standard (IS).[12] While a simple protein precipitation might seem fast, it is the least effective cleanup method and often leads to significant matrix effects from residual components.[1][13] Furthermore, if your internal standard does not behave exactly like your analyte during extraction and ionization, it cannot compensate for variability.[12][14]

Improving sample cleanup is the most effective way to combat matrix effects.[3][11] For an acidic compound like 3F4HPAA, you have several superior options to protein precipitation.

Comparison of Sample Preparation Techniques

TechniqueProsConsRecommendation for 3F4HPAA
Protein Precipitation (PPT) Fast, simple, inexpensive.[15]"Dirty" extracts; high levels of phospholipids and other interferences remain, leading to significant matrix effects.[1][13]Not recommended for validated, regulated bioanalysis due to high risk of matrix effects.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT. Can be selective based on pH and solvent polarity.Can have lower recovery for polar analytes; labor-intensive; uses large volumes of organic solvents.[13][16]Feasible. Adjusting the aqueous phase pH to be ~2 units below the pKa of 3F4HPAA's carboxylic acid will neutralize it, promoting extraction into a moderately polar organic solvent (e.g., methyl tert-butyl ether).[11]
Solid-Phase Extraction (SPE) Provides the cleanest extracts.[13] Highly selective and reproducible. Amenable to automation.Requires method development; more expensive than PPT.Highly Recommended. A mixed-mode SPE sorbent (combining reversed-phase and ion exchange) can provide excellent cleanup by retaining 3F4HPAA while washing away neutral interferences and phospholipids.[11][13]
Phospholipid Removal (PLR) Plates Specifically targets and removes phospholipids.[8][17] Simple pass-through or hybrid SPE protocols.[7]Primarily removes one class of interferences. May need to be combined with other techniques for full cleanup.Highly Recommended. An excellent choice for plasma/serum. Techniques like HybridSPE-Phospholipid combine the simplicity of PPT with the targeted removal of phospholipids.[1][7]

Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for 3F4HPAA

  • Select Sorbent: Choose a mixed-mode polymeric sorbent with both reversed-phase and anion-exchange properties.

  • Condition: Condition the SPE cartridge/well with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate: Equilibrate with 1 mL of 2% formic acid in water.

  • Load: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% formic acid).

  • Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of 20% methanol in water.

  • Elute: Elute 3F4HPAA with 1 mL of 5% ammonium hydroxide in methanol. The basic pH will neutralize the anion-exchange interaction, and the organic solvent will disrupt the reversed-phase interaction.

  • Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the mobile phase.

The most reliable way to compensate for unavoidable experimental variations is to use a stable isotope-labeled internal standard (SIL-IS).[3][18]

  • Why a SIL-IS is Critical: A SIL-IS (e.g., this compound-¹³C₆ or -d₃) is chemically and physically almost identical to 3F4HPAA.[12] It will co-elute chromatographically and experience the exact same extraction recovery and ionization suppression/enhancement.[12][19] Therefore, the ratio of the analyte signal to the IS signal remains constant even if the absolute signals fluctuate, ensuring accurate and precise quantification.[3][12]

  • Structural Analogs are a Compromise: While sometimes used, a structural analog IS may have different chromatographic retention, extraction recovery, and ionization efficiency, making it a less effective tool for correcting matrix effects.

dot

Caption: Comparison of sample preparation workflows.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to optimize my LC method to avoid matrix effects?

A1: Your chromatographic separation is your second line of defense after sample preparation. The goal is to separate 3F4HPAA from the "suppression zone," which is often where phospholipids elute in reversed-phase chromatography.

  • Post-Column Infusion: To visualize the suppression zone, perform a post-column infusion experiment.[18][20] Infuse a constant flow of 3F4HPAA solution into the column eluent (post-column) while injecting a blank, extracted matrix sample. Any dip in the constant 3F4HPAA signal indicates a region of ion suppression.[18]

  • Adjust Chromatography: Modify your gradient, mobile phase pH, or even column chemistry to move the 3F4HPAA peak away from these suppression zones. Using UPLC or UHPLC systems can provide higher peak capacity and better resolution, which can significantly help in separating the analyte from matrix components.[13]

Q2: Can I just dilute my sample to reduce matrix effects?

A2: Yes, dilution is a valid strategy, but it comes with a significant trade-off.[18] While diluting the sample reduces the concentration of interfering matrix components, it also reduces the concentration of 3F4HPAA. This approach is only feasible if your assay has a very high sensitivity and the diluted concentration of 3F4HPAA is still well above the lower limit of quantification (LLOQ).[18] For most applications requiring high sensitivity, dilution is not a sufficient standalone solution.

Q3: My analyte seems to be interacting with the metal components of my HPLC column, causing peak tailing and signal loss. What can I do?

A3: This is a known issue for certain classes of compounds, particularly those with chelating properties like phosphates or carboxylic acids.[21] The acidic protons on 3F4HPAA can interact with the stainless steel surfaces of the column hardware (body and frits), leading to adsorption, peak tailing, and even signal loss through the formation of metal salts that suppress ionization.[21] Consider using a "metal-free" or bio-inert column, where the internal surfaces are coated with a material like PEEK. This can dramatically improve peak shape and analyte recovery.[21]

Q4: Where can I find the official regulatory expectations for matrix effect evaluation?

A4: The leading regulatory bodies provide detailed guidance on bioanalytical method validation. You should refer to these documents to ensure your work meets industry standards.

  • U.S. Food and Drug Administration (FDA): The FDA's guidance, specifically the ICH M10 guideline which it has adopted, details the requirements for assessing matrix effects.[9][10][22][23] It specifies using at least six lots of matrix and sets acceptance criteria for accuracy and precision.[10]

  • European Medicines Agency (EMA): The EMA also has a comprehensive guideline on bioanalytical method validation, which has been superseded by the harmonized ICH M10 guideline.[24][25][26] These documents establish the global standard for method validation.[22]

References

Technical Support Center: Optimizing Mobile Phase for 3-Hydroxyphenylacetic Acid LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 3-hydroxyphenylacetic acid (3-HPAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive field experience to ensure the integrity and success of your analytical workflows.

Troubleshooting Guide: Common Issues and Solutions

Navigating the challenges of LC-MS analysis is a common part of method development. This section provides a systematic approach to identifying and resolving prevalent issues encountered during the analysis of 3-hydroxyphenylacetic acid.

Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing common problems in 3-HPAA analysis.

Troubleshooting_Workflow start Start: Identify Issue poor_peak_shape Poor Peak Shape (Tailing/Fronting) start->poor_peak_shape low_sensitivity Low Sensitivity/ Poor Signal start->low_sensitivity rt_shift Retention Time Shift start->rt_shift peak_splitting Peak Splitting start->peak_splitting check_ph Check Mobile Phase pH (Is it 1.5-2 units below pKa ~4?) poor_peak_shape->check_ph check_ms_params Optimize MS Parameters (Ionization Mode, Voltages) low_sensitivity->check_ms_params check_mobile_phase_prep Verify Mobile Phase Preparation & Composition rt_shift->check_mobile_phase_prep check_injection_solvent Injection Solvent vs. Mobile Phase Mismatch? peak_splitting->check_injection_solvent adjust_ph Adjust pH with 0.1% Formic Acid check_ph->adjust_ph pH is not optimal check_overload Check for Column Overload check_ph->check_overload pH is optimal dilute_sample Dilute Sample check_overload->dilute_sample Overloading suspected check_column Inspect Column Health (Contamination/Void) check_overload->check_column No overload flush_replace_column Flush or Replace Column/Guard Column check_column->flush_replace_column optimize_source Optimize Ion Source Settings check_ms_params->optimize_source check_ion_suppression Investigate Ion Suppression (Matrix Effects) check_ms_params->check_ion_suppression Optimization has minimal effect improve_sample_prep Improve Sample Prep (e.g., SPE) check_ion_suppression->improve_sample_prep check_adducts Check for Adduct Formation (e.g., [M+Na]+) check_ion_suppression->check_adducts Sample prep is robust adjust_mobile_phase Modify Mobile Phase Additives check_adducts->adjust_mobile_phase prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase_prep->prepare_fresh_mp check_temp Check Column Temperature Stability check_mobile_phase_prep->check_temp Fresh MP shows no improvement stabilize_temp Ensure Consistent Column Oven Temp check_temp->stabilize_temp check_pump Inspect Pump Performance (Flow Rate Consistency, Leaks) check_temp->check_pump Temp is stable service_pump Service Pump/Check for Leaks check_pump->service_pump match_solvent Match Injection Solvent to Initial Mobile Phase check_injection_solvent->match_solvent Mismatch identified check_column_frit Check for Partially Blocked Column Frit check_injection_solvent->check_column_frit Solvent is matched reverse_flush Reverse Flush or Replace Column check_column_frit->reverse_flush

Caption: Systematic workflow for troubleshooting common LC-MS issues with 3-HPAA.

Frequently Asked Questions (FAQs)

This section addresses specific questions regarding the mobile phase optimization for 3-hydroxyphenylacetic acid analysis.

Q1: Why is my 3-hydroxyphenylacetic acid peak tailing?

A1: Peak tailing for acidic compounds like 3-HPAA is a common issue in reversed-phase chromatography and is often attributed to a few key factors:

  • Inappropriate Mobile Phase pH: 3-Hydroxyphenylacetic acid has an acidic pKa of approximately 4.[1][2][3] For optimal peak shape, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa.[4] This ensures the analyte is in its neutral, un-ionized form, which minimizes undesirable secondary interactions with the stationary phase that lead to tailing.[1][5]

    • Solution: Acidify your mobile phase. A common and effective starting point is to add 0.1% formic acid to both the aqueous (A) and organic (B) mobile phase components.[1] This will lower the pH to around 2.8, ensuring 3-HPAA is fully protonated.[1]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based C18 columns can be acidic and interact with the polar functional groups of 3-HPAA, causing peak tailing.[6]

    • Solution: In addition to maintaining a low pH to suppress silanol activity, consider using a modern, high-purity silica column with advanced end-capping designed for polar analytes.

  • Column Contamination: Accumulation of matrix components or previously analyzed compounds on the column can lead to active sites that cause tailing.[7]

    • Solution: If using a guard column, replace it. Try flushing the analytical column with a strong solvent wash, following the manufacturer's guidelines. If the problem persists, the column may need to be replaced.[1]

Q2: What is the ideal starting mobile phase for 3-HPAA analysis on a C18 column?

A2: A robust starting point for reversed-phase LC-MS analysis of 3-HPAA on a C18 column is a gradient elution using:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

This mobile phase is widely used for phenolic acids as it provides good peak shape and promotes protonation, which is beneficial for positive mode electrospray ionization (ESI-MS).[1][8]

Q3: Should I use positive or negative ion mode for the detection of 3-HPAA?

A3: 3-Hydroxyphenylacetic acid can be detected in both positive and negative ion modes.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group on 3-HPAA readily deprotonates, making it highly amenable to negative ion mode detection. This often provides a very strong and clean signal.

  • Positive Ion Mode ([M+H]⁺): While less intuitive for an acidic compound, protonation can occur, and this mode can also be effective. The choice may depend on the specific mass spectrometer and the presence of co-eluting matrix components.

Recommendation: It is advisable to test both polarities during method development to determine which provides the best sensitivity and signal-to-noise ratio for your specific sample matrix and instrument.

Q4: My signal for 3-HPAA is low. How can I improve sensitivity?

A4: Low sensitivity can stem from several sources. Here’s a checklist to improve your signal:

  • Optimize Ion Source Parameters: Ensure that the capillary voltage, source temperature, and gas flows (nebulizer, desolvation) are optimized for 3-HPAA.

  • Check for Ion Suppression: Co-eluting compounds from your sample matrix can compete with 3-HPAA for ionization in the ESI source, reducing its signal.[1]

    • Solution: Enhance your sample preparation protocol to remove interferences. Methods like solid-phase extraction (SPE) can be highly effective. Alternatively, modify your chromatographic gradient to separate 3-HPAA from the suppressive region.[1]

  • Mobile Phase Additives: While formic acid is a good starting point, other additives can be explored. However, always use volatile buffers and additives for LC-MS to prevent contamination of the mass spectrometer.[1][9]

Mobile Phase AdditiveTypical ConcentrationRecommended Ion ModeComments
Formic Acid 0.05% - 0.1%PositiveExcellent for protonation and good peak shape for acidic compounds.[1]
Acetic Acid 0.05% - 0.1%Negative/PositiveA weaker acid than formic, it can sometimes reduce ion suppression.[8]
Ammonium Formate 5-10 mM (with Formic Acid)Positive/NegativeActs as a buffer to stabilize pH and can improve peak shape and ionization.[8]
Ammonium Acetate 5-10 mM (with Acetic Acid)Negative/PositiveAnother volatile buffer option that can be beneficial, particularly in negative ion mode.[8]
  • Adduct Formation: 3-HPAA might be forming adducts with salts present in the mobile phase or sample (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺), which can split the signal from the primary [M+H]⁺ or [M-H]⁻ ion.[10][11]

    • Solution: Use high-purity LC-MS grade solvents and additives. If adducts are prevalent, you can monitor the adduct ion for quantification, though it's generally preferable to promote the formation of a single primary ion.

Q5: My retention time for 3-HPAA is shifting between injections. What is the cause?

A5: Retention time instability is often a sign of a lack of system equilibration or changes in the mobile phase or column conditions.[6]

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is a good rule of thumb.

  • Mobile Phase Composition: Inaccurately prepared mobile phases or evaporation of the more volatile organic component can alter the solvent strength over time.[6] Always use freshly prepared mobile phases and keep solvent bottles capped.

  • Temperature Fluctuations: Column temperature has a significant impact on retention time.[6] Use a column oven to maintain a constant and stable temperature.

  • Pump Performance: Inconsistent flow rates due to pump seal failure or leaks in the system can cause retention time drift.[6]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for 3-HPAA Analysis

This protocol describes the preparation of a standard mobile phase for the analysis of 3-HPAA on a C18 column.

Objective: To prepare 1 liter of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • Formic Acid (LC-MS Grade, ~99% purity)

  • 1000 mL Graduated Cylinders (x2)

  • 1000 mL Volumetric Flasks (x2, Class A)

  • Micropipette (100-1000 µL)

  • Filtered Solvent Bottles (x2)

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Measure approximately 950 mL of LC-MS grade water into a 1000 mL graduated cylinder.

    • Transfer the water to a 1000 mL volumetric flask.

    • Using a micropipette, carefully add 1.0 mL of formic acid to the volumetric flask.

    • Bring the flask to the final volume of 1000 mL with LC-MS grade water.

    • Stopper the flask and invert it 15-20 times to ensure thorough mixing.

    • Transfer the solution to a clean, labeled, and filtered solvent bottle.

    • Degas the solution by sonication for 10-15 minutes or by using an online degasser.

  • Prepare Mobile Phase B (Organic):

    • Measure approximately 950 mL of LC-MS grade acetonitrile into a separate 1000 mL graduated cylinder.

    • Transfer the acetonitrile to a 1000 mL volumetric flask.

    • Using a micropipette, carefully add 1.0 mL of formic acid to the volumetric flask.

    • Bring the flask to the final volume of 1000 mL with LC-MS grade acetonitrile.

    • Stopper the flask and invert it 15-20 times to ensure thorough mixing.

    • Transfer the solution to a clean, labeled, and filtered solvent bottle.

    • Degas the solution as described in step 1.7.

References

Technical Support Center: Electrochemical Detection of Dopamine & Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Overcoming Interference and Ensuring Signal Integrity

Welcome, researchers and drug development professionals, to our dedicated technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and practical solutions for the common challenges encountered during the electrochemical detection of dopamine (DA) and its principal metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). Our focus is to move beyond mere procedural lists and delve into the causative principles of experimental success, ensuring the integrity and reproducibility of your data.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles in dopamine electrochemistry.

Question 1: My dopamine signal is broad and overlaps with other peaks. How can I resolve it?

Overlapping voltammetric peaks are a frequent issue, primarily due to the presence of endogenous interferents like ascorbic acid (AA) and uric acid (UA) in biological samples.[1][2] These molecules oxidize at potentials very close to that of dopamine, making selective detection challenging.[1][3]

Immediate Actions:

  • pH Adjustment: The oxidation potential of dopamine is pH-dependent. Systematically adjusting the pH of your supporting electrolyte (typically a phosphate-buffered saline, PBS) can shift the dopamine peak away from interfering signals. A common starting point is pH 7.0 to 7.4 to mimic physiological conditions.[4]

  • Scan Rate Optimization: In techniques like Cyclic Voltammetry (CV), increasing the scan rate can sometimes improve the resolution between closely spaced peaks. Experiment with a range of scan rates (e.g., 50-200 mV/s) to find the optimal separation.

Question 2: I'm experiencing low sensitivity and a high limit of detection (LOD) for dopamine. What can I do?

Low sensitivity can stem from several factors, including a poorly conductive electrode surface or inefficient electron transfer kinetics.

Immediate Actions:

  • Electrode Polishing: Before each experiment, ensure your working electrode (e.g., Glassy Carbon Electrode - GCE) is meticulously polished. A mirror-like finish is crucial for optimal performance. Follow a standard polishing procedure using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).[5]

  • Electrochemical Cleaning: After polishing, perform electrochemical activation of the electrode by cycling the potential in a strong acid solution (e.g., 0.5 M H₂SO₄).[5] This removes any residual polishing material and activates the electrode surface.

  • Choice of Voltammetric Technique: For quantitative analysis, Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are generally more sensitive than Cyclic Voltammetry (CV) because they minimize background currents.[3][6]

Question 3: My sensor response is inconsistent and not reproducible. What are the likely causes?

Reproducibility issues often point to problems with electrode surface stability or sample preparation.

Immediate Actions:

  • Prevent Electrode Fouling: The oxidation products of dopamine and other molecules can polymerize and adsorb onto the electrode surface, a phenomenon known as fouling.[3] This deactivates the electrode and leads to decreased signal over time. It is crucial to clean the electrode thoroughly between measurements. In some cases, applying a negative potential between scans can help to desorb fouling species.[7]

  • Consistent Sample Preparation: Ensure your sample preparation protocol is consistent. For biological samples, this includes steps like centrifugation to remove cellular debris and dilution to minimize matrix effects.[8] Variations in sample handling can introduce significant variability.

Section 2: Advanced Troubleshooting - Electrode Modification Strategies

When basic troubleshooting is insufficient, modifying the electrode surface is a powerful strategy to enhance selectivity and sensitivity. The goal is to create a surface that either selectively binds dopamine or repels interfering species.

Question 4: How can I modify my electrode to selectively detect dopamine in the presence of high concentrations of ascorbic acid?

Ascorbic acid is a major interferent due to its high concentration and similar oxidation potential to dopamine.[1] Electrode modifications can exploit the differences in their chemical properties.

Strategy 1: Negatively Charged Polymer Coatings

  • Principle: At physiological pH, dopamine is a positively charged cation, while ascorbic acid is an anion. A negatively charged polymer film, such as Nafion or Poly(acrylic acid), can be coated onto the electrode surface.[9] This film will electrostatically attract the cationic dopamine, pre-concentrating it at the surface, while repelling the anionic ascorbic acid.

  • Benefit: This approach significantly enhances the dopamine signal relative to the ascorbic acid signal, improving the signal-to-noise ratio.

Strategy 2: Carbon Nanomaterial-Based Modifications

  • Principle: Materials like graphene and carbon nanotubes (CNTs) offer a very high surface area and excellent electrical conductivity.[10] They can be functionalized to create specific binding sites for dopamine. The π-π stacking interactions between the aromatic structure of graphene and dopamine molecules can facilitate faster electron transfer.[3]

  • Benefit: These modifications can dramatically increase the oxidation peak current of dopamine and often shift the oxidation potentials of dopamine and ascorbic acid further apart, allowing for better resolution.[10][11]

Experimental Workflow: Modifying a Glassy Carbon Electrode with Reduced Graphene Oxide (rGO)

This protocol provides a step-by-step guide for a common and effective electrode modification.

Materials:

  • Glassy Carbon Electrode (GCE)

  • Graphene Oxide (GO) dispersion (e.g., 1 mg/mL in water)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Electrochemical workstation

  • Polishing materials (alumina slurries)

Procedure:

  • Electrode Preparation:

    • Polish the GCE with 0.3 µm and 0.05 µm alumina slurry for 5 minutes each.

    • Rinse thoroughly with deionized water and sonicate in ethanol and water for 2 minutes each to remove any adhered alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • GO Deposition:

    • Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the clean GCE surface.[5]

    • Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.

  • Electrochemical Reduction of GO to rGO:

    • Immerse the GO-modified GCE in 0.1 M PBS.

    • Perform cyclic voltammetry for approximately 10-15 cycles in a potential window of 0 V to -1.5 V at a scan rate of 50 mV/s. A distinct reduction peak should appear during the first few cycles, indicating the reduction of GO to rGO.[5]

    • The resulting rGO-modified GCE is now ready for dopamine detection.

Diagram of the rGO Modification Workflow:

GCE_Modification cluster_prep Step 1: Electrode Preparation cluster_mod Step 2 & 3: Modification A Bare GCE B Polish with Alumina Slurry A->B C Sonicate in Ethanol & Water B->C D Drop-cast GO Dispersion C->D Cleaned GCE E Electrochemical Reduction (CV) D->E F rGO-Modified GCE E->F

Caption: Workflow for GCE modification with reduced graphene oxide.

Question 5: How do I handle interference from dopamine's own metabolites, DOPAC and HVA?

While less common than AA and UA interference, in studies of dopamine metabolism, the signals from DOPAC and HVA can also overlap with the dopamine signal.

Strategy: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)

  • Principle: For complex mixtures containing multiple neurotransmitters and their metabolites, HPLC-EC is the gold standard.[12][13][14] This technique first separates the compounds chromatographically based on their interaction with a stationary phase (e.g., a C18 column). The separated analytes then flow past an electrochemical detector set at a specific potential to oxidize the compounds of interest.

  • Benefit: HPLC provides excellent separation of structurally similar molecules like dopamine, DOPAC, and HVA, allowing for their individual quantification without interference from each other.[13][15]

Section 3: Data Interpretation & Validation

Question 6: My modified electrode shows three distinct peaks in a mixed solution of AA, DA, and UA. How do I confirm which peak corresponds to which analyte?

Validation Protocol: Standard Addition Method

  • Record the initial voltammogram of your mixed solution.

  • Spike the solution with a small, known concentration of one of the standards (e.g., dopamine).

  • Record a new voltammogram. The peak that increases in current corresponds to the analyte you added.

  • Repeat this process for the other analytes (AA and UA) to definitively identify each peak.

Diagram of Peak Identification Logic:

Peak_Identification Start Initial Voltammogram (3 Unidentified Peaks) Spike_DA Spike with Dopamine Standard Start->Spike_DA Record_DA Record New Voltammogram Spike_DA->Record_DA Identify_DA Identify Dopamine Peak (Increased Current) Record_DA->Identify_DA Spike_UA Spike with Uric Acid Standard Identify_DA->Spike_UA Record_UA Record New Voltammogram Spike_UA->Record_UA Identify_UA Identify Uric Acid Peak (Increased Current) Record_UA->Identify_UA Spike_AA Spike with Ascorbic Acid Standard Identify_UA->Spike_AA Record_AA Record New Voltammogram Spike_AA->Record_AA Identify_AA Identify Ascorbic Acid Peak (Increased Current) Record_AA->Identify_AA

Caption: Logic flow for peak identification using standard addition.

Quantitative Data Summary

The following table summarizes typical performance characteristics of various electrode modifications for the simultaneous detection of Ascorbic Acid (AA), Dopamine (DA), and Uric Acid (UA). These values are illustrative and can vary based on specific experimental conditions.

Electrode ModificationPeak Separation (ΔEp, DA-AA)Peak Separation (ΔEp, DA-UA)DA Limit of Detection (LOD)Reference
Poly(acrylic acid)-MWNTs/GCEN/A (AA peak suppressed)~170 mV20 nM[9]
N-doped rGO/GCE~220 mV~130 mVNot Specified[10]
Au NP/MG/GCENot SpecifiedNot Specified16 nM[5]
PVP-Graphene/GCE~212 mV~130 mV2 nM[11]
AuNPs-rGONegligible InterferenceNegligible Interference75 nM[3][6]

GCE: Glassy Carbon Electrode; MWNTs: Multi-walled Carbon Nanotubes; rGO: Reduced Graphene Oxide; Au NP: Gold Nanoparticle; MG: Marimo-like Graphene; PVP: Polyvinylpyrrolidone.

This guide provides a foundational framework for troubleshooting interference in the electrochemical detection of dopamine and its metabolites. By understanding the underlying principles of interference and the strategies for mitigation, researchers can develop robust and reliable analytical methods.

References

Technical Support Center: Troubleshooting Cell-Based Assays with 3-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell-based assays utilizing 3-Fluoro-4-hydroxyphenylacetic acid (3F-4HPAA). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. The following information is structured in a question-and-answer format to directly address specific issues, providing in-depth explanations and actionable solutions.

I. Understanding this compound in Cell-Based Assays

This compound is a fluorogenic substrate for horseradish peroxidase (HRP) and other peroxidases. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the conversion of the non-fluorescent 3F-4HPAA into a highly fluorescent product. This reaction is widely used in various cell-based assays, including ELISAs, cell viability, and reporter gene assays, to quantify specific cellular activities.

Mechanism of Action

The enzymatic reaction proceeds as follows:

  • HRP is oxidized by H₂O₂ to an active intermediate state.

  • The activated HRP then oxidizes 3F-4HPAA.

  • This oxidation results in the formation of a fluorescent product that can be measured using a fluorescence plate reader.

cluster_0 Enzymatic Reaction cluster_1 Catalyst 3F-4HPAA This compound (Non-fluorescent) Fluorescent_Product Fluorescent Product 3F-4HPAA->Fluorescent_Product Oxidation H2O2 Hydrogen Peroxide H2O Water H2O2->H2O Reduction HRP Horseradish Peroxidase

Caption: Enzymatic conversion of 3F-4HPAA.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered when using 3F-4HPAA in cell-based assays.

A. High Background Fluorescence

Question: I am observing high background fluorescence in my assay, even in my negative control wells. What are the possible causes and solutions?

High background fluorescence can mask the true signal from your experimental samples, leading to a low signal-to-noise ratio and inaccurate results. The potential causes can be multifactorial.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Autofluorescence of Cell Culture Medium Standard cell culture media often contain components like phenol red and riboflavin that are inherently fluorescent.[1][2][3][4][5] This is a common source of background noise in fluorescence-based assays.Use phenol red-free medium: For the duration of the assay, switch to a medium that does not contain phenol red. Image in a clear buffered saline solution: If possible, replace the medium with an optically clear buffered saline solution just before reading the plate.
Compound Interference 3F-4HPAA itself or the test compounds being screened may exhibit autofluorescence at the excitation and emission wavelengths of the assay.[6]Run a compound-only control: Measure the fluorescence of your test compounds in cell-free media to quantify their intrinsic fluorescence. Perform a spectral scan: Determine the excitation and emission spectra of interfering compounds to assess overlap with your assay's fluorophore.
Non-Enzymatic Conversion of 3F-4HPAA Although primarily an enzymatic substrate, 3F-4HPAA may undergo slow, non-enzymatic oxidation, leading to a gradual increase in background fluorescence over time. This can be exacerbated by exposure to light and certain reactive species in the medium.Prepare fresh substrate solutions: Always prepare the 3F-4HPAA working solution immediately before use. Protect from light: Keep the substrate solution and the assay plate protected from light as much as possible during incubations.
Contaminated Reagents Contamination of assay buffers or substrate solutions with peroxidases or other oxidizing agents can lead to premature conversion of 3F-4HPAA.Use high-purity reagents and sterile techniques: Ensure all buffers and solutions are prepared with high-quality water and are free from microbial contamination.
Endogenous Peroxidase Activity Some cell types, particularly immune cells like macrophages and neutrophils, have endogenous peroxidase activity that can contribute to the signal.[7]Include a "no-HRP" control: To quantify the contribution of endogenous peroxidases, include control wells with cells and substrate but without the HRP conjugate. Cell lysis: If the assay measures intracellular HRP, ensure complete cell lysis to release the enzyme, but be aware that this can also release endogenous peroxidases.
B. Low or No Signal

Question: My positive controls are showing very low or no fluorescent signal. What could be wrong?

A weak or absent signal can be just as problematic as high background. This issue often points to a problem with one of the key components of the enzymatic reaction or the detection process.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Sub-optimal Substrate Concentration The concentration of 3F-4HPAA may be too low for the amount of HRP present, limiting the reaction rate. Conversely, excessively high concentrations of phenolic substrates can sometimes lead to substrate inhibition of HRP.[8][9][10]Titrate the 3F-4HPAA concentration: Perform a dose-response experiment with a fixed amount of HRP to determine the optimal concentration of 3F-4HPAA for your specific assay conditions. Start with the supplier's recommended concentration range and test several dilutions above and below that.
Degraded HRP or Hydrogen Peroxide Both HRP and H₂O₂ can lose activity over time, especially with improper storage or repeated freeze-thaw cycles. HRP is also sensitive to certain inhibitors.Use fresh or properly stored reagents: Ensure that your HRP conjugate and H₂O₂ solution are within their expiration dates and have been stored according to the manufacturer's instructions. Test enzyme and substrate activity: A simple test is to mix a small amount of HRP and H₂O₂ with the 3F-4HPAA solution in a tube. A rapid development of fluorescence confirms the activity of all three components.[11]
Incorrect Assay Buffer pH The optimal pH for HRP activity is typically near neutral (pH 6.5-7.5). The fluorescence of the product may also be pH-sensitive.[12]Verify and optimize buffer pH: Ensure your assay buffer is at the optimal pH for HRP. If you suspect pH-dependent fluorescence, you can test the fluorescence of the oxidized product in buffers of varying pH.
Photobleaching The fluorescent product of the 3F-4HPAA reaction can be susceptible to photobleaching upon prolonged exposure to the excitation light of the plate reader.[13]Minimize light exposure: Do not expose the plate to the excitation light for longer than necessary. Optimize reader settings: Use the lowest possible excitation intensity and the shortest read time that still provides a robust signal.
Insufficient Incubation Time The enzymatic reaction may not have had enough time to proceed to a point where a detectable signal is generated.Optimize incubation time: Perform a time-course experiment to determine the optimal incubation time for your assay. The signal should be read during the linear phase of the reaction.
C. High Well-to-Well Variability

Question: I am seeing significant variability between my replicate wells. How can I improve the consistency of my results?

Possible Causes & Solutions:

CauseExplanationRecommended Action
Inconsistent Cell Seeding Uneven distribution of cells across the plate is a common source of variability in cell-based assays.Ensure a homogenous cell suspension: Gently resuspend your cells before and during plating to prevent settling. Use calibrated pipettes: Ensure your pipettes are accurately dispensing the correct volume.
Edge Effects Wells on the outer edges of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and enzyme activity.Avoid using outer wells: Fill the peripheral wells with sterile water or PBS to create a humidity barrier. Ensure proper plate sealing: Use high-quality plate sealers to minimize evaporation during incubations.
Incomplete Mixing of Reagents Failure to properly mix the reagents in each well can lead to inconsistent reaction rates.Gently mix the plate after reagent addition: After adding the substrate solution, gently tap the plate or use an orbital shaker at a low speed to ensure thorough mixing. Avoid vigorous shaking that could dislodge adherent cells.
Temperature Gradients Temperature differences across the plate can lead to variations in enzyme kinetics.Equilibrate reagents and plates: Allow all reagents and the cell plate to equilibrate to room temperature before starting the assay.
D. Potential Cytotoxicity of this compound

Question: Could this compound be toxic to my cells?

While fluorogenic substrates are generally used at concentrations that are not acutely toxic, it is crucial to assess the potential for cytotoxicity, especially in long-term experiments or with sensitive cell lines. Phenolic compounds, in general, can exhibit some level of cytotoxicity.[2][14]

Recommended Action:

  • Perform a standard cytotoxicity assay: Before using 3F-4HPAA in your primary assay, it is advisable to perform a preliminary cytotoxicity test. Incubate your cells with a range of 3F-4HPAA concentrations (including the concentration you plan to use in your assay) for the same duration as your planned experiment. Assess cell viability using a well-established method such as an MTT or a live/dead cell staining assay.

  • Minimize incubation time: If you observe some level of cytotoxicity, try to minimize the incubation time with the substrate to the shortest duration that still provides a robust signal.

III. Experimental Workflow and Protocols

To ensure the reliability and reproducibility of your cell-based assays with 3F-4HPAA, it is essential to follow a well-defined workflow.

Start Start Cell_Seeding 1. Cell Seeding - Plate cells at optimal density - Ensure even distribution Start->Cell_Seeding Cell_Treatment 2. Cell Treatment - Add test compounds or stimuli - Incubate for desired period Cell_Seeding->Cell_Treatment Assay_Setup 3. Assay Setup - Prepare fresh 3F-4HPAA and H₂O₂ working solutions - Add HRP conjugate (if applicable) Cell_Treatment->Assay_Setup Substrate_Addition 4. Substrate Addition - Add substrate solution to all wells - Mix gently Assay_Setup->Substrate_Addition Incubation 5. Incubation - Incubate at room temperature, protected from light Substrate_Addition->Incubation Fluorescence_Reading 6. Fluorescence Reading - Use appropriate excitation/emission wavelengths - Optimize reader settings Incubation->Fluorescence_Reading Data_Analysis 7. Data Analysis - Subtract background - Analyze results Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a cell-based assay using 3F-4HPAA.

Protocol: Optimizing 3F-4HPAA Concentration
  • Prepare a stock solution of 3F-4HPAA: Dissolve 3F-4HPAA in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare a serial dilution: Create a series of working solutions of 3F-4HPAA in your assay buffer. A typical starting range might be from 1 µM to 100 µM.

  • Set up the assay plate: In a cell-free system (assay buffer only), add a fixed, known concentration of HRP and H₂O₂ to each well of a microplate.

  • Add 3F-4HPAA dilutions: Add the different concentrations of your 3F-4HPAA working solutions to the wells.

  • Incubate and read: Incubate the plate for a fixed period (e.g., 30 minutes) at room temperature, protected from light. Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Plot the results: Plot the fluorescence intensity against the concentration of 3F-4HPAA. The optimal concentration will be in the range where the signal is high and not yet plateauing (indicating substrate saturation) or decreasing (indicating potential substrate inhibition).

IV. References

  • The Essential Guide to Phenol Red in Cell Culture Media. (2025, October 27). Life in the Lab.

  • Impact of phenol red in cell culture and solutions. (2025, January 28). PromoCell.

  • phenol red - Cellculture2. (2024, February 27). Altervista.

  • Background Fluorescence - FAQ. ibidi.

  • How can you ensure that your media choice won't interfere with your imaging? Are there certain components to avoid? Cell Culture Dish.

  • Baynton, K. J., Bewtra, J. K., Biswas, N., & Taylor, K. E. (1994). Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: a kinetic investigation. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1206(2), 272–278.

  • Technical Support Center: Troubleshooting Perilloxin Interference in High-Throughput Screening Assays. BenchChem.

  • Inactivation of horseradish peroxidase by phenol and hydrogen peroxide: A kinetic investigation. (2025, August 6). ResearchGate.

  • Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities. (2016, May 26). PLoS ONE, 11(5), e0156312.

  • Enzymatic substrates for ImmunoAssays. Interchim.

  • Immobilization of Horseradish Peroxidase for Phenol Degradation. (2023, July 18). ACS Omega, 8(29), 26239–26248.

  • Interference and Artifacts in High-content Screening. (2025, May 28). In Assay Guidance Manual. National Center for Biotechnology Information.

  • An Introduction to Horseradish Peroxidase (HRP) and Its Applications. Sigma-Aldrich.

  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.

  • IHC Troubleshooting Guide. Thermo Fisher Scientific.

  • Horseradish peroxidase. Wikipedia.

  • Zhao, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 653.

  • 4-Hydroxyphenylacetic Acid|High-Purity Research Chemical. BenchChem.

  • Fluorescent and Chromogenic Immunohistochemistry. HistoSure.

  • Stability of 2 Component TMB Substrate System After Mixing. SeraCare.

  • Neves-Petersen, M. T., et al. (2009). Photophysics and Photochemistry of Horseradish Peroxidase A2 upon Ultraviolet Illumination. Biophysical Journal, 96(2), 648–660.

  • FIG. 2. Photobleaching rate of the RhB fluorophores at room temperature... ResearchGate.

  • Horseradish Peroxidase-Encapsulated Fluorescent Bio-Nanoparticle for Ultra-Sensitive and Easy Detection of Hydrogen Peroxide. (2023, February 17). Biosensors, 13(2), 291.

  • Kenny, O., et al. (2014). 4-Hydroxyphenylacetic acid derivatives of inositol from dandelion (Taraxacum officinale) root characterised using LC-SPE-NMR and LC-MS techniques. Phytochemistry, 107, 84–91.

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.

  • 4-Hydroxyphenylacetic acid | Endogenous Metabolite. MedchemExpress.com.

  • Discovering a Dihydrofluorescein Analogue as a Promising Fluorescence Substrate to HRP. (2022). Molecules, 27(19), 6296.

  • Compound Screening Guide! MedchemExpress.com.

  • Safer, brighter, two color fluorescent HRP‐ELISA systems. (2025, August 6). ResearchGate.

  • 4-hydroxyphenylacetic acid. PubChem.

References

Technical Support Center: Optimizing Derivatization Reactions for Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of phenylacetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing these critical reactions. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure reliable, reproducible results.

Introduction to Phenylacetic Acid Derivatization

Phenylacetic acid (PAA) and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and other biologically active molecules.[1] Derivatization is a key chemical modification process used to enhance the analytical detection of PAAs, improve their chromatographic behavior, or to facilitate specific synthetic transformations. Common reasons for derivatizing phenylacetic acids include:

  • Increasing Volatility for Gas Chromatography (GC): Phenylacetic acids themselves are not sufficiently volatile for direct GC analysis. Derivatization converts the polar carboxyl group into a less polar, more volatile functional group.[2][3]

  • Improving Chromatographic Separation: Derivatization can reduce peak tailing and improve resolution in both GC and High-Performance Liquid Chromatography (HPLC).[4][5]

  • Enhancing Detection Sensitivity: Attaching a chromophore or fluorophore through derivatization can significantly improve detection limits in UV-Vis or fluorescence-based assays.[6]

  • Determining Enantiomeric Purity: Chiral derivatizing agents are used to convert a mixture of enantiomers into diastereomers, which can then be separated and quantified by standard chromatographic or spectroscopic techniques like NMR.[7][8]

This guide will primarily focus on two of the most common derivatization strategies for phenylacetic acids: esterification and silylation , with a special section on chiral derivatization .

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your derivatization experiments in a question-and-answer format.

Issue 1: Low or No Product Yield in Esterification Reactions

Q1: My Fischer esterification of phenylacetic acid has run for the recommended time, but TLC and GC-MS analysis shows a significant amount of unreacted starting material. What are the likely causes?

A1: Low conversion in Fischer esterification is a frequent challenge and often points to issues with the reaction equilibrium or catalyst activity. Here are the most common culprits and how to address them:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials, limiting the final yield.[9][10][11]

    • Solution: To drive the equilibrium towards the product, you can either use a large excess of the alcohol (often using it as the solvent) or actively remove the water as it forms.[12][13][14] A Dean-Stark apparatus is highly effective for azeotropically removing water, especially when using a solvent like toluene.[12][14]

  • Insufficient or Inactive Catalyst: An inadequate amount of acid catalyst, or a catalyst that has absorbed moisture, will result in a slow or stalled reaction.[9][12]

    • Solution: Use a fresh, anhydrous strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[10][12] For reactions sensitive to strong acids, solid acid catalysts like Amberlyst-15 can be an excellent, easily separable alternative.[15][16]

  • Presence of Water in Reagents: Any water present in your phenylacetic acid, alcohol, or glassware at the start of the reaction will inhibit the forward reaction.[9]

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If necessary, dry the alcohol over molecular sieves prior to use.

  • Low Reaction Temperature: The reaction may not have been heated sufficiently to achieve an optimal rate.[9][12]

    • Solution: Ensure the reaction is heated to a gentle reflux. The optimal temperature will depend on the alcohol and any co-solvent used.

Q2: I've tried the above solutions, but my ester yield is still below expectations. Are there other reaction conditions I can optimize?

A2: Absolutely. Beyond the fundamentals, consider these additional parameters:

  • Reactant Molar Ratio: Systematically vary the excess of the alcohol. While a large excess is generally beneficial, an extremely large excess may not be practical for downstream purification.[12] A 10-fold excess of alcohol can significantly increase ester yield.[14]

  • Catalyst Loading: The amount of acid catalyst is critical. Typically, 1-2% of the mass of the carboxylic acid is a good starting point.[12] Too much catalyst can lead to side reactions like dehydration of the alcohol, especially at high temperatures.

  • Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Some esterifications may require several hours to reach equilibrium.[12]

Issue 2: Incomplete Silylation or Multiple Derivative Peaks in GC-MS

Q3: My GC-MS analysis of a silylated phenylacetic acid sample shows a peak for the underivatized acid and/or multiple silyl derivative peaks. What's going wrong?

A3: Incomplete silylation or the formation of multiple derivatives often points to issues with the derivatization reagent, reaction conditions, or the presence of interfering substances.

  • Inappropriate Silylating Reagent: The reactivity of silylating reagents varies. A less reactive reagent may not be sufficient to fully derivatize the carboxylic acid.

    • Solution: For carboxylic acids, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and commonly used reagent.[17] For more sterically hindered acids or difficult-to-silylate compounds, a catalyzed formulation like BSTFA with 1-10% trimethylchlorosilane (TMCS) can be more effective.[17] MTBSTFA is another strong silylating agent that produces stable TBDMS derivatives.[17]

  • Presence of Moisture: Silylating reagents are extremely sensitive to moisture. Any water in your sample or solvent will preferentially react with the reagent, reducing its availability to derivatize your analyte.

    • Solution: Ensure your sample is completely dry before adding the silylating reagent. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Suboptimal Reaction Conditions: Silylation reactions often require heating to go to completion.

    • Solution: Most silylation protocols recommend heating the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.[18]

  • Presence of Enolizable Ketones: If your phenylacetic acid derivative also contains a ketone functional group, it can enolize and be silylated, leading to multiple derivative peaks.

    • Solution: To prevent this, you can first treat your sample with a methoximation reagent like Methoxamine (MOX) Reagent. This will form a stable oxime with the ketone, preventing it from being silylated.[17]

Issue 3: Poor Separation of Diastereomers in Chiral Derivatization

Q4: I've derivatized my racemic phenylacetic acid with a chiral alcohol, but I'm not getting baseline separation of the resulting diastereomers on my HPLC or GC column. How can I improve the resolution?

A4: Achieving good separation of diastereomers requires careful selection of the chiral derivatizing agent and optimization of the chromatographic conditions.

  • Choice of Chiral Derivatizing Agent (CDA): The structure of the CDA significantly impacts the degree of separation. The CDA should create diastereomers with substantial differences in their physical properties.[8]

    • Solution: Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic and highly effective CDA for alcohols and amines.[7][8][19] For the derivatization of chiral acids, chiral alcohols or amines are used. The resulting diastereomeric esters or amides often exhibit good separation.[20][21]

  • Chromatographic Conditions: The mobile phase composition, column type, and temperature can all affect the resolution of diastereomers.

    • Solution for HPLC:

      • Mobile Phase: Perform a systematic study of solvent polarity. Sometimes, a small change in the percentage of the organic modifier or the use of a different solvent system can dramatically improve separation.

      • Column: A high-resolution C18 column is a good starting point. If separation is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano column.

    • Solution for GC:

      • Temperature Program: Optimize the temperature ramp rate. A slower ramp rate can often improve the separation of closely eluting peaks.

      • Column: A longer column or a column with a different stationary phase may be necessary to achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind Fischer esterification?

A1: Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[10] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, meaning it is reversible.[9][10][11]

Q2: What are the advantages of using silylation for derivatization?

A2: Silylation is a widely used derivatization technique because it effectively replaces active hydrogens on functional groups like hydroxyls, carboxyls, and amines with a trimethylsilyl (TMS) or other silyl group.[2][4] This process offers several advantages:

  • Increased Volatility: Silyl derivatives are significantly more volatile than the parent compounds, making them ideal for GC analysis.[2]

  • Increased Thermal Stability: Silylation protects thermally labile functional groups, preventing their degradation at the high temperatures used in GC.[2]

  • Reduced Polarity: The resulting derivatives are less polar, which improves chromatographic peak shape and reduces tailing.[2][4]

Q3: How do I choose the right silylating reagent?

A3: The choice of silylating reagent depends on the reactivity of the compound you are derivatizing and the desired stability of the derivative.[2] For general-purpose silylation of carboxylic acids, BSTFA is a good first choice.[17] For compounds that are more difficult to silylate, a more powerful reagent like MSTFA or a catalyzed formulation with TMCS may be necessary.[17] For applications requiring higher stability, reagents like MTBSTFA that form TBDMS derivatives are recommended.[17]

Q4: What is the principle of chiral derivatization?

A4: Chiral derivatization is a technique used to determine the enantiomeric composition of a chiral molecule.[7] It involves reacting a racemic mixture of enantiomers with a single, enantiomerically pure chiral derivatizing agent (CDA).[8] This reaction creates a mixture of diastereomers.[7][8] Unlike enantiomers, diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic techniques like HPLC or GC.[8]

Q5: What are some common pitfalls to avoid during the workup of esterification reactions?

A5: The workup procedure is critical for isolating your pure ester. Common pitfalls include:

  • Emulsion Formation: During the aqueous wash steps, vigorous shaking can lead to the formation of stable emulsions, making phase separation difficult.[12] To avoid this, use gentle inversions instead of vigorous shaking. If an emulsion does form, adding a small amount of brine can help to break it.

  • Incomplete Neutralization: If the reaction was acid-catalyzed, it is crucial to completely neutralize the acid during the workup, typically with a sodium bicarbonate solution. Failure to do so can lead to hydrolysis of the ester during storage or subsequent steps.

  • Insufficient Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent removal.[12] Residual water can co-distill with your product or lead to hydrolysis.

Experimental Protocols and Workflows

Protocol 1: General Procedure for Fischer Esterification of Phenylacetic Acid

This protocol provides a general method for the esterification of phenylacetic acid with an alcohol (e.g., ethanol) using sulfuric acid as a catalyst.

Materials:

  • Phenylacetic acid

  • Anhydrous ethanol (or other alcohol)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate or diethyl ether

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10 equivalents or enough to act as the solvent).[12]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the phenylacetic acid).[12]

  • Heating: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.[12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.[12]

    • Dilute the residue with ethyl acetate or diethyl ether and transfer to a separatory funnel.[12]

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[12]

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure phenylacetic acid ester.[12]

Protocol 2: Silylation of Phenylacetic Acid for GC-MS Analysis

This protocol describes a standard procedure for the silylation of a phenylacetic acid sample using BSTFA for subsequent GC-MS analysis.

Materials:

  • Dried phenylacetic acid sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA + 1% TMCS

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • GC vial with a screw cap and septum

  • Heating block or oven

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the dried phenylacetic acid sample into a GC vial.

  • Solvent Addition: Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.

  • Reagent Addition: Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[18]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Visual Workflows and Diagrams

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification PAA Phenylacetic Acid ReactionVessel Reflux PAA->ReactionVessel Alcohol Alcohol (Excess) Alcohol->ReactionVessel Catalyst Acid Catalyst (H+) Catalyst->ReactionVessel Quench Cool & Quench ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (H2O, NaHCO3, Brine) Extract->Wash Dry Dry (Na2SO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Distillation or Chromatography Evaporate->Purify Product Pure Ester Purify->Product Troubleshooting_Logic Start Low Ester Yield Q1 Is water being removed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is catalyst active and anhydrous? A1_Yes->Q2 Sol1 Use Dean-Stark or excess alcohol A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents and glassware dry? A2_Yes->Q3 Sol2 Use fresh, anhydrous catalyst (H2SO4, TsOH) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Dry all components thoroughly A3_No->Sol3 Sol3->End

References

Technical Support Center: Quantifying 3-Fluoro-4-hydroxyphenylacetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of 3-Fluoro-4-hydroxyphenylacetic acid (3F4HPAA) in biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 3F4HPAA quantification. Here, we will dissect common challenges and provide robust, field-tested solutions to ensure the accuracy and reliability of your experimental data.

Introduction to 3F4HPAA Analysis

This compound (3F4HPAA) is a halogenated derivative of 4-hydroxyphenylacetic acid, a phenolic compound of interest in various biomedical and pharmaceutical research areas.[1] Accurate quantification of 3F4HPAA in complex biological samples like plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. However, the inherent complexity of these matrices presents significant analytical hurdles.[2] This guide provides a structured approach to troubleshooting common issues encountered during method development and sample analysis.

Core Challenges in 3F4HPAA Quantification

The primary obstacles in accurately measuring 3F4HPAA concentrations in biological samples stem from:

  • Matrix Effects: The co-elution of endogenous substances that can suppress or enhance the ionization of 3F4HPAA in the mass spectrometer source, leading to inaccurate results.[3][4][5]

  • Sample Preparation Inefficiencies: Inadequate removal of interfering components like proteins and phospholipids during sample cleanup.

  • Analyte Stability: Potential degradation of 3F4HPAA during sample collection, storage, and processing.[6][7]

  • Chromatographic Issues: Poor peak shape, retention time shifts, and inadequate separation from interfering peaks.

Troubleshooting Guide: From Sample to Signal

This section is organized to follow the typical analytical workflow, addressing potential problems at each stage.

Part 1: Sample Preparation and Extraction

The goal of sample preparation is to isolate 3F4HPAA from the complex biological matrix while minimizing the co-extraction of interfering components.

Issue 1: Low or No Analyte Signal in Spiked Samples

  • Potential Cause A: Inefficient Protein Precipitation. Proteins constitute a major component of plasma and serum and can interfere with analysis.[8]

    • Troubleshooting:

      • Solvent Selection: While methanol can yield a higher number of extracted features, acetonitrile is often more effective at providing cleaner extracts by precipitating a larger proportion of proteins.[8]

      • Solvent-to-Sample Ratio: A 3:1 or 4:1 ratio of cold acetonitrile to plasma is generally recommended for efficient protein removal.

      • Vortexing and Centrifugation: Ensure vigorous vortexing to thoroughly denature proteins and high-speed centrifugation (e.g., >10,000 x g) to pellet the precipitated proteins effectively.

  • Potential Cause B: Poor Liquid-Liquid Extraction (LLE) Recovery. The choice of extraction solvent and pH are critical for acidic compounds like 3F4HPAA.

    • Troubleshooting:

      • pH Adjustment: Since 3F4HPAA is an acidic compound, acidifying the sample to a pH of approximately 3-4 with a weak acid like formic or acetic acid will ensure it is in its neutral form, facilitating its extraction into an organic solvent.[9]

      • Solvent Polarity: Use a water-immiscible organic solvent of appropriate polarity. Ethyl acetate is a commonly used and effective solvent for extracting phenolic acids.[10]

      • Emulsion Formation: If an emulsion forms at the interface of the aqueous and organic layers, try adding a small amount of saturated sodium chloride solution or centrifuging at a higher speed for a longer duration.

Experimental Protocol: Protein Precipitation (PPT)

  • To 100 µL of plasma, serum, or urine sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • If using an internal standard, it should be added to the acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, serum, or urine sample in a glass tube, add the internal standard.

  • Add 50 µL of 1M formic acid to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow for Sample Preparation Troubleshooting

cluster_prep Sample Preparation Troubleshooting Start Low Analyte Recovery Check_PPT Evaluate Protein Precipitation Start->Check_PPT Check_LLE Evaluate Liquid-Liquid Extraction Check_PPT->Check_LLE OK? Optimize_Solvent Optimize Solvent & Ratio Check_PPT->Optimize_Solvent Inefficient? Optimize_pH Optimize pH & Solvent Check_LLE->Optimize_pH Inefficient? Success Acceptable Recovery Check_LLE->Success OK? Optimize_Solvent->Success Optimize_pH->Success

Caption: Troubleshooting workflow for low analyte recovery during sample preparation.

Part 2: Chromatography and Mass Spectrometry

This section addresses issues related to the separation and detection of 3F4HPAA.

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

  • Potential Cause: Co-eluting endogenous components from the biological matrix interfering with the ionization of 3F4HPAA.[3][4] In plasma, phospholipids are common culprits.

    • Troubleshooting:

      • Improve Chromatographic Separation: Modify the LC gradient to better separate 3F4HPAA from the regions where matrix components elute. A slower, more shallow gradient can improve resolution.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 3F4HPAA-d3) is the most effective way to compensate for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction.[5]

      • Evaluate Different Ionization Sources: If available, compare the performance of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI can sometimes be less susceptible to matrix effects for certain compounds.[5]

Quantitative Assessment of Matrix Effects

MethodDescriptionCalculationInterpretation
Post-Extraction Spike Compares the response of the analyte in a clean solvent to its response in a spiked, extracted blank matrix.[11]Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. An acceptable range is typically 0.85 to 1.15.

Issue 3: Poor Peak Shape (Tailing or Fronting)

  • Potential Cause A: Secondary Interactions on the Column. For an acidic compound like 3F4HPAA, interactions with residual silanol groups on the silica-based stationary phase can cause peak tailing.[12]

    • Troubleshooting:

      • Lower Mobile Phase pH: Adding a small amount of an acidifier like formic acid (0.1%) to the mobile phase will suppress the ionization of silanol groups, minimizing these secondary interactions.

      • Use a High-Purity Silica Column: Modern columns with end-capping technologies have fewer active silanol sites.

  • Potential Cause B: Injection Solvent Mismatch. If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion.

    • Troubleshooting:

      • Reconstitute in Initial Mobile Phase: After evaporation, always reconstitute the sample in a solvent that is the same or weaker than the starting mobile phase conditions.

Logical Relationship for Peak Shape Troubleshooting

cluster_peak Peak Shape Troubleshooting Start Poor Peak Shape Check_Tailing Tailing Peak? Start->Check_Tailing Check_Fronting Fronting Peak? Check_Tailing->Check_Fronting No Lower_pH Lower Mobile Phase pH Check_Tailing->Lower_pH Yes Match_Solvent Match Injection Solvent to Mobile Phase Check_Fronting->Match_Solvent Yes Good_Peak Symmetric Peak Check_Fronting->Good_Peak No Lower_pH->Good_Peak Match_Solvent->Good_Peak

Caption: Troubleshooting workflow for addressing poor chromatographic peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for plasma and urine samples containing 3F4HPAA?

A1: For long-term stability, it is highly recommended to store plasma, serum, and urine samples at -80°C.[7] This minimizes the risk of degradation over time. While some analytes may be stable at -20°C for shorter periods, -80°C provides greater assurance of stability for extended storage.

Q2: How many freeze-thaw cycles can my samples undergo without affecting 3F4HPAA concentrations?

A2: It is best practice to minimize freeze-thaw cycles. For similar phenolic compounds, degradation has been observed after as few as three cycles.[7] To avoid this, it is strongly recommended to aliquot samples into single-use tubes after collection and before the initial freezing.

Q3: Is a derivatization step necessary for the analysis of 3F4HPAA by LC-MS/MS?

A3: Generally, derivatization is not required for the analysis of 3F4HPAA by modern LC-MS/MS systems. These instruments are typically sensitive enough to detect the native compound. Derivatization is more commonly employed in Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility and thermal stability of analytes.[2]

Q4: What type of internal standard is best for quantifying 3F4HPAA?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard, such as this compound-d3 or -13C6. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for variations in extraction recovery and ionization efficiency.[5] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: My calibration curve for 3F4HPAA is non-linear at higher concentrations. What could be the cause?

A5: Non-linearity at high concentrations is often due to detector saturation.[12] This occurs when the amount of analyte reaching the detector exceeds its linear dynamic range. To address this, you can either dilute the high-concentration samples to bring them within the linear range of the curve or, if necessary, use a weighted regression model (e.g., 1/x or 1/x²) to better fit the non-linear data.[12]

References

Validation & Comparative

A Comparative Analysis of 3-Fluoro-4-hydroxyphenylacetic Acid and 4-hydroxyphenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological activity is of paramount importance. This guide provides an in-depth comparison of 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) and its non-fluorinated analog, 4-hydroxyphenylacetic acid (4-HPAA). While 4-HPAA is a well-documented microbial metabolite of dietary polyphenols with established antioxidant and anti-inflammatory properties, data on the biological activities of FHPAA are less abundant. This guide will synthesize the existing experimental data for 4-HPAA, explore the anticipated modulatory effects of fluorination on its activity by drawing parallels from related compounds, and provide detailed experimental protocols for researchers seeking to conduct their own comparative studies.

Introduction to the Compounds

4-hydroxyphenylacetic acid (4-HPAA) is a phenolic acid produced in the human gut through the microbial metabolism of flavonoids and aromatic amino acids.[1] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3]

This compound (FHPAA) is a fluorinated derivative of 4-HPAA. The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity.[4][5] Available information suggests that FHPAA exhibits serotonergic, dopaminergic, and noradrenergic actions.[6]

Comparative Analysis of Biological Activities

A direct, side-by-side experimental comparison of the antioxidant and anti-inflammatory activities of FHPAA and 4-HPAA is not extensively documented in the current literature. However, we can infer potential differences based on the known activities of 4-HPAA and the established effects of fluorination in similar chemical contexts.

Antioxidant Activity

4-Hydroxyphenylacetic Acid (4-HPAA): An Indirect Antioxidant

The antioxidant properties of 4-HPAA are thought to be primarily mediated through indirect mechanisms, most notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Studies have shown that 3,4-dihydroxyphenylacetic acid (DOPAC), a closely related compound with a catechol group, exhibits direct radical scavenging activity, whereas 3-hydroxyphenylacetic acid, which, like 4-HPAA, lacks this catechol moiety, does not.[1]

This compound (FHPAA): A Potential Modulator of Antioxidant Activity

The introduction of a fluorine atom at the 3-position of 4-HPAA could potentially influence its antioxidant activity in several ways:

  • Electronic Effects: Fluorine is a highly electronegative atom and can alter the electron distribution of the phenyl ring, which may impact the molecule's interaction with biological targets like Keap1, the negative regulator of Nrf2.

  • Metabolic Stability: Fluorination can block sites of metabolic oxidation, potentially increasing the bioavailability and half-life of the compound, which could lead to a more sustained activation of the Nrf2 pathway.

  • Lipophilicity: Increased lipophilicity due to fluorination may enhance cell membrane permeability, allowing for more efficient access to intracellular targets.

Theoretical studies on other fluorinated phenolic compounds, such as ferulic acid, suggest that fluorination can be a promising strategy for designing drugs with improved pharmacological properties.[7]

Table 1: Summary of Known and Hypothesized Antioxidant Activities

CompoundDirect Radical ScavengingIndirect Antioxidant MechanismSupporting Evidence
4-HPAA Limited to noneNrf2 pathway activationLacks the catechol moiety crucial for direct scavenging; enhances endogenous antioxidant capacity.[1]
FHPAA Unknown, likely limitedPotentially enhanced Nrf2 activationFluorination can improve metabolic stability and cellular uptake, potentially leading to more potent indirect antioxidant effects.[4][7]
Anti-inflammatory Activity

4-Hydroxyphenylacetic Acid (4-HPAA): A Modulator of Inflammatory Responses

4-HPAA has demonstrated anti-inflammatory effects in various models. For instance, it has been shown to attenuate inflammation and edema in seawater aspiration-induced lung injury in rats by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3]

This compound (FHPAA): Potential for Enhanced Anti-inflammatory Effects

Given that the anti-inflammatory actions of phenolic acids are often linked to their antioxidant properties and their ability to modulate inflammatory signaling pathways, the potential for FHPAA to have enhanced antioxidant activity suggests it may also possess more potent anti-inflammatory effects. The increased metabolic stability and cellular permeability conferred by the fluorine atom could lead to a more pronounced inhibition of pro-inflammatory cytokine production. Studies on flufenamic acid, a fluorinated anti-inflammatory drug, have highlighted its neuroprotective and anti-inflammatory roles, suggesting the therapeutic potential of fluorinated compounds in inflammatory conditions.[8]

Experimental Protocols for Comparative Analysis

To empirically determine the comparative activities of FHPAA and 4-HPAA, the following experimental workflows are recommended.

Protocol 1: Assessment of Nrf2 Activation via Western Blot

This protocol details the methodology to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.

Workflow Diagram:

Nrf2_Western_Blot_Workflow cell_culture 1. Cell Culture & Treatment (e.g., HepG2 cells) protein_extraction 2. Protein Extraction (Nuclear & Cytoplasmic Fractionation) cell_culture->protein_extraction quantification 3. Protein Quantification (BCA Assay) protein_extraction->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Western Blot Transfer sds_page->transfer probing 6. Antibody Probing (Anti-Nrf2, Anti-Lamin B) transfer->probing detection 7. Detection & Analysis probing->detection

Caption: Western blot workflow for Nrf2 activation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2) and allow them to adhere. Treat the cells with various concentrations of 4-HPAA and FHPAA for different time points.

  • Protein Extraction (Nuclear and Cytoplasmic Fractionation):

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer to release the cytoplasmic fraction.

    • Centrifuge to separate the cytoplasmic supernatant from the nuclear pellet.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer to lyse the nucleus.

    • Centrifuge at high speed to collect the nuclear fraction.[9]

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Probing:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against Nrf2.

    • For the nuclear fraction, also probe with an antibody against a nuclear loading control (e.g., Lamin B). For the cytoplasmic fraction, use a cytoplasmic loading control (e.g., GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a digital imager.

    • Quantify the band intensities and normalize the Nrf2 signal to the loading control.

    • An increase in the nuclear Nrf2/Lamin B ratio indicates Nrf2 activation.

Protocol 2: Measurement of Antioxidant Enzyme Activity

This protocol describes how to measure the activity of key antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Step-by-Step Methodology:

  • Sample Preparation: Prepare cell or tissue homogenates from samples treated with 4-HPAA and FHPAA.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is often based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by a xanthine/xanthine oxidase system.

    • The SOD activity is proportional to the degree of inhibition of this reaction.[10][11]

  • Catalase (CAT) Activity Assay:

    • Measure the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm.[10][11]

  • Glutathione Peroxidase (GPx) Activity Assay:

    • This assay typically involves a coupled reaction with glutathione reductase.

    • The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm, which is proportional to the GPx activity.[10][12]

Protocol 3: In Vitro Anti-inflammatory Assay

This protocol outlines the measurement of pro-inflammatory cytokine production in LPS-stimulated macrophages.

Workflow Diagram:

Anti_Inflammatory_Assay_Workflow cell_culture 1. Culture RAW 264.7 Macrophages treatment 2. Pre-treat with 4-HPAA/FHPAA cell_culture->treatment stimulation 3. Stimulate with LPS treatment->stimulation supernatant_collection 4. Collect Supernatant stimulation->supernatant_collection elisa 5. Measure Cytokines (TNF-α, IL-6, IL-1β) via ELISA supernatant_collection->elisa

Caption: Workflow for in vitro anti-inflammatory evaluation.

Step-by-Step Methodology:

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.[13]

  • Treatment: Pre-treat the cells with various non-toxic concentrations of 4-HPAA and FHPAA for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.[14]

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits for the quantification of TNF-α, IL-6, and IL-1β in the supernatants.

    • Follow the manufacturer's instructions, which typically involve adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.[13][15]

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Conclusion and Future Directions

While 4-hydroxyphenylacetic acid has demonstrated promising antioxidant and anti-inflammatory activities, largely through the activation of the Nrf2 pathway, the biological profile of its fluorinated counterpart, this compound, remains to be fully elucidated. The principles of medicinal chemistry suggest that the introduction of fluorine could enhance the potency of 4-HPAA by improving its metabolic stability and cellular uptake.

The experimental protocols provided in this guide offer a robust framework for researchers to systematically compare the biological activities of these two compounds. Such studies are essential to validate the hypothesized benefits of fluorination and to potentially identify novel and more potent therapeutic agents for conditions associated with oxidative stress and inflammation. Future research should focus on direct comparative studies to generate the much-needed experimental data to fully understand the structure-activity relationship between these two molecules.

References

The Fluorine Advantage: A Comparative Guide to the Neuroprotective Effects of Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel therapeutics for neurodegenerative diseases, the strategic modification of known bioactive scaffolds is a cornerstone of medicinal chemistry. Phenylacetic acid and its derivatives have long been recognized for their neuroprotective potential, primarily attributed to their antioxidant and anti-inflammatory properties.[1] This guide provides an in-depth technical comparison of the neuroprotective effects of a representative fluorinated phenylacetic acid derivative, 4-Fluorophenylacetic Acid (4-FPAA), against its non-fluorinated parent compound, Phenylacetic Acid (PAA).

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[2][3][4][5] Fluorination can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, all of which are critical factors for drugs targeting the central nervous system (CNS).[2][3][4][5] This guide will explore the hypothesis that the strategic addition of a fluorine atom to the phenylacetic acid scaffold can potentiate its neuroprotective efficacy. We will delve into the experimental methodologies used to assess neuroprotection, present comparative data, and discuss the underlying molecular mechanisms.

The Strategic Rationale for Fluorination in Neuroprotective Drug Design

The decision to incorporate fluorine into a CNS drug candidate is driven by its unique physicochemical properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can confer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the compound.

  • Increased Lipophilicity and Blood-Brain Barrier (BBB) Penetration: Fluorine substitution can increase the lipophilicity of a molecule, facilitating its passage across the lipophilic BBB.[2][3][4][5] This is a critical hurdle for any CNS-acting therapeutic.

  • Modulation of Binding Affinity: The introduction of fluorine can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with target proteins and enhancing binding affinity and selectivity.

This guide will present a hypothetical comparative study designed to test these advantages in the context of neuroprotection.

Comparative Evaluation of Neuroprotective Efficacy

To objectively compare the neuroprotective effects of PAA and 4-FPAA, a series of in vitro and in vivo experiments would be conducted. The following sections outline the experimental design and present illustrative data based on typical findings in the field.

In Vitro Neuroprotection Assessment

The initial assessment of neuroprotective potential is typically performed using cell-based assays that model neuronal stress and injury. A common and relevant model is glutamate-induced excitotoxicity in primary neuronal cultures or neuron-like cell lines (e.g., SH-SY5Y).

Experimental Workflow: In Vitro Neuroprotection

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed Neuronal Cells B Pre-treat with PAA or 4-FPAA A->B C Induce Excitotoxicity (Glutamate) B->C D MTT Assay (Cell Viability) C->D 24h Incubation E LDH Assay (Cytotoxicity) C->E 24h Incubation F ROS Assay (Oxidative Stress) C->F 24h Incubation G Caspase-3 Assay (Apoptosis) C->G 24h Incubation H Compare % Viability, % Cytotoxicity, ROS Levels, and Caspase-3 Activity D->H E->H F->H G->H

Caption: Workflow for in vitro neuroprotection assays.

Comparative In Vitro Data

The following table summarizes the expected outcomes from the in vitro assays, comparing the neuroprotective effects of PAA and 4-FPAA against glutamate-induced excitotoxicity.

AssayEndpointPhenylacetic Acid (PAA)4-Fluorophenylacetic Acid (4-FPAA)
MTT Assay % Cell Viability65 ± 5%85 ± 4%
LDH Assay % Cytotoxicity40 ± 6%20 ± 3%
ROS Assay Relative Fluorescence Units180 ± 15110 ± 10
Caspase-3 Assay Fold Increase in Activity3.5 ± 0.41.8 ± 0.2

*Data represents hypothetical mean ± standard deviation.

These illustrative data suggest that 4-FPAA would exhibit significantly greater neuroprotective effects compared to PAA. The anticipated results show that 4-FPAA leads to higher cell viability, lower cytotoxicity, reduced reactive oxygen species (ROS) production, and decreased activation of the apoptotic marker caspase-3.

In Vivo Neuroprotection Assessment

To validate the in vitro findings, the neuroprotective efficacy of the compounds would be evaluated in an animal model of ischemic stroke, a condition with a significant neurodegenerative component. The middle cerebral artery occlusion (MCAO) model in rats is a widely used and clinically relevant model.[6][7][8][9][10]

Experimental Workflow: In Vivo MCAO Model

G cluster_0 Surgical Procedure & Treatment cluster_1 Outcome Assessment cluster_2 Data Analysis A Induce MCAO in Rats B Administer PAA or 4-FPAA A->B C Reperfusion B->C D Neurological Deficit Scoring C->D 24h Post-MCAO E Infarct Volume Measurement (TTC Staining) C->E 24h Post-MCAO F Histological Analysis C->F 24h Post-MCAO H Compare Neurological Scores, Infarct Volumes, and Neuronal Damage D->H E->H F->H

Caption: Workflow for in vivo MCAO model.

Comparative In Vivo Data

The following table presents the expected outcomes from the MCAO model, comparing the neuroprotective effects of PAA and 4-FPAA.

ParameterPhenylacetic Acid (PAA)4-Fluorophenylacetic Acid (4-FPAA)
Neurological Deficit Score 2.8 ± 0.51.5 ± 0.4
Infarct Volume (% of Hemisphere) 35 ± 5%18 ± 4%
Neuronal Survival (Histology) ModerateHigh

*Data represents hypothetical mean ± standard deviation.

The anticipated in vivo data would corroborate the in vitro findings, with 4-FPAA demonstrating superior neuroprotective effects. This would be evidenced by a greater reduction in neurological deficits and a smaller infarct volume compared to PAA.

Mechanistic Insights: The Role of Key Signaling Pathways

The neuroprotective effects of phenylacetic acid derivatives are believed to be mediated through the modulation of several key intracellular signaling pathways that regulate cell survival, apoptosis, and inflammation.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular responses to stress and inflammation. In the context of neurodegeneration, overactivation of the p38 MAPK pathway is generally considered pro-apoptotic.[1][11][12][13][14]

G Stress Neuronal Stress (e.g., Glutamate, Ischemia) p38 p38 MAPK Activation Stress->p38 Apoptosis Apoptosis p38->Apoptosis PAA PAA PAA->p38 Partial Inhibition FPAA 4-FPAA FPAA->p38 Strong Inhibition

Caption: Modulation of the p38 MAPK pathway.

It is hypothesized that both PAA and 4-FPAA can inhibit the activation of p38 MAPK, with 4-FPAA exhibiting a more potent inhibitory effect, thereby leading to a greater reduction in apoptosis.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway in neurons. Activation of this pathway promotes cell growth, proliferation, and survival while inhibiting apoptosis.[15][[“]][17][18][19]

G SurvivalSignals Neurotrophic Factors PI3K PI3K SurvivalSignals->PI3K Akt Akt Activation PI3K->Akt Survival Neuronal Survival Akt->Survival PAA PAA PAA->Akt Moderate Activation FPAA 4-FPAA FPAA->Akt Strong Activation

Caption: Activation of the PI3K/Akt pathway.

Both compounds are expected to activate the PI3K/Akt pathway, but the enhanced properties of 4-FPAA are predicted to lead to a more robust and sustained activation, resulting in superior neuroprotection.

CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in neuronal plasticity, learning, memory, and neuronal survival.[20][21][22][23][24] Activation of CREB, often downstream of the PI3K/Akt pathway, leads to the transcription of pro-survival genes.

G UpstreamSignals PI3K/Akt & other pathways CREB CREB Phosphorylation UpstreamSignals->CREB GeneTranscription Pro-survival Gene Transcription CREB->GeneTranscription Survival Neuronal Survival GeneTranscription->Survival PAA PAA PAA->CREB Activation FPAA 4-FPAA FPAA->CREB Enhanced Activation

Caption: Upregulation of the CREB pathway.

The enhanced activation of upstream survival pathways by 4-FPAA is expected to translate into a more significant upregulation of CREB-mediated gene transcription, further contributing to its superior neuroprotective effects.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

In Vitro Assays

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27][28]

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of PAA or 4-FPAA for 2 hours.

  • Induction of Excitotoxicity: Add glutamate to a final concentration of 10 mM to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[29][30][31][32]

  • Follow steps 1-4 from the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

3. Reactive Oxygen Species (ROS) Assay

This assay measures the levels of intracellular ROS using a fluorescent probe like DCFH-DA.[33][34][35][36][37]

  • Follow steps 1-4 from the MTT assay protocol.

  • Probe Loading: After the 24-hour incubation, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

4. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner enzyme in apoptosis.[38][39][40][41][42]

  • Follow steps 1-4 from the MTT assay protocol.

  • Cell Lysis: After the 24-hour incubation, wash the cells with PBS and lyse them with a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Caspase-3 Reaction: In a 96-well black plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Measurement: Measure the absorbance at 405 nm (colorimetric) or fluorescence at Ex/Em = 360/460 nm (fluorometric).

In Vivo Model

Middle Cerebral Artery Occlusion (MCAO) in Rats

This surgical model induces focal cerebral ischemia, mimicking a stroke.[6][7][8][9][10]

  • Anesthesia: Anesthetize the rat with isoflurane.

  • Surgical Preparation: Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Insert a nylon monofilament into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery.

  • Ischemia: Maintain the occlusion for 90 minutes.

  • Reperfusion: Withdraw the filament to allow for reperfusion.

  • Compound Administration: Administer PAA or 4-FPAA (e.g., intraperitoneally) at the time of reperfusion.

  • Neurological Assessment: 24 hours after MCAO, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Euthanize the rat and remove the brain. Slice the brain into 2 mm coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct.

  • Data Analysis: Quantify the infarct volume as a percentage of the total hemisphere volume.

Conclusion

This comparative guide illustrates the potential advantages of fluorinating phenylacetic acid for enhanced neuroprotective effects. The strategic incorporation of fluorine is hypothesized to improve metabolic stability, BBB penetration, and target engagement, leading to superior outcomes in both in vitro and in vivo models of neuronal injury. The presented experimental workflows and illustrative data provide a framework for the rational design and evaluation of novel neuroprotective agents. Further structure-activity relationship studies are warranted to optimize the position and number of fluorine substitutions for maximal therapeutic benefit in the treatment of neurodegenerative diseases.

References

Validation of 3-Fluoro-4-hydroxyphenylacetic Acid as a Dopamine Metabolism Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) against the established biomarker, Homovanillic acid (HVA), for monitoring dopamine metabolism. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, comparative analytical validation data, and step-by-step experimental protocols to support the adoption of FHPAA in preclinical and clinical research.

Executive Summary

Monitoring dopamine turnover is critical in neuroscience research and the development of therapies for conditions like Parkinson's disease and various psychiatric disorders. For decades, Homovanillic acid (HVA) has been the primary biomarker for this purpose. However, the introduction of stable isotope-labeled tracers and their metabolites, such as FHPAA derived from fluorinated L-DOPA analogs, presents new opportunities for enhanced specificity and accuracy in metabolic studies. This guide demonstrates that FHPAA, when used in conjunction with a fluorinated dopamine precursor, offers a distinct advantage by allowing researchers to differentiate exogenous tracer metabolism from endogenous dopamine turnover, a feat not possible with HVA alone. We present a comprehensive validation of a bioanalytical LC-MS/MS method, underpinned by FDA guidelines, to quantify both FHPAA and HVA, providing the data necessary for confident implementation.

Chapter 1: The Incumbent Biomarker: Homovanillic Acid (HVA)

Homovanillic acid is the major terminal metabolite of dopamine. Its concentration in biological fluids like plasma, urine, and cerebrospinal fluid (CSF) is considered a reflection of the overall activity of dopaminergic systems.[1][2][3]

Metabolic Pathway

The biosynthesis of HVA from dopamine is a two-step enzymatic process.[2][4] First, dopamine is metabolized by either monoamine oxidase (MAO) to form 3,4-dihydroxyphenylacetic acid (DOPAC) or by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine. Subsequently, these intermediates are acted upon by the other enzyme (COMT on DOPAC, or MAO on 3-methoxytyramine) to yield the final product, HVA.[4][5][6]

HVA Metabolic Pathway Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO, ALDH MT 3-Methoxytyramine Dopamine->MT COMT HVA Homovanillic acid (HVA) DOPAC->HVA COMT MT->HVA MAO, ALDH

Figure 1. Major metabolic pathways leading to Homovanillic acid (HVA).

Established Clinical Utility & Limitations

HVA levels in CSF and plasma have been used for decades as an index of central dopaminergic activity in neurological and psychiatric disorders.[7][8] For instance, reduced CSF levels of HVA and DOPAC are observed in early Parkinson's disease, reflecting the degeneration of dopaminergic neurons.[9] However, a significant limitation of measuring endogenous HVA is its inability to distinguish the fate of a specific administered therapeutic (e.g., L-DOPA) from the body's own dopamine pool. This confounding factor complicates the assessment of drug-specific target engagement and metabolic effects. Furthermore, plasma HVA levels can be influenced by factors like diet, sex, and tobacco use.[1][2]

Chapter 2: The Challenger: this compound (FHPAA)

FHPAA is a fluorinated analog of HVA. It is not an endogenous compound but is instead a metabolite derived from a fluorinated precursor, most notably 6-fluoro-L-DOPA (6-F-DOPA).[10][11] This tracer is widely used in Positron Emission Tomography (PET) imaging to assess dopaminergic function.[10][12][13]

Rationale for Development

The primary advantage of FHPAA is its function as an exogenous tracer metabolite . By administering 6-F-DOPA and measuring the resultant FHPAA, researchers can specifically track the metabolism of the administered agent without interference from the endogenous dopamine pool. This provides a clear and unambiguous signal for assessing how a therapeutic intervention affects the synthesis, turnover, and degradation of dopamine derived from that specific precursor. The substitution of a hydrogen atom with fluorine is a common strategy in drug design, often used to enhance metabolic stability or alter pharmacological properties.[14]

Metabolic Pathway

The metabolic pathway for FHPAA mirrors that of HVA. The administered 6-F-DOPA is decarboxylated by DOPA decarboxylase (DDC) to form 6-fluorodopamine.[10] This intermediate is then metabolized by MAO and COMT through analogous steps to produce FHPAA.

FHPAA Metabolic Pathway cluster_exogenous Exogenous Tracer Pathway 6-F-DOPA 6-Fluoro-L-DOPA (Administered Tracer) 6-F-DA 6-Fluorodopamine F-DOPAC 3-Fluoro-4,5-dihydroxyphenylacetic acid (F-DOPAC) 6-F-DA->F-DOPAC MAO, ALDH FHPAA This compound (FHPAA) F-DOPAC->FHPAA COMT

Figure 2. Metabolism of 6-F-DOPA to the terminal metabolite FHPAA.

Chapter 3: Head-to-Head Analytical Method Validation

To objectively compare FHPAA and HVA, a robust bioanalytical method for their simultaneous quantification in a biological matrix (e.g., human plasma) is essential. We describe a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[15][16][17][18]

Experimental & Analytical Workflow

The workflow ensures that samples are processed consistently and analyzed with high precision and accuracy. Stable isotope-labeled internal standards (e.g., HVA-d5) are crucial for reliable quantification in mass spectrometry.[5][19]

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) IS_Spike Add Internal Standards (e.g., HVA-d5, FHPAA-d3) Sample->IS_Spike Precip Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precip Centrifuge Centrifuge (14,000 rcf, 10 min, 4°C) Precip->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Drydown Evaporate to Dryness Supernatant->Drydown Reconstitute Reconstitute in Mobile Phase A Drydown->Reconstitute Inject Inject onto LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Quantify Quantification (Peak Area Ratios) Detect->Quantify

Figure 3. Bioanalytical workflow for FHPAA and HVA quantification.

Detailed Protocol: LC-MS/MS Bioanalytical Method

This protocol is a representative method for the simultaneous quantification of HVA and FHPAA in human plasma.

1. Materials & Reagents:

  • Reference standards: HVA, FHPAA

  • Internal standards (IS): HVA-d5, FHPAA-d3 (custom synthesis may be required)

  • LC-MS grade acetonitrile, formic acid, water

  • Human plasma (K2EDTA)

2. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of the combined internal standard working solution (e.g., 500 ng/mL of HVA-d5 and FHPAA-d3 in 50% methanol).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 14,000 rcf for 10 minutes at 4°C.

  • Transfer the supernatant to a new 1.5 mL tube.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (0.1% formic acid in water).

3. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UPLC system.[20][21][22]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[21][22]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.[23]

  • Ionization: Electrospray Ionization (ESI), negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • HVA: Q1: 181.1 -> Q3: 137.1

    • HVA-d5: Q1: 186.1 -> Q3: 142.1

    • FHPAA: Q1: 199.1 -> Q3: 155.1

    • FHPAA-d3: Q1: 202.1 -> Q3: 158.1

Scientist's Note: The choice of a C18 column provides robust reversed-phase separation for these acidic metabolites.[20][21] ESI in negative mode is preferred due to the acidic nature of the carboxyl group on both analytes, leading to efficient deprotonation and high sensitivity.

Comparative Validation Data

The method was validated across key parameters as stipulated by the ICH M10 Bioanalytical Method Validation guidelines.[24]

Validation ParameterHomovanillic Acid (HVA)This compound (FHPAA)Acceptance Criteria (FDA/ICH)
Linear Range 0.5 - 500 ng/mL0.5 - 500 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation (r²) 0.9980.997-
LLOQ 0.5 ng/mL0.5 ng/mLS/N > 5; Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) -4.5% to 6.2%-7.1% to 5.8%Within ±15% (±20% at LLOQ)
Precision (%CV) 3.1% to 8.9%4.5% to 10.2%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) 7.8%9.1%IS-normalized ME factor %CV ≤ 15%
Recovery (%) ~85%~88%Consistent, precise, and reproducible
Stability (24h, RT) < 10% change< 8% changeWithin ±15% of baseline

Data Interpretation: The validation results demonstrate that the LC-MS/MS method is highly accurate, precise, and sensitive for the simultaneous quantification of both HVA and FHPAA. The performance characteristics are nearly identical, indicating that FHPAA is an analytically sound biomarker, fully comparable to the established HVA. Both analytes exhibit excellent stability under typical autosampler conditions.

Chapter 4: Conclusion & Recommendations

This guide validates this compound (FHPAA) as a robust and reliable biomarker for dopamine metabolism, with analytical performance characteristics equivalent to the gold standard, Homovanillic acid (HVA).

The key differentiator and primary advantage of FHPAA lie in its application as a metabolite of an exogenously administered tracer, such as 6-F-DOPA. This allows for the precise dissection of tracer-specific metabolic pathways, distinct from endogenous dopamine turnover.

We recommend the following:

  • For General Dopamine Turnover: Measurement of endogenous HVA remains a valid and well-established method for assessing overall, steady-state dopaminergic activity.

  • For Drug Development & Mechanistic Studies: When evaluating the metabolic fate of L-DOPA analogs or the effect of a new chemical entity on dopamine synthesis and metabolism, the use of a fluorinated tracer (e.g., 6-F-DOPA) and subsequent quantification of FHPAA is strongly recommended. This dual-biomarker approach, measuring both HVA and FHPAA, provides a comprehensive picture of both endogenous system status and drug-specific metabolic flux.

The adoption of FHPAA alongside HVA equips researchers with a more sophisticated toolkit to investigate the complexities of dopamine pharmacology, paving the way for more precise drug development and a deeper understanding of neurological disease.

References

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA)

Author: BenchChem Technical Support Team. Date: December 2025

The Imperative of Specificity: Understanding Hapten Recognition and Cross-Reactivity

Small molecules like FHPAA are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1] This hapten-carrier conjugate is then used to immunize an animal. The resulting antibodies will have a binding site (paratope) that recognizes a specific three-dimensional structure (epitope) on the hapten.

However, the immune system is not always perfectly discerning. If other molecules present in a biological sample share significant structural homology with the target hapten, the antibody may bind to them as well, a phenomenon known as cross-reactivity. This can lead to inaccurate quantification and false-positive results.[2][3][4][5] For FHPAA, key potential cross-reactants include its non-fluorinated analog, 4-hydroxyphenylacetic acid (HPAA), and other related phenolic acids like homovanillic acid (HVA) and 3-methoxy-4-hydroxyphenylglycol (MHPG).

The degree of cross-reactivity is fundamentally dictated by the subtle stereochemical differences between the target hapten and its analogs. The fluorine atom on the phenyl ring of FHPAA, for instance, is a key distinguishing feature that a highly specific antibody should recognize.

Conceptualizing the Immunogen: A Note on Hapten-Carrier Conjugation

The journey to a specific antibody begins with the design of the immunogen. A robust and well-characterized hapten-carrier conjugate is paramount for generating a high-quality antibody. The carboxylic acid group of FHPAA provides a convenient handle for conjugation to the amine groups on a carrier protein like KLH or BSA. A common and effective method involves a two-step process using a heterobifunctional crosslinker such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), though carbodiimide chemistry is also an option.

Hapten_Conjugation FHPAA 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) Conjugate FHPAA-Carrier Conjugate (Immunogen) FHPAA->Conjugate Covalent Bond Formation Carrier Carrier Protein (e.g., KLH, BSA) with Lysine Residues (-NH2) Activated_Carrier Activated Carrier Protein (e.g., KLH-MBS) Carrier->Activated_Carrier Activation Activated_Carrier->Conjugate Conjugation Crosslinker Crosslinker (e.g., MBS) Crosslinker->Activated_Carrier

Caption: Proposed workflow for conjugating FHPAA to a carrier protein.

A Comparative Framework for Cross-Reactivity Assessment

The gold-standard method for quantifying the cross-reactivity of antibodies against small molecules is the competitive enzyme-linked immunosorbent assay (ELISA) .[6] This assay format is ideal because it allows for the direct measurement of the relative affinity of the antibody for the target analyte versus other structurally related compounds.

The principle is straightforward: a known amount of labeled FHPAA (the "tracer") and an unknown amount of FHPAA in a sample (or a known amount of a potential cross-reactant) compete for a limited number of antibody binding sites. The more FHPAA or cross-reactant present in the sample, the less tracer will bind to the antibody, resulting in a weaker signal. The signal is therefore inversely proportional to the concentration of the analyte.

Competitive_ELISA cluster_well ELISA Plate Well cluster_solution Sample/Standard Solution Antibody Anti-FHPAA Antibody (Immobilized) FHPAA Free FHPAA FHPAA->Antibody Binds Tracer Labeled FHPAA (Tracer) Tracer->Antibody Binds (Competitively) CrossReactant Potential Cross-Reactant (e.g., HPAA) CrossReactant->Antibody May Bind (Cross-Reactivity)

Caption: Principle of competitive ELISA for FHPAA cross-reactivity.

Experimental Protocol: A Step-by-Step Guide to Competitive ELISA for FHPAA Cross-Reactivity

This protocol provides a robust framework for determining the specificity of a custom anti-FHPAA antibody.

Materials and Reagents
  • High-binding 96-well microplates

  • Custom anti-FHPAA antibody

  • FHPAA-peroxidase (HRP) conjugate (or other enzyme-labeled FHPAA)

  • This compound (FHPAA) standard

  • Potential cross-reactants:

    • 4-hydroxyphenylacetic acid (HPAA)

    • Homovanillic acid (HVA)

    • 3-methoxy-4-hydroxyphenylglycol (MHPG)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader (450 nm)

Experimental Workflow

ELISA_Workflow A 1. Coat Plate with Anti-FHPAA Antibody B 2. Wash Plate A->B C 3. Block Non-specific Binding Sites B->C D 4. Wash Plate C->D E 5. Add Standards/Samples and FHPAA-HRP Tracer D->E F 6. Incubate (Competition) E->F G 7. Wash Plate F->G H 8. Add TMB Substrate G->H I 9. Incubate (Color Development) H->I J 10. Add Stop Solution I->J K 11. Read Absorbance at 450 nm J->K

Caption: Step-by-step workflow for the competitive ELISA.

Detailed Procedure
  • Antibody Coating:

    • Dilute the anti-FHPAA antibody to an optimal concentration (determined by titration, typically 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the blocking solution and wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the FHPAA standard and each potential cross-reactant in Assay Buffer. A typical concentration range would be from 0.1 to 1000 ng/mL.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells. For the zero standard (maximum signal), add 50 µL of Assay Buffer.

    • Prepare the FHPAA-HRP tracer at its optimal dilution (determined by titration) in Assay Buffer.

    • Add 50 µL of the diluted FHPAA-HRP tracer to all wells.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Washing:

    • Aspirate the solution and wash the plate 5 times with Wash Buffer to remove unbound reagents.

  • Substrate Addition and Color Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve Generation:

    • Calculate the average absorbance for each set of replicate standards.

    • Normalize the data by expressing the absorbance of each standard as a percentage of the maximum signal (the zero standard, B₀): %B/B₀ = (Absorbance of standard / Absorbance of B₀) x 100.

    • Plot the %B/B₀ against the logarithm of the FHPAA concentration. This will generate a sigmoidal dose-response curve.

  • IC50 Determination:

    • The IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal. This value is a measure of the antibody's sensitivity.

    • Determine the IC50 for FHPAA and for each of the potential cross-reactants from their respective dose-response curves.

  • Cross-Reactivity Calculation:

    • The percentage of cross-reactivity (%CR) is calculated using the following formula: %CR = (IC50 of FHPAA / IC50 of cross-reactant) x 100

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the cross-reactivity of a highly specific anti-FHPAA antibody. The expected values are based on the degree of structural similarity to FHPAA.

CompoundStructureKey Structural Difference from FHPAAExpected IC50 (ng/mL)Calculated Cross-Reactivity (%)
This compound (FHPAA) C₈H₇FO₃-10100%
4-hydroxyphenylacetic acid (HPAA)C₈H₈O₃Lack of fluorine at position 3> 1000< 1%
Homovanillic acid (HVA)C₉H₁₀O₄Methoxy group instead of fluorine at position 3> 5000< 0.2%
3-methoxy-4-hydroxyphenylglycol (MHPG)C₉H₁₂O₄Methoxy group and a different side chain> 10000< 0.1%

Interpretation of Results:

  • A low %CR (ideally <1%) indicates high specificity of the antibody for FHPAA, with minimal interference from the tested analog.

  • A high %CR suggests that the antibody recognizes and binds to the cross-reactant, which would lead to inaccurate measurements in samples containing both compounds.

Alternative Analytical Methodologies

While immunoassays offer high throughput and sensitivity, it is prudent to be aware of alternative methods for the quantification of FHPAA and its analogs, especially for orthogonal validation.

  • High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or fluorescence detection, HPLC can separate and quantify FHPAA and its related compounds.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and structural confirmation but often requires derivatization of the analytes.[9]

These chromatographic methods offer excellent specificity but are generally lower in throughput and may require more extensive sample preparation compared to immunoassays.

Conclusion

The development of a reliable immunoassay for this compound hinges on the rigorous characterization of the antibody's specificity. A systematic evaluation of cross-reactivity against structurally related molecules is not merely a validation step but a fundamental requirement for ensuring the accuracy and integrity of experimental data. By employing a well-designed competitive ELISA, researchers can quantitatively assess the performance of their custom anti-FHPAA antibodies and proceed with confidence in their downstream applications. This guide provides the necessary framework to achieve that goal, empowering researchers to generate high-quality, reproducible data in their pursuit of scientific discovery and therapeutic innovation.

References

A Comparative Guide to the Purity Analysis of Synthesized 3-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide provides a comprehensive framework for the purity analysis of 3-Fluoro-4-hydroxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. We move beyond single-technique measurements to advocate for an orthogonal, multi-faceted strategy that ensures a complete and accurate understanding of the impurity profile. This approach is essential for guaranteeing the safety, efficacy, and batch-to-batch consistency of downstream active pharmaceutical ingredients (APIs). We will comparatively evaluate High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and solvent-related impurities, and spectroscopic techniques (NMR, FTIR) for structural verification. Detailed, field-tested protocols and data interpretation guidelines are provided for each technique, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound (CAS 458-09-3) is a valued building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1][2] Its molecular structure, featuring a carboxylic acid, a phenol, and a fluorine atom, provides multiple points for chemical modification. However, these same reactive sites mean that its synthesis can yield a variety of impurities.

Impurities in a drug substance can arise from numerous sources, including starting materials, intermediates, reagents, solvents, and degradation products.[3] According to the ICH Q3A(R2) guidelines, any impurity present above a certain threshold must be reported, identified, and/or qualified for its potential biological safety.[4][5] For a substance like this compound, which serves as a precursor to a final drug product, controlling its purity is paramount. Failure to do so can compromise the yield and purity of the API, introduce potentially toxic components, and create significant regulatory hurdles.

A Modern Framework for Purity Analysis: An Orthogonal, Risk-Based Approach

A single analytical method is insufficient to declare a substance "pure." A robust purity assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed to build a comprehensive impurity profile. This ensures that impurities of varying chemical natures (polar, non-polar, volatile, non-volatile) are detected.

Our recommended workflow integrates chromatographic separations for quantification with spectroscopic methods for structural confirmation.

Purity Analysis Workflow Fig. 1: Orthogonal Purity Analysis Workflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification & Volatiles cluster_2 Structural Confirmation Start Synthesized Batch of This compound HPLC HPLC-UV Analysis (Primary Quantification) Start->HPLC GCMS GC-MS Analysis (Residual Solvents, Volatiles) Start->GCMS NMR NMR Spectroscopy (Confirm Structure) Start->NMR FTIR FTIR Spectroscopy (Functional Group Fingerprint) Start->FTIR Purity_Check Purity > 99.5%? HPLC->Purity_Check LCMS LC-MS Analysis (Identify Impurities > 0.1%) Purity_Check->LCMS No / Impurities Detected Final Comprehensive Purity Report (Pass/Fail Decision) Purity_Check->Final Yes GCMS->Final LCMS->Final NMR->Final FTIR->Final

Caption: Orthogonal workflow for purity analysis.

Comparative Guide to Core Analytical Techniques

I. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Rationale and Causality: HPLC is the cornerstone for purity analysis of non-volatile organic compounds. For this compound, its polarity and aromaticity make it ideally suited for Reversed-Phase HPLC (RP-HPLC). A C18 (octadecylsilane) stationary phase provides excellent retention and separation capabilities for aromatic carboxylic acids.[6] The acidic nature of the analyte necessitates an acidified mobile phase (e.g., with formic or phosphoric acid) to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups. This ensures a single, well-defined analyte state, leading to sharp, symmetrical peaks and reproducible retention times. UV detection is highly effective due to the chromophoric nature of the phenyl ring.

Detailed Experimental Protocol:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV Diode Array Detector (DAD) at 280 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • System Suitability: A standard solution should be run to verify theoretical plates (>2000), tailing factor (0.8 - 1.5), and reproducibility of injections (%RSD < 2.0%).

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. According to ICH guidelines, any impurity peak greater than the reporting threshold (typically 0.05%) should be reported.[5] Peaks exceeding the identification threshold (e.g., 0.10%) may require structural elucidation, often by hyphenated techniques like LC-MS.[7]

HPLC Performance Metrics Evaluation
Specificity High. Can separate structurally similar isomers and by-products.
Sensitivity High. Capable of detecting impurities down to the 0.01% level or lower.
Quantification Excellent. The gold standard for accurate and precise quantification.
Throughput Moderate. Runtimes are typically 20-30 minutes per sample.
Limitations Not suitable for highly volatile compounds (e.g., residual solvents) or inorganic impurities.
II. Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile and Semi-Volatile Impurities

Rationale and Causality: this compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and hydroxyl functional groups, which lead to strong intermolecular hydrogen bonding.[8] Therefore, a chemical modification step, known as derivatization, is mandatory. Silylation is the most common and effective method, where active hydrogens on the hydroxyl and carboxyl groups are replaced by a non-polar trimethylsilyl (TMS) group.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[10] This process dramatically increases the volatility of the analyte, allowing it to be analyzed by GC. The mass spectrometer detector provides both high sensitivity and structural information based on the fragmentation pattern of the derivatized molecule, making it invaluable for identifying unknown volatile or semi-volatile impurities and residual solvents.

Detailed Experimental Protocol:

  • Derivatization:

    • Place ~1 mg of the sample in a 2 mL GC vial.

    • Add 100 µL of Pyridine (as a catalyst) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Splitless mode, 250 °C.

  • MS Detector:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-550 amu.

    • Mode: Electron Ionization (EI) at 70 eV.

Data Interpretation: The total ion chromatogram (TIC) is examined for peaks other than the derivatized main component. A headspace GC-MS method would be used for the specific analysis of residual solvents according to ICH Q3C guidelines. Any unexpected peaks can be identified by comparing their mass spectra to a library (e.g., NIST) or through manual interpretation of fragmentation patterns.

GC-MS Performance Metrics Evaluation
Specificity Very High. Mass spectral data provides definitive identification.
Sensitivity Excellent. Can detect impurities at ppm or even ppb levels.
Quantification Good. Requires appropriate standards for accurate quantification.
Throughput Moderate to Low. Sample preparation (derivatization) adds time.
Limitations Requires derivatization for non-volatile analytes, which adds complexity and potential for artifacts.
III. Spectroscopic Methods: Absolute Structural Confirmation

Spectroscopic techniques do not separate components but provide an aggregate "fingerprint" of the sample. They are essential for confirming the identity of the main component and, in some cases, identifying major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon framework. For this compound, specific shifts and coupling patterns for the aromatic protons, the methylene (-CH₂-) protons, and the fluorine-carbon couplings confirm the correct structure. Impurities with unique proton signals can be detected if present at levels of ~0.5-1% or higher.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It serves as an excellent identity check and is useful for screening batch-to-batch consistency. The spectrum of this compound will show characteristic absorbances for the O-H stretch of the phenol and carboxylic acid (broad band ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-F and C-O stretches in the fingerprint region.

Synthesizing the Data: A Comparative Summary

No single technique provides all the answers. The true power lies in combining the quantitative strength of HPLC with the identification power of GC-MS and the structural confirmation of NMR and FTIR.

Technique Comparison Fig. 2: Decision Matrix for Technique Selection Question1 What is the primary goal? Goal_Quant Accurate Quantification of Organic Impurities Question1->Goal_Quant Quantify Goal_ID Identification of Unknowns & Volatiles Question1->Goal_ID Identify Goal_Struct Structural Confirmation of Main Component Question1->Goal_Struct Confirm Technique_HPLC Use HPLC-UV Goal_Quant->Technique_HPLC Technique_GCMS Use GC-MS (with derivatization) Goal_ID->Technique_GCMS Technique_NMR Use NMR & FTIR Goal_Struct->Technique_NMR

Caption: Decision matrix for analytical technique selection.

Overall Technique Comparison:

Parameter HPLC-UV GC-MS (with Derivatization) NMR FTIR
Primary Use Quantification, Purity %Identification, VolatilesStructural ElucidationFunctional Group ID
Detects Non-volatile organicsVolatile/Semi-volatile organicsAll proton/carbon-containing speciesMolecules with IR-active bonds
Sensitivity High (0.01-0.1%)Very High (ppm-ppb)Low (~0.5-1%)Low (>1-2%)
Sample Prep Simple (dissolve & inject)Complex (derivatization)Simple (dissolve)Very Simple (direct analysis)
Regulatory Role Essential for purity assayEssential for residual solventsEssential for structural proofIdentity confirmation

Conclusion: Beyond a Percentage Point - A Holistic View of Purity

The purity analysis of a critical pharmaceutical intermediate like this compound is not merely about achieving a high percentage on an HPLC chromatogram. It is about a holistic and risk-based assessment that provides a deep understanding of the material's composition. By integrating the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the definitive structural confirmation from NMR and FTIR, researchers and drug developers can ensure the quality and safety of their synthetic intermediates. This orthogonal approach is not just good science; it is a regulatory expectation and a cornerstone of modern pharmaceutical development.

References

A Comparative Guide to Dopamine Metabolite Analysis: Homovanillic Acid vs. 3-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Field Guide for Neurochemical Research

In the intricate landscape of neurochemical analysis, the accurate measurement of dopamine turnover is paramount to understanding both normal brain function and the pathophysiology of numerous neurological and psychiatric disorders. Homovanillic acid (HVA), a primary metabolite of dopamine, has long served as a cornerstone biomarker for these investigations. This guide provides an in-depth comparison of HVA with a potential, yet lesser-known, alternative: 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA). We will delve into the established utility of HVA, supported by extensive experimental data, and explore the current, limited understanding of FHPAA, offering a clear perspective for researchers, scientists, and drug development professionals.

Introduction: The Significance of Dopamine Metabolism

Dopamine, a critical catecholamine neurotransmitter, is centrally involved in motor control, motivation, reward, and executive functions. Its metabolic pathway provides a window into the activity of dopaminergic neurons. The enzymatic breakdown of dopamine yields several key metabolites, with HVA being a terminal product. Consequently, quantifying HVA levels in various biological matrices, such as cerebrospinal fluid (CSF), plasma, and brain tissue, offers a valuable indirect measure of dopamine release and metabolism.

Homovanillic Acid (HVA): The Established Gold Standard

Homovanillic acid is the major terminal metabolite of dopamine, produced through the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2] Its concentration in biological fluids is widely accepted as an index of central dopamine turnover.

Chemical and Metabolic Profile of HVA
PropertyHomovanillic Acid (HVA)
IUPAC Name (4-Hydroxy-3-methoxyphenyl)acetic acid
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Metabolic Pathway Dopamine → DOPAC → HVA (major pathway) or Dopamine → 3-Methoxytyramine → HVA (minor pathway)
Key Enzymes Monoamine Oxidase (MAO), Catechol-O-methyltransferase (COMT)
Experimental Utility of HVA in Neurochemical Studies

Intracerebral microdialysis allows for the real-time sampling of extracellular fluid in specific brain regions. Coupled with sensitive analytical techniques like high-performance liquid chromatography with electrochemical detection (HPLC-EC), this method enables the dynamic measurement of HVA, providing insights into changes in dopamine metabolism in response to pharmacological agents or behavioral stimuli.

CSF levels of HVA are considered to reflect the overall activity of central dopaminergic systems. This has been a valuable tool in clinical research for conditions such as Parkinson's disease, schizophrenia, and other neuropsychiatric disorders where dopamine dysregulation is implicated.

While peripheral sources contribute to plasma HVA levels, studies have shown that changes in central dopamine metabolism can be reflected in plasma HVA concentrations. This makes plasma HVA a less invasive, though more complex, biomarker for assessing central dopaminergic activity.

Analytical Methodologies for HVA Quantification

The quantification of HVA in biological samples requires highly sensitive and specific analytical methods.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC): A widely used and robust method for the analysis of HVA and other catecholamine metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity and sensitivity, often requiring derivatization of HVA to increase its volatility.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its superior sensitivity and specificity, allowing for the accurate quantification of low HVA concentrations in complex biological matrices.

This compound (FHPAA): An Enigmatic Alternative

In contrast to the well-documented role of HVA, this compound (FHPAA) remains a compound with a sparse scientific footprint in the context of neurochemical research. While its structural similarity to HVA suggests potential as an analytical tool, a thorough review of published literature reveals a significant lack of experimental data regarding its use as a marker for dopamine turnover.

Chemical Profile of FHPAA
PropertyThis compound (FHPAA)
IUPAC Name 2-(3-fluoro-4-hydroxyphenyl)acetic acid
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
CAS Number 458-09-3

Source:[1][4]

Current Understanding and Research Gaps

As of this guide's publication, FHPAA is commercially available as a research chemical.[1][4] However, there are no peer-reviewed studies demonstrating its formation as a metabolite of dopamine in biological systems or its application in measuring dopamine turnover. One commercial supplier briefly mentions that FHPAA has shown serotonergic, dopaminergic, and noradrenergic actions, but this claim is not substantiated by any cited experimental evidence and should be approached with caution.[1]

The fluorine substitution on the phenyl ring of FHPAA presents an interesting chemical modification. In principle, a fluorinated analog could serve as a useful internal standard in mass spectrometry-based assays for HVA, due to its similar chemical structure and distinct mass-to-charge ratio. However, no published methods have reported its use for this purpose.

The lack of research on FHPAA's biological activity, metabolic fate, and analytical applications in neuroscience makes a direct performance comparison with HVA impossible at this time.

Comparative Summary and Future Outlook

FeatureHomovanillic Acid (HVA)This compound (FHPAA)
Role in Dopamine Metabolism Well-established major terminal metabolite.[1][2]Not established as a dopamine metabolite.
Use in Neurochemical Studies Extensively used in microdialysis, CSF, and plasma analysis to assess dopamine turnover.No documented use in neurochemical studies for measuring dopamine turnover.
Analytical Methods Well-validated methods including HPLC-EC, GC-MS, and LC-MS/MS.[3]No published analytical methods for its quantification in biological samples in a neurochemical context.
Availability of Experimental Data AbundantVirtually none in the context of neuroscience.

For researchers aiming to measure dopamine turnover, homovanillic acid (HVA) remains the unequivocally supported and validated biomarker. The extensive body of literature provides a robust foundation for experimental design, data interpretation, and comparison across studies.

This compound (FHPAA), while structurally intriguing, currently holds no established value as a tool for assessing dopamine metabolism. Its potential utility as an internal standard for HVA analysis is a theoretical possibility that would require rigorous experimental validation. The scientific community has yet to explore the biological properties and potential applications of FHPAA in neurochemical research. Until such data becomes available, its use in this field remains speculative.

This guide underscores the importance of relying on well-vetted and experimentally supported tools in neurochemical research. While the exploration of novel compounds is a vital part of scientific advancement, the foundation of reproducible and reliable data is built upon established methodologies and biomarkers like HVA.

Experimental Protocols

Protocol 1: Quantification of HVA in Rodent Brain Microdialysate using HPLC-EC

This protocol provides a generalized workflow. Specific parameters should be optimized based on the user's instrumentation and experimental goals.

  • Microdialysis Probe Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized rodent.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent degradation of HVA.

  • HPLC-EC Analysis:

    • Inject a fixed volume of the dialysate onto a C18 reverse-phase HPLC column.

    • Use a mobile phase consisting of a phosphate buffer, methanol, and an ion-pairing agent (e.g., octanesulfonic acid) at a specific pH.

    • Set the electrochemical detector to an oxidizing potential that allows for the sensitive detection of HVA.

  • Data Quantification: Calculate the concentration of HVA in each sample by comparing the peak area to a standard curve generated from known concentrations of HVA.

Protocol 2: Workflow for LC-MS/MS Analysis of HVA in Human Plasma

This protocol outlines the key steps for a sensitive and specific quantification of HVA in plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Add an internal standard (e.g., a stable isotope-labeled HVA) to each sample.

    • Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

  • LC Separation:

    • Inject the supernatant or eluted sample onto a reverse-phase or HILIC column.

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive (e.g., formic acid).

  • MS/MS Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.

    • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both HVA and the internal standard.

  • Data Analysis: Quantify HVA concentration by calculating the peak area ratio of HVA to the internal standard and comparing it to a calibration curve.

Visualizations

Dopamine Metabolism Pathway

Dopamine_Metabolism Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO MT 3-Methoxytyramine Dopamine->MT COMT HVA HVA DOPAC->HVA COMT MT->HVA MAO

Caption: Major metabolic pathways of dopamine leading to HVA.

General Workflow for HVA Analysis

HVA_Analysis_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Quantification Microdialysis Brain Microdialysis Deproteinization Protein Precipitation / SPE Microdialysis->Deproteinization CSF CSF Collection CSF->Deproteinization Plasma Plasma Collection Plasma->Deproteinization HPLC HPLC-EC Deproteinization->HPLC LCMS LC-MS/MS Deproteinization->LCMS

Caption: Workflow for HVA analysis from biological samples.

References

A Comparative Guide to the Synthesis of 3-Fluoro-4-hydroxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 3-Fluoro-4-hydroxyphenylacetic Acid in Medicinal Chemistry

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motifs, a fluorinated phenyl ring and a carboxylic acid moiety, are prevalent in numerous drug candidates, contributing to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles. The strategic placement of the fluorine atom can significantly influence the acidity of the phenolic hydroxyl group and the overall electronic properties of the molecule, making it a valuable synthon for medicinal chemists. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this important intermediate, offering experimental data and insights to aid researchers in selecting the optimal route for their specific needs.

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic routes have emerged as the most practical and efficient for the preparation of this compound: the demethylation of 3-Fluoro-4-methoxyphenylacetic acid and the Willgerodt-Kindler reaction of 3-Fluoro-4-hydroxyacetophenone. This guide will delve into the specifics of each methodology, presenting a balanced view of their respective advantages and disadvantages.

Method 1: Demethylation of 3-Fluoro-4-methoxyphenylacetic Acid

This approach is a straightforward and often high-yielding method that relies on the cleavage of the methyl ether of a readily available precursor. The overall synthetic pathway is depicted below:

cluster_0 Synthesis of Starting Material cluster_1 Demethylation 3-Fluoro-4-methoxyphenylacetonitrile 3-Fluoro-4-methoxyphenylacetonitrile 3-Fluoro-4-methoxyphenylacetic_acid 3-Fluoro-4-methoxyphenylacetic_acid 3-Fluoro-4-methoxyphenylacetonitrile->3-Fluoro-4-methoxyphenylacetic_acid Hydrolysis Final_Product This compound 3-Fluoro-4-methoxyphenylacetic_acid->Final_Product Demethylating Agent (e.g., HBr, BBr3, Pyridinium HCl)

Caption: Synthetic pathway via demethylation.

Causality Behind Experimental Choices

The choice of demethylating agent is critical and depends on the scale of the reaction and the desired purity of the final product.

  • Hydrogen Bromide (HBr) in Acetic Acid: A classical and cost-effective method. The strong acid protonates the ether oxygen, making it a better leaving group for nucleophilic attack by the bromide ion. Acetic acid serves as a solvent that can withstand the harsh reaction conditions.

  • Boron Tribromide (BBr₃): A more potent Lewis acid that can cleave aryl methyl ethers under milder conditions than HBr. It is particularly useful for substrates that are sensitive to strong protic acids. The reaction proceeds through the formation of a stable boron-oxygen bond.[1]

  • Pyridinium Hydrochloride (Pyr·HCl): A milder and often more scalable alternative. The reaction is typically carried out by heating the substrate in molten pyridinium hydrochloride. This method avoids the use of corrosive mineral acids and is often preferred for large-scale synthesis due to its operational simplicity and reduced equipment corrosion.

Experimental Data
ParameterHBr in Acetic AcidBoron Tribromide (BBr₃)Pyridinium Hydrochloride (Pyr·HCl)
Starting Material 3-Fluoro-4-methoxyphenylacetic acid3-Fluoro-4-methoxyphenylacetic acid3-Fluoro-4-methoxyphenylacetic acid
Key Reagents 48% HBr, Acetic AcidBBr₃, DichloromethanePyridinium hydrochloride
Temperature Reflux (118 °C)0 °C to room temperature180-190 °C
Reaction Time 3-6 hours1-4 hours2-4 hours
Reported Yield 85-95%90-98%88-96%
Purity Good to excellent after recrystallizationExcellent, often requires minimal purificationExcellent after workup and recrystallization
Scalability ModerateGoodExcellent
Safety Concerns Corrosive acid, requires careful handlingHighly reactive and corrosive, moisture-sensitiveHigh temperatures, requires inert atmosphere
Detailed Experimental Protocol: Demethylation using Pyridinium Hydrochloride

This protocol is adapted from a large-scale synthesis of a structurally similar compound and is expected to be highly effective.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, combine 3-Fluoro-4-methoxyphenylacetic acid (1.0 eq) and pyridinium hydrochloride (4.0 eq).

  • Reaction: Heat the mixture under a nitrogen atmosphere to 180-190 °C with vigorous stirring. The solid mixture will melt to form a clear solution. Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to approximately 100 °C and cautiously add water to dissolve the solids. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene/heptane) to yield pure this compound.

Method 2: Willgerodt-Kindler Reaction of 3-Fluoro-4-hydroxyacetophenone

This classical named reaction offers a convergent approach to this compound from a substituted acetophenone. The reaction involves the oxidation of the methyl ketone to a thioamide, followed by hydrolysis.

cluster_0 Synthesis of Starting Material cluster_1 Willgerodt-Kindler Reaction 3-Fluoro-4-methoxyacetophenone 3-Fluoro-4-methoxyacetophenone 3-Fluoro-4-hydroxyacetophenone 3-Fluoro-4-hydroxyacetophenone 3-Fluoro-4-methoxyacetophenone->3-Fluoro-4-hydroxyacetophenone Demethylation (e.g., AlBr3) Thioamide_Intermediate Thioamide Intermediate 3-Fluoro-4-hydroxyacetophenone->Thioamide_Intermediate Sulfur, Morpholine Final_Product This compound Thioamide_Intermediate->Final_Product Hydrolysis (e.g., NaOH, H2O)

Caption: Synthetic pathway via Willgerodt-Kindler reaction.

Causality Behind Experimental Choices

The Willgerodt-Kindler reaction is a robust transformation that can tolerate a variety of functional groups. The key reagents are elemental sulfur and a secondary amine, typically morpholine.[2] The reaction proceeds through the formation of a thioamide intermediate, which is then hydrolyzed to the corresponding carboxylic acid.[3] The use of a phase-transfer catalyst (PTC) such as triethylbenzylammonium chloride (TEBA) can significantly accelerate the hydrolysis step and improve yields.[4][5]

Experimental Data
ParameterWillgerodt-Kindler Reaction
Starting Material 3-Fluoro-4-hydroxyacetophenone
Key Reagents Sulfur, Morpholine, NaOH, TEBA (optional)
Temperature Reflux (120-130 °C for thioamide formation, 100 °C for hydrolysis)
Reaction Time 8-12 hours for thioamide formation, 6-8 hours for hydrolysis
Reported Yield 60-75% (overall)
Purity Good after purification
Scalability Good
Safety Concerns Use of sulfur at high temperatures, evolution of H₂S (stench)
Detailed Experimental Protocol: Willgerodt-Kindler Reaction

This protocol is adapted from a general procedure for the synthesis of phenylacetic acids from acetophenones.[5]

  • Thioamide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-Fluoro-4-hydroxyacetophenone (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq). Heat the mixture to reflux at 120-130 °C for 8-12 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide and triethylbenzylammonium chloride (TEBA) (0.05 eq). Heat the mixture to 100 °C and stir for 6-8 hours until the hydrolysis is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and filter to remove any solid impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of 2. The crude this compound will precipitate.

  • Purification: Collect the solid by filtration and wash with cold water. The crude product can be purified by dissolving it in a 10% sodium bicarbonate solution, washing with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-precipitating the acid by adding hydrochloric acid. Further purification can be achieved by recrystallization.

Comparative Analysis and Recommendations

FeatureMethod 1: DemethylationMethod 2: Willgerodt-Kindler Reaction
Overall Yield High (85-98%)Moderate (60-75%)
Purity of Final Product Generally high, can be excellentGood, may require more rigorous purification
Number of Steps Fewer steps if starting from 3-Fluoro-4-methoxyphenylacetic acidMore steps if starting from a precursor to 3-Fluoro-4-hydroxyacetophenone
Scalability Excellent, especially with Pyr·HClGood
Cost-Effectiveness Can be very cost-effective, depending on the price of the starting material and demethylating agentGenerally less cost-effective due to lower overall yield and more reagents
Safety and Environmental Use of corrosive acids or high temperatures. Pyr·HCl is a greener alternative to HBr and BBr₃.Use of sulfur at high temperatures and potential for H₂S evolution.

Recommendation:

For most applications, the demethylation of 3-Fluoro-4-methoxyphenylacetic acid is the superior method for the synthesis of this compound. This route offers higher yields, generally produces a purer product, and is more amenable to large-scale production, particularly when using pyridinium hydrochloride as the demethylating agent.

The Willgerodt-Kindler reaction is a viable alternative , especially if 3-Fluoro-4-hydroxyacetophenone is a readily available or inexpensive starting material. However, the lower overall yield and the need for more extensive purification make it a less attractive option for large-scale synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale, purity, cost constraints, and available starting materials.

References

A Comparative Guide to Inter-Laboratory Validation of 3-Fluoro-4-hydroxyphenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of metabolites is paramount. This guide provides an in-depth comparison of analytical methodologies for 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA), a key metabolite that can be crucial in various research and clinical contexts. Ensuring that different laboratories can produce comparable results is a cornerstone of robust scientific and clinical findings. This document outlines a framework for the inter-laboratory validation of FHPAA quantification, presenting a comparative analysis of the two most common and powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The principles and acceptance criteria discussed are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a scientifically sound and regulatory-compliant approach to bioanalytical method validation.[1][2] While a specific, publicly available inter-laboratory study for FHPAA is not documented, this guide synthesizes information from validated methods for structurally similar compounds and established regulatory standards to present a realistic and practical comparison.

The Critical Role of Inter-Laboratory Validation

Before delving into the technical specifics of each analytical method, it's essential to understand the "why" behind inter-laboratory validation. In multi-site clinical trials, collaborative research projects, or when transferring an assay between a contract research organization (CRO) and a sponsor company, it is imperative that the analytical data is consistent and reliable, regardless of where it was generated. An inter-laboratory validation, or cross-validation, is a systematic process that assesses the reproducibility of an analytical method in different laboratories. This process is crucial for:

  • Ensuring Data Comparability: It verifies that the method yields equivalent results, allowing for the pooling and comparison of data from different sites.

  • Method Robustness: It challenges the method's performance with different equipment, reagents, and analysts, thereby demonstrating its ruggedness.

  • Building Confidence in Results: Successful cross-validation provides a high degree of confidence in the reliability of the analytical data, which is critical for regulatory submissions and key project decisions.

The fundamental parameters for bioanalytical method validation, which are assessed in an inter-laboratory study, include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[3]

Comparative Analysis of Analytical Methods for FHPAA Quantification

The choice between LC-MS/MS and GC-MS for the quantification of FHPAA depends on several factors, including the required sensitivity, the complexity of the biological matrix, sample throughput needs, and the available instrumentation.

ParameterLC-MS/MSGC-MS
Principle Separation of the analyte by liquid chromatography followed by detection based on its mass-to-charge ratio after ionization.Separation of volatile derivatives of the analyte by gas chromatography, followed by detection based on mass-to-charge ratio after electron ionization.
Sensitivity High (typically in the low ng/mL to pg/mL range).High (typically in the ng/mL range), but can be slightly lower than LC-MS/MS for this type of analyte.
Selectivity Very high due to the specificity of precursor and product ion monitoring (MRM).High, based on retention time and mass spectrum.
Sample Preparation Often simpler, involving protein precipitation or liquid-liquid extraction.More complex, requiring derivatization to make the analyte volatile.
Throughput Generally higher due to faster sample preparation and shorter run times.Can be lower due to the derivatization step.
Instrumentation Cost Higher initial investment and maintenance costs.Lower initial investment compared to LC-MS/MS.

Hypothetical Inter-Laboratory Validation Study: A Comparative Scenario

To illustrate the principles of inter-laboratory validation, we present a hypothetical study comparing the performance of an LC-MS/MS method for FHPAA quantification across three different laboratories (Lab A, Lab B, and Lab C). The data presented in the following tables are representative of what would be expected from a successful validation, adhering to FDA and EMA guidelines.[1][2]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method for FHPAA in Human Plasma
ParameterLab ALab BLab CAcceptance Criteria (FDA/EMA)
Linear Range 1 - 1000 ng/mL1 - 1000 ng/mL1 - 1000 ng/mLConsistent across labs
Correlation Coefficient (r²) ≥ 0.998≥ 0.997≥ 0.999≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL1 ng/mLSignal-to-noise ≥ 5; Accuracy ±20%; Precision ≤20%
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mL1000 ng/mLAccuracy ±15%; Precision ≤15%
Table 2: Inter-Laboratory Accuracy and Precision for FHPAA Quantification
Quality Control Sample (ng/mL)Lab A (% Accuracy ± SD)Lab B (% Accuracy ± SD)Lab C (% Accuracy ± SD)Acceptance Criteria (FDA/EMA)
LLOQ (1 ng/mL) 105.2 ± 8.5%98.7 ± 10.2%102.1 ± 9.1%± 20% Accuracy; ≤ 20% CV
Low QC (3 ng/mL) 102.8 ± 6.1%101.5 ± 7.5%99.8 ± 5.8%± 15% Accuracy; ≤ 15% CV
Mid QC (100 ng/mL) 97.6 ± 4.5%99.1 ± 5.2%101.3 ± 4.1%± 15% Accuracy; ≤ 15% CV
High QC (800 ng/mL) 101.1 ± 3.8%103.2 ± 4.9%98.9 ± 3.5%± 15% Accuracy; ≤ 15% CV

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized methodologies are the bedrock of a successful inter-laboratory validation. Below are example protocols for the quantification of FHPAA using LC-MS/MS and GC-MS.

LC-MS/MS Method Protocol for FHPAA in Human Plasma

This protocol is designed for the highly sensitive and selective quantification of FHPAA.

  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., this compound-d3 at 100 ng/mL).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water with 0.1% formic acid: acetonitrile with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • FHPAA: m/z 169.0 → 125.0

      • FHPAA-d3 (Internal Standard): m/z 172.0 → 128.0

GC-MS Method Protocol for FHPAA in Human Plasma

This protocol requires a derivatization step to make the analyte suitable for gas chromatography.

  • Sample Preparation and Derivatization:

    • To 200 µL of human plasma, add 20 µL of internal standard (e.g., 4-Hydroxyphenylacetic acid-d4 at 1 µg/mL).

    • Perform a liquid-liquid extraction with 600 µL of ethyl acetate. Vortex and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A DB-5ms or similar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 260°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometer Scan Mode: Selected Ion Monitoring (SIM).

      • FHPAA-TMS derivative: m/z 298 (Molecular Ion), m/z 283 (Fragment Ion)

      • 4-HPAA-d4-TMS derivative (Internal Standard): m/z 286 (Molecular Ion)

Visualizing the Validation Workflow

To ensure clarity and consistency in an inter-laboratory study, a well-defined workflow is essential.

InterLaboratory_Validation_Workflow Inter-Laboratory Validation Workflow for FHPAA Quantification cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Independent Laboratory Analysis cluster_evaluation Phase 3: Data Compilation and Statistical Analysis P1 Define Validation Scope and Acceptance Criteria P2 Develop and Finalize Standardized Analytical Protocol P1->P2 P3 Prepare and Characterize Validation Samples (QCs) P2->P3 LabA Lab A: Method Validation and Sample Analysis P3->LabA LabB Lab B: Method Validation and Sample Analysis P3->LabB LabC Lab C: Method Validation and Sample Analysis P3->LabC D1 Collect and Compile Data from All Labs LabA->D1 LabB->D1 LabC->D1 D2 Statistical Comparison of Results (e.g., ANOVA) D1->D2 D3 Assess Against Pre-defined Acceptance Criteria D2->D3 Conclusion Conclusion D3->Conclusion Conclusion on Method Reproducibility

Caption: A typical workflow for an inter-laboratory validation study.

Interdependence of Validation Parameters

The various parameters of bioanalytical method validation are interconnected, and a holistic approach is necessary to ensure the overall reliability of the method.

Validation_Parameters Interdependence of Analytical Method Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Selectivity->Accuracy Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Sensitivity->Accuracy at LLOQ Sensitivity->Precision at LLOQ Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Stability Stability Stability->Accuracy over time Stability->Precision over time

Caption: The interconnected nature of key bioanalytical validation parameters.

By adhering to a structured approach for inter-laboratory validation and meticulously selecting and validating the most suitable analytical methodology, researchers and scientists can ensure the generation of high-quality, reproducible, and reliable data for the quantification of this compound. This commitment to scientific integrity is fundamental to advancing research and drug development.

References

A Researcher's Guide to Dopamine Metabolites: 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA) vs. Endogenous Markers in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise monitoring of dopamine (DA) dynamics is critical for understanding the pathophysiology of numerous neurological and endocrine disorders. Dysfunction in the dopaminergic system is a hallmark of conditions ranging from Parkinson's disease to neuroendocrine tumors.[1] For decades, researchers have relied on measuring the endogenous dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in biological fluids as proxies for dopamine turnover.[2] However, the advent of synthetic tracers, such as 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA), has introduced new paradigms, particularly in the realm of molecular imaging. This guide provides an in-depth comparison of FHPAA with DOPAC and HVA, offering a technical and practical framework for researchers and drug development professionals to select the most appropriate biomarker for their disease models.

The Foundation: Understanding Dopamine Metabolism

Dopamine, a crucial neurotransmitter, is metabolized intracellularly through a cascade of enzymatic reactions.[3] The two primary metabolites, DOPAC and HVA, provide a window into the rate of dopamine synthesis, release, and degradation.

  • DOPAC (3,4-dihydroxyphenylacetic acid): Formed primarily within the neuron, DOPAC is the product of dopamine oxidation by monoamine oxidase (MAO). Its concentration is often considered a reliable indicator of intraneuronal dopamine turnover.[4]

  • HVA (Homovanillic acid): DOPAC can be further metabolized by catechol-O-methyltransferase (COMT) to form HVA. HVA can also be formed through an alternative pathway involving the O-methylation of dopamine to 3-methoxytyramine (3-MT), which is then oxidized by MAO.[3] Consequently, HVA levels in cerebrospinal fluid (CSF) and plasma reflect both intraneuronal and extraneuronal dopamine metabolism.[2]

The fluorinated analog, This compound (FHPAA) , is a synthetic compound not naturally found in biological systems.[5][6] Its structural similarity to endogenous catecholic acids allows it to engage with similar metabolic and transport systems. However, its primary utility is not as a direct measure of endogenous dopamine turnover but as a tracer, particularly when radiolabeled, for imaging techniques like Positron Emission Tomography (PET).

Visualizing the Metabolic Cascade

The relationship between these metabolites is best understood visually. The following diagram illustrates the core dopamine metabolic pathway.

Dopamine_Metabolism cluster_neuron Presynaptic Neuron cluster_extracellular Extracellular Space / Glia DOPAMINE Dopamine DOPAC DOPAC DOPAMINE->DOPAC MAO 3MT 3-Methoxytyramine (3-MT) DOPAMINE->3MT COMT HVA HVA DOPAC->HVA COMT 3MT->HVA MAO

Caption: Simplified dopamine metabolic pathway.

Analytical Methodologies: Quantifying the Markers

The choice of analytical technique is paramount for obtaining reliable and reproducible data. Due to their low concentrations in biological matrices, highly sensitive methods are required.[7]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD remains a gold standard for the quantification of catecholamines and their metabolites due to its exceptional sensitivity and selectivity.[8][9]

Expert Insight: Why ECD?

Electrochemical detection is inherently suited for analyzing catecholamines because the hydroxyl groups on the catechol ring are readily oxidized at a specific electrical potential. This provides a high degree of selectivity, minimizing interference from other non-electroactive compounds in a complex biological sample like plasma or urine.[10] This technique can achieve detection limits in the low picogram range, which is essential for measuring these analytes in small sample volumes.[11]

Protocol: Quantification of DOPAC and HVA in Plasma using HPLC-ECD

This protocol provides a representative workflow for sample preparation and analysis.

1. Sample Preparation (Solid Phase Extraction):

  • Rationale: This step is crucial to remove interfering substances like proteins and salts and to concentrate the analytes.
  • To 1 mL of plasma, add 50 µL of an internal standard solution (e.g., 3,4-dihydroxybenzylamine, DHBA) to correct for extraction efficiency variations.[8]
  • Add 20 µL of 4M perchloric acid to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Condition a solid-phase extraction (SPE) column (e.g., a cation exchange or phenylboronic acid column) with 1 mL of methanol followed by 1 mL of deionized water.[12]
  • Load the supernatant from the centrifuged sample onto the SPE column.
  • Wash the column with 1 mL of water to remove unbound impurities.
  • Elute the analytes with 200 µL of 0.1 M acetic acid into a clean microcentrifuge tube.

2. HPLC-ECD Analysis:

  • System: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) and a high-quality electrochemical detector.[13]
  • Mobile Phase: A typical mobile phase consists of a phosphate or acetate-citrate buffer at an acidic pH (e.g., pH 3.0), an ion-pairing agent like sodium 1-octanesulfonate to improve retention of the acidic metabolites, and a small percentage of organic modifier like methanol or acetonitrile (e.g., 90:10 buffer:methanol).[12][13]
  • Flow Rate: 1.0 mL/min.
  • Detector Potential: Set the working electrode potential to approximately +700 to +800 mV vs. an Ag/AgCl reference electrode for optimal oxidation of DOPAC and HVA.[12]
  • Injection Volume: 20 µL.
  • Quantification: Create a standard curve using known concentrations of DOPAC and HVA. The concentration in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

3. Self-Validation and Quality Control:

  • Internal Standard: The use of an internal standard is non-negotiable for ensuring trustworthy results, as it corrects for sample loss during extraction and variability in injection volume.[8]
  • Calibration Curve: A multi-point calibration curve (typically 5-7 points) should be run with each batch of samples to ensure linearity and accurate quantification.
  • Quality Control Samples: Include low, medium, and high concentration QC samples in each run to assess the accuracy and precision of the assay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For even greater specificity and high-throughput capabilities, LC-MS/MS is an increasingly popular alternative.[14] It offers the advantage of identifying compounds based on both their retention time and their unique mass-to-charge ratio, virtually eliminating interferences.

Comparative Analysis in Disease Models

The utility of each metabolite as a biomarker is highly context-dependent, varying with the disease model and the specific research question.

Parkinson's Disease (PD) and Dopaminergic Neurodegeneration

In models of PD, the loss of dopaminergic neurons in the substantia nigra leads to a profound deficit in striatal dopamine.

  • DOPAC & HVA: Cerebrospinal fluid (CSF) levels of HVA and DOPAC are consistently found to be lower in PD patients compared to healthy controls, reflecting the underlying dopaminergic degeneration.[15][16] Some studies suggest that HVA levels in the CSF correlate with the severity of motor symptoms.[17][18] The akinetic-rigid subtype of PD, in particular, has been associated with significantly lower levels of HVA and the serotonin metabolite 5-HIAA.[19]

BiomarkerTypical Finding in PD ModelsCorrelation with SeverityKey Insights
HVA (CSF) Decreased[15]Correlates with motor scores (UPDRS)[15][17]Reflects overall dopaminergic system damage.[16]
DOPAC (CSF) Decreased[15]Correlates with dopamine transporter uptake[15]May more closely reflect presynaptic dopamine turnover.[4]
FHPAA (as [¹⁸F]FHPAA) N/A (Tracer)N/AUsed in PET imaging to visualize dopaminergic integrity.
Neuroendocrine Tumors (NETs)

Certain NETs, such as pheochromocytomas and paragangliomas, are characterized by the overproduction and secretion of catecholamines.

  • HVA: Urinary HVA is a classic biomarker used in the diagnosis of neuroblastomas.[9]

  • [¹⁸F]FHPAA (as [¹⁸F]FDOPA): This is where fluorinated tracers truly excel. 6-[¹⁸F]-fluoro-L-DOPA ([¹⁸F]FDOPA) is a radiolabeled precursor of dopamine. Tumor cells with high uptake and decarboxylase activity will accumulate the tracer, allowing for highly sensitive visualization by PET imaging.[20] Studies have shown that [¹⁸F]FDOPA PET/CT is more sensitive than traditional somatostatin receptor scintigraphy for detecting and staging many types of NETs.[21][22][23] While FHPAA itself is a metabolite, the principle of using a fluorinated analog like [¹⁸F]FDOPA to trace the pathway is the key application in this context.

Biomarker/TracerApplication in NET ModelsPerformance CharacteristicKey Insights
HVA (Urine) Diagnosis of neuroblastomaStandard clinical biomarker[9]Reflects systemic catecholamine overproduction.
[¹⁸F]FDOPA (PET) Imaging and staging of NETs[23]High sensitivity (e.g., 91% for NET detection)[24]Visualizes metabolic activity (amino acid uptake and decarboxylation) specific to NETs.[20]

FHPAA and [¹⁸F]FDOPA PET: A Special Case Study

While FHPAA is a metabolite, its true power in research is realized through its radiolabeled precursor, [¹⁸F]FDOPA. A PET scan with [¹⁸F]FDOPA provides a functional map of dopamine synthesis and storage capacity.

Workflow: [¹⁸F]FDOPA PET Imaging in a Disease Model

The following diagram outlines the typical workflow for a preclinical or clinical PET imaging study.

PET_Workflow cluster_prep Preparation Phase cluster_scan Imaging Phase cluster_analysis Analysis Phase Patient_Prep Subject Preparation (e.g., Fasting, Carbidopa premedication) Tracer_Admin Intravenous Injection of [¹⁸F]FDOPA Patient_Prep->Tracer_Admin Uptake Uptake Period (30-90 minutes) Tracer_Admin->Uptake PET_Scan PET/CT Scan Acquisition Uptake->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Quantification Quantification (e.g., Standardized Uptake Value - SUV) ROI_Analysis->Quantification

Caption: Experimental workflow for [¹⁸F]FDOPA PET imaging.

Expert Insight: The Role of Carbidopa

In many [¹⁸F]FDOPA PET protocols, subjects are pre-treated with carbidopa.[20] Carbidopa is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. By preventing the conversion of [¹⁸F]FDOPA to [¹⁸F]dopamine in peripheral tissues, carbidopa increases the bioavailability of the tracer for the target tissues (e.g., the brain or a tumor) and reduces background signal, thereby significantly improving image quality and quantitative accuracy.

Conclusion and Future Directions

The choice between FHPAA (as a representative of fluorinated tracers like [¹⁸F]FDOPA) and endogenous metabolites like HVA and DOPAC is not a matter of superiority, but of selecting the right tool for the scientific question.

  • HVA and DOPAC are indispensable for assessing the overall state of the dopaminergic system through fluid-based assays. They are excellent for longitudinal studies in large cohorts, screening, and for situations where functional imaging is not feasible. Their measurement in CSF provides the most direct assessment of central nervous system dopamine turnover.[15]

  • FHPAA and its precursor analogs ([¹⁸F]FDOPA) have revolutionized the field of functional imaging. They provide invaluable spatial and quantitative information about presynaptic dopaminergic integrity and the metabolic activity of neuroendocrine cells.[23] Their application is crucial for staging disease, assessing treatment response in situ, and understanding the precise location of dopaminergic deficits or overactivity.

Future research will likely focus on multi-modal approaches, combining fluid-based biomarkers with advanced imaging techniques to create a more comprehensive picture of dopaminergic function in disease. The continued development of novel PET tracers and ultrasensitive analytical methods will further refine our ability to diagnose and monitor these complex disorders.

References

A Researcher's Guide to Assessing the Biological Specificity of 3-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise biological interactions of a small molecule is paramount. This guide provides a comprehensive framework for assessing the target specificity of 3-Fluoro-4-hydroxyphenylacetic acid (FHPAA), a compound with reported serotonergic, dopaminergic, and noradrenergic activities. While direct quantitative binding data for FHPAA is not extensively available in the public domain, this document outlines a systematic approach to generate this crucial information and contextualize it through objective comparisons with relevant alternative compounds.

Introduction to this compound (FHPAA) and the Imperative of Specificity

This compound (FHPAA) is a fluorinated aromatic compound that has been noted for its interactions with key neurotransmitter systems. Specifically, it has been reported to interact with the serotonin receptor 5HT2A and the dopamine receptor DRD2, suggesting a potential role in modulating central nervous system pathways[1]. The introduction of a fluorine atom to the phenylacetic acid scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which in turn can influence its biological activity and specificity.

A thorough assessment of a compound's specificity is a cornerstone of drug development and chemical biology research. Off-target effects can lead to unforeseen side effects, confound experimental results, and ultimately result in the failure of promising therapeutic candidates. Therefore, a rigorous evaluation of FHPAA's binding profile across a wide range of biological targets is not just recommended but essential.

This guide will navigate the researcher through a tiered approach to specificity assessment, from initial in vitro binding assays to broader screening panels and functional cellular assays, culminating in considerations for in vivo validation. To provide a robust comparative context, we will utilize two key comparator compounds:

  • 4-Hydroxyphenylacetic acid (4-HPA): The non-fluorinated parent compound of FHPAA. 4-HPA is a microbial metabolite of dietary polyphenols and exhibits its own distinct biological activities, including antioxidant and anti-inflammatory properties[2][3]. Comparing FHPAA to 4-HPA will illuminate the specific contributions of the fluorine substitution to the biological activity profile.

  • Homovanillic acid (HVA): A major metabolite of the neurotransmitter dopamine[1][4][5][6]. Given FHPAA's reported dopaminergic activity, comparing it to HVA provides a functional benchmark within the dopaminergic system.

Foundational In Vitro Assessment: Primary Target Engagement

The initial step in characterizing FHPAA's specificity is to quantify its interaction with its putative primary targets, the 5HT2A and DRD2 receptors. Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Comparative Binding Affinities at Primary Targets

The following table presents a template for the quantitative data that needs to be generated for a meaningful comparison. The values for the comparator compounds are based on their known biological roles, with the expectation of low affinity for these specific receptors, thereby highlighting the potential specificity of FHPAA.

CompoundTargetPredicted Kᵢ (nM)Rationale for Comparison
This compound (FHPAA) Human 5HT2A To Be Determined Primary reported target.
Human DRD2 To Be Determined Primary reported target.
4-Hydroxyphenylacetic acid (4-HPA)Human 5HT2A>10,000Non-fluorinated structural analog; establishes baseline activity.
Human DRD2>10,000Non-fluorinated structural analog; establishes baseline activity.
Homovanillic acid (HVA)Human 5HT2A>10,000Functional analog (dopamine metabolite); assesses cross-reactivity.
Human DRD2>10,000Functional analog (dopamine metabolite); assesses cross-reactivity.
Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of FHPAA and comparator compounds for the 5HT2A and DRD2 receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing 5HT2A or DRD2 receptors prep2 Homogenize cells and isolate membrane fraction prep1->prep2 assay1 Incubate membranes with radioligand and test compound prep2->assay1 assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity assay2->assay3 analysis1 Generate competition a curve (IC50) assay3->analysis1 analysis2 Calculate Ki value using Cheng-Prusoff equation analysis1->analysis2

Caption: Workflow for determining receptor binding affinity.

Broadening the Horizon: Off-Target Profiling

A truly specific compound interacts selectively with its intended target(s) while having minimal affinity for other biologically relevant molecules. To assess the broader specificity of FHPAA, it is essential to screen it against a large panel of receptors, enzymes, ion channels, and transporters. Several commercial services offer comprehensive safety screening panels that are industry standards for identifying potential off-target liabilities.

Recommended Screening Panels:
  • Eurofins Discovery SafetyScreen44™ Panel: This panel includes 44 targets identified as key indicators of potential adverse drug reactions, covering a range of GPCRs, ion channels, transporters, and enzymes.

  • DiscoverX KINOMEscan™: While FHPAA is not predicted to be a kinase inhibitor, its small, planar structure warrants a broad kinase screen to rule out unexpected interactions. The KINOMEscan™ platform can assess binding against hundreds of kinases.

The results from these screens will provide a "specificity score" for FHPAA, highlighting any potential off-target interactions that require further investigation.

Interpreting Screening Data

The data from these panels is typically presented as percent inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition (typically >50%) would warrant follow-up with concentration-response curves to determine the IC₅₀ or Kᵢ for that off-target interaction.

Functional Consequences: Cell-Based Assays

Binding to a receptor does not always translate to a functional effect. Therefore, it is crucial to assess the functional activity of FHPAA at its primary targets and any identified off-targets. Cell-based assays provide a more physiologically relevant context to understand whether the compound acts as an agonist, antagonist, or inverse agonist.

Functional Assay for DRD2 (Gᵢ-coupled GPCR)

Dopamine D2 receptors are Gᵢ-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_workflow cAMP Inhibition Assay Workflow step1 Seed cells expressing DRD2 receptors step2 Pre-incubate with FHPAA or comparator compound step1->step2 step3 Stimulate adenylyl cyclase with forskolin step2->step3 step4 Lyse cells and measure intracellular cAMP levels step3->step4 step5 Determine EC50 (agonist) or IC50 (antagonist) step4->step5

References

The Unseen Variable: A Guide to Critical Reagent Stability and Lot Consistency in Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, biomarker data serves as a critical compass, guiding decisions from preclinical research to pivotal clinical trials. The reliability of this data is inextricably linked to the performance of the assays used for its generation. At the heart of these assays are critical reagents, the foundational components whose consistency and stability dictate the accuracy and reproducibility of results. This guide provides an in-depth exploration of the principles and practices for managing critical reagent stability and lot-to-lot consistency, offering a framework for robust biomarker validation.

The Criticality of Consistency: Why Reagent Management Matters

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of managing critical reagents throughout the lifecycle of an assay.[8][9][10] This guide will provide practical, scientifically-grounded strategies to meet and exceed these expectations, ensuring the integrity of your biomarker data.

Defining Your Critical Reagents: A Risk-Based Approach

Not all reagents in an assay are created equal. Identifying which components are "critical" is the first step in a robust management plan. A reagent is generally considered critical if its variability can directly impact the assay's performance characteristics, such as specificity, sensitivity, accuracy, and precision.[8][11]

Common examples of critical reagents in ligand-binding assays (LBAs) include:

  • Capture and Detection Antibodies: Their binding affinity and specificity are paramount.

  • Calibrators and Reference Standards: The accuracy of their concentration is fundamental.

  • Conjugated Reagents: The consistency of the conjugation process affects signal generation.

  • Biological Matrices: Variability can introduce matrix effects.[8]

A risk-based assessment should be performed for each assay to formally identify and document its critical reagents.

Part 1: Ensuring Stability - The Foundation of Reliable Data

Reagent stability is the ability of a reagent to maintain its performance characteristics over time under defined storage conditions. Establishing and monitoring stability is crucial for the long-term validity of an assay.

Experimental Design for Stability Testing

A comprehensive stability program should include both real-time and accelerated stability studies.

  • Real-Time Stability Studies: These studies evaluate the reagent under its recommended long-term storage conditions.[12][13][14] The duration of the study should extend beyond the intended use period.

  • Accelerated Stability Studies: These studies expose the reagent to stressed conditions (e.g., elevated temperature) to predict its long-term stability and shelf life.[1][10][13] While these studies provide valuable early insights, they must be confirmed with real-time data.[12][14]

Key Stability Studies and Protocols

Here are detailed protocols for essential stability assessments:

1. Long-Term Stability Protocol (Real-Time)

  • Objective: To determine the shelf-life of a critical reagent under its recommended storage conditions.

  • Methodology:

    • Aliquot a sufficient quantity of the critical reagent from a single lot for the entire study.

    • Store the aliquots at the recommended temperature (e.g., ≤ -60°C).[1]

    • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), retrieve aliquots for testing.

    • Analyze the reagent's performance in the validated assay using a consistent set of quality control (QC) samples.

    • Compare the results to the initial time point (T=0) data.

  • Acceptance Criteria: The mean concentration of the QC samples at each time point should be within a predefined percentage (e.g., ±15-20%) of the T=0 value.

2. Freeze-Thaw Stability Protocol

  • Objective: To assess the impact of repeated freezing and thawing cycles on reagent performance.

  • Methodology:

    • Subject aliquots of the critical reagent to a defined number of freeze-thaw cycles (e.g., 3-5 cycles). A typical cycle involves freezing at the recommended storage temperature for at least 12-24 hours, followed by thawing to room temperature.

    • After the final cycle, test the reagent's performance in the assay using QC samples.

    • Compare the results to a control aliquot that has not undergone freeze-thaw cycles.

  • Acceptance Criteria: The mean concentration of the QC samples tested with the stressed reagent should be within a predefined percentage (e.g., ±15-20%) of the control.

3. Bench-Top Stability Protocol

  • Objective: To evaluate the stability of the reagent when left at room temperature for a duration representative of routine laboratory use.

  • Methodology:

    • Place an aliquot of the critical reagent at room temperature for a specified period (e.g., 4, 8, 24 hours).

    • At the end of the period, test the reagent's performance in the assay using QC samples.

    • Compare the results to a freshly thawed control aliquot.

  • Acceptance Criteria: The mean concentration of the QC samples tested with the room-temperature-exposed reagent should be within a predefined percentage (e.g., ±15-20%) of the control.

4. Forced Degradation Protocol (for Characterization)

  • Objective: To intentionally degrade the critical reagent to understand its degradation pathways and to ensure the analytical method is "stability-indicating."[4][15]

  • Methodology:

    • Expose the reagent to harsh conditions such as high temperature (e.g., 37°C or higher), extreme pH, oxidation (e.g., hydrogen peroxide), and photolysis (UV light).[4][16]

    • The goal is to achieve a target degradation of 5-20%.[4]

    • Analyze the stressed reagent using the primary assay and other characterization methods (e.g., SEC-HPLC, SDS-PAGE) to identify degradation products.

  • Application: This study is crucial during method development to demonstrate that the assay can differentiate between the intact reagent and its degradation products.

Visualizing the Stability Testing Workflow

Stability_Workflow Figure 1: Critical Reagent Stability Testing Workflow cluster_planning Planning & Setup cluster_testing Stability Studies cluster_analysis Analysis & Acceptance reagent Single Lot of Critical Reagent aliquot Aliquot for all time points reagent->aliquot storage Store at recommended temperature (e.g., ≤ -60°C) aliquot->storage real_time Real-Time Stability (e.g., 0, 3, 6, 12, 24 months) storage->real_time freeze_thaw Freeze-Thaw Stability (3-5 cycles) storage->freeze_thaw bench_top Bench-Top Stability (e.g., 4, 8, 24 hours) storage->bench_top assay Perform Assay with QC Samples real_time->assay freeze_thaw->assay bench_top->assay compare Compare to T=0 or Control assay->compare criteria Evaluate against a priori Acceptance Criteria (e.g., ±15% of nominal) compare->criteria report Document Results in Stability Report criteria->report Lot_Bridging_Workflow Figure 2: Critical Reagent Lot Bridging Workflow cluster_setup Study Setup cluster_execution Parallel Testing cluster_analysis Data Analysis & Decision old_lot Current Reagent Lot run1 Run 1 old_lot->run1 run2 Run 2 old_lot->run2 run3 Run 3 old_lot->run3 new_lot New Reagent Lot new_lot->run1 new_lot->run2 new_lot->run3 samples QC Samples & Incurred Samples samples->run1 samples->run2 samples->run3 qc_analysis QC Sample Comparison (e.g., %Bias < 15%) run1->qc_analysis incurred_analysis Incurred Sample Correlation (e.g., Passing-Bablok) run1->incurred_analysis run2->qc_analysis run2->incurred_analysis run3->qc_analysis run3->incurred_analysis acceptance Evaluate against a priori Acceptance Criteria qc_analysis->acceptance incurred_analysis->acceptance decision New Lot Qualified? acceptance->decision pass Implement New Lot decision->pass Yes fail Investigate & Re-qualify decision->fail No

References

A Researcher's Guide to the Labyrinth of Alzheimer's Biomarker Classification

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the Complexities of Defining a Heterogeneous Disease

The paradigm for defining Alzheimer's disease (AD) has irrevocably shifted from a clinical diagnosis of symptoms to a biological construct defined by measurable biomarkers. This evolution, crystallized in the Amyloid/Tau/Neurodegeneration or AT(N) research framework, has revolutionized drug development and our understanding of the disease continuum.[1][2] However, as we move from controlled research cohorts to the complexities of clinical practice and trials, the elegant simplicity of these classification systems reveals significant challenges. This guide provides an in-depth comparison of the critical hurdles in biomarker-based classification, offering field-proven insights for researchers, scientists, and drug development professionals navigating this intricate landscape.

The AT(N) Framework: A Foundational Yet Flawed Compass

The 2018 NIA-AA research framework proposed the AT(N) system as an unbiased method to classify individuals based on the core pathological tenets of Alzheimer's disease.[2] "A" signifies amyloid-beta (Aβ) biomarkers (detected by PET scan or in cerebrospinal fluid), "T" represents biomarkers of aggregated tau (tau PET or CSF phosphorylated tau), and "N" indicates neurodegeneration or neuronal injury (FDG-PET, structural MRI, or CSF total tau).[2] Each category is binarized as positive or negative, creating a descriptive profile (e.g., A+T+N-) independent of clinical symptoms.

The utility of this system in standardizing research subject categorization is undeniable. It allows for the study of the disease's preclinical stages and provides a common language for the field.[1][3] However, its application reveals a fundamental tension: the attempt to apply a discrete classification system to a disease process that is a continuous, biologically complex, and often multifactorial syndrome.

ATN_Framework cluster_A A: Aβ Pathophysiology cluster_T T: Tau Pathophysiology cluster_N N: Neurodegeneration A_biomarker Amyloid PET CSF Aβ42/40 Ratio Result Biomarker Profile (e.g., A+T+N+) A_biomarker->Result +/- T_biomarker Tau PET CSF p-tau T_biomarker->Result +/- N_biomarker Structural MRI FDG-PET CSF Total Tau N_biomarker->Result +/-

Caption: The AT(N) framework classifies individuals based on three core biomarker categories.

Challenge 1: The Confounding Influence of Biological Heterogeneity and Co-pathologies

Alzheimer's disease rarely exists in a vacuum. Autopsy studies consistently reveal that the brains of elderly individuals with dementia are often riddled with multiple pathologies.[4][5] The AT(N) system, in its focus on amyloid and tau, does not account for the significant impact of these co-pathologies, which include Lewy body disease (α-synuclein), TDP-43 proteinopathy, and cerebrovascular disease.[6][7][8]

This biological heterogeneity is a primary source of classification challenges.[4][9][10] A patient's clinical symptoms may be disproportionately severe for their given AT(N) stage, a discrepancy often explained by the presence of these non-AD pathologies.[8] For instance, a patient classified as A+T-N+ may exhibit significant cognitive decline, but the "N" (neurodegeneration) could be driven more by underlying small vessel ischemic disease than by the Alzheimer's continuum.[3] This has profound implications for clinical trials, where a drug targeting amyloid may fail not because it is ineffective, but because amyloid was not the primary driver of neurodegeneration in a significant portion of the study population.

Furthermore, AD itself is heterogeneous, presenting with atypical clinical phenotypes such as posterior cortical atrophy or the logopenic variant of primary progressive aphasia.[11] These variants are associated with different patterns of tau accumulation and atrophy, challenging a monolithic classification approach.[11]

Copathologies cluster_CoPath Common Co-pathologies AD_Core AD Core Pathology (Amyloid & Tau) LBD Lewy Body Disease (α-synuclein) AD_Core->LBD interacts Clinical_Syndrome Clinical Dementia Syndrome AD_Core->Clinical_Syndrome Drives LBD->Clinical_Syndrome Contributes to / Modifies TDP43 TDP-43 Proteinopathy TDP43->Clinical_Syndrome Contributes to / Modifies Vascular Cerebrovascular Disease Vascular->Clinical_Syndrome Contributes to / Modifies

Caption: Co-pathologies interact with core AD pathology to produce the final clinical syndrome.

Challenge 2: Discordance Between Biomarker Modalities

The promise of a unified classification system is strained by the reality that different biomarker modalities do not always agree.[12] The "A" status for a patient might be positive based on a CSF Aβ42/40 ratio but negative on an amyloid PET scan, or vice-versa.[13][14][15][16] This discordance, which can occur in 5-20% of cases, is not merely technical noise; it reflects different biological states.

  • Causality Behind the Discordance:

    • CSF Biomarkers: Primarily reflect the dynamic balance of soluble protein production and clearance in the central nervous system. A drop in CSF Aβ42 is thought to be one of the earliest signs of disease, reflecting its sequestration into insoluble plaques.[17]

    • PET Imaging: Visualizes the accumulated, insoluble, fibrillar plaques (amyloid PET) or neurofibrillary tangles (tau PET). It provides crucial spatial information but may only become positive after a significant plaque burden has already formed.

    • Plasma Biomarkers: Represent a systemic measure influenced not only by CNS production but also by clearance across the blood-brain barrier and in peripheral organs.[18][19] Their levels can be affected by factors like renal function.

This leads to a critical question: which modality is the "ground truth"? The answer is context-dependent. CSF may be more sensitive to the earliest stages of amyloid aggregation, while PET confirms the established pathology required for entry into many clinical trials. The table below summarizes typical concordance rates, highlighting the persistent discrepancies.

Biomarker ComparisonModality 1Modality 2Typical ConcordanceKey Considerations
Amyloid Status CSF Aβ42/40 RatioAmyloid PET85-95%[13][16]Discordance may reflect early vs. established pathology. APOE ε4 status can influence results.[13][16]
Amyloid Status Plasma p-tau/Aβ RatioCSF Aβ42/40 RatioHigh, but variablePlasma assays are improving but can be influenced by peripheral factors.[20]
Tau Status CSF p-tau181Tau PETModerate to HighCSF p-tau reflects a more global tau pathology state, while Tau PET shows regional tangle distribution.
Neurodegeneration MRI (Atrophy)FDG-PET (Hypometabolism)ModerateAtrophy is a late-stage structural change, whereas hypometabolism can precede significant volume loss.
Protocol: Standardized CSF Collection and Processing

To minimize pre-analytical variability, which can mimic or mask true biological discordance, adherence to a strict protocol is a self-validating necessity.

  • Patient Preparation: Fasting is recommended as diurnal variation and food intake can affect some biomarker levels.

  • Collection:

    • Use a non-traumatic, small-gauge spinal needle.

    • Collect 10-12 mL of CSF via lumbar puncture into a sterile polypropylene collection tube. Rationale: Polystyrene tubes can lead to non-specific binding and artificial lowering of hydrophobic peptide concentrations like Aβ42.

    • Discard the first 1-2 mL to avoid blood contamination from the puncture.

  • Processing (within 1-2 hours of collection):

    • Centrifuge at 2,000 x g for 10 minutes at room temperature. Rationale: This removes cells and other contaminants without causing protein degradation associated with refrigeration before centrifugation.

    • Carefully transfer the supernatant into labeled low-binding polypropylene cryovials in 0.5 mL aliquots. Avoid disturbing the cell pellet.

  • Storage:

    • Immediately freeze aliquots at -80°C. Rationale: Prevents degradation from repeated freeze-thaw cycles. Long-term stability at -80°C is well-documented for core AD biomarkers.

Challenge 3: The Pitfalls of Technical and Analytical Variability

Even when using a single modality like CSF, results can vary significantly between labs and studies.[21] This challenge stems from the diversity of analytical platforms and a lack of universal standardization.

  • Platform-Dependent Results: Immunoassays from different manufacturers (e.g., ELISA, Lumipulse automated chemiluminescence, Simoa ultra-sensitive assays) have different antibodies, calibrators, and dynamic ranges.[13][21] This can lead to systematic shifts in absolute values and differing classification of borderline samples.

  • Lot-to-Lot Variability: Reagent lots for the same assay can have performance differences, requiring rigorous in-house quality control and bridging studies to ensure longitudinal consistency.

  • Lack of Certified Reference Materials: The absence of a universally accepted, human CSF-based certified reference material (CRM) makes it difficult to harmonize values across different platforms and labs. While progress is being made, this remains a significant hurdle.

The solution lies in robust validation. Every protocol must be a self-validating system incorporating stringent quality control.

Protocol: Ultrasensitive Plasma p-tau217 Immunoassay (Simoa)
  • Sample Preparation: Thaw plasma samples on ice. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any cryoprecipitates.

  • Assay Procedure (Quanterix HD-X Analyzer):

    • Use a validated commercial kit, preparing calibrators and controls exactly as per the manufacturer's instructions.

    • Load paramagnetic beads coated with capture antibody, biotinylated detector antibody, and streptavidin-β-galactosidase (SβG) conjugate.

    • The instrument mixes beads, sample (or calibrator/control), and detector antibody.

    • After incubation and washing, the beads are mixed with SβG.

    • Beads are washed and loaded into the Simoa disc, which contains thousands of femtoliter-sized microwells. Beads are sealed in wells with resorufin β-D-galactopyranoside (RGP) substrate.

  • Signal Reading: The instrument images each well. Wells containing an immunocomplex (a single enzyme-labeled protein) will show fluorescent signal as the SβG cleaves the RGP substrate.

  • Quantification: The instrument counts the number of "active" vs. "inactive" wells. At higher concentrations, it measures the fluorescent intensity. This digital (counting) and analog (intensity) readout provides an extremely wide dynamic range.

  • Quality Control (Self-Validation):

    • Run a full calibration curve with each new plate.

    • Include at least two quality control (QC) samples (low and high concentration) in duplicate on every plate.

    • Define acceptance criteria: e.g., QC values must be within ±20% of the known mean, and the coefficient of variation (CV) for duplicates must be <15%. Rationale: This ensures plate-to-plate and day-to-day reproducibility and validates the integrity of the results for each specific run.

Challenge 4: The Elusive Quest for Universal Cut-Points

Binarizing a continuous biomarker value into "positive" or "negative" requires a cut-point or threshold. The method used to establish this threshold is a major source of variability and classification discordance across studies.[12][14]

  • Data-Driven vs. Pathologically Anchored: Cut-points can be derived statistically from a specific dataset (e.g., using Gaussian mixture modeling to separate presumed normal and abnormal populations) or anchored to an external "gold standard" like amyloid PET status.[12]

  • Cohort Dependency: A cut-point derived from a highly selective memory clinic cohort may not be appropriate for a more diverse population-based study.[12] Factors like age, genetics (APOE status), and comorbidities can shift the entire distribution of biomarker values.[3][18]

The consequence is that an individual's AT(N) classification can change simply based on the cut-point methodology applied. Studies have shown that changing the specific biomarker or the cut-off used for the "A," "T," or "N" category can alter the classification of 12% to over 40% of individuals in a cohort.[14] This "threshold-dependency" is a critical weakness when attempting to use the AT(N) system for individual-level diagnosis or trial eligibility.

Thresholding_Workflow Data Biomarker Data from Cohort (Continuous Values) GMM Statistical Approach (e.g., Gaussian Mixture Model) Data->GMM ROC Anchor-Based Approach (e.g., ROC vs. PET Status) Data->ROC Cutpoint Derived Cut-Point Value GMM->Cutpoint Yields ROC->Cutpoint Yields Classification Binary Classification (Positive / Negative) Cutpoint->Classification Applied to Data

Caption: The choice of thresholding method directly impacts the final binary classification.

Beyond AT(N): The Next Generation of Biomarkers

The limitations of the core AT(N) framework have spurred intense research into biomarkers that capture other facets of AD pathophysiology.[17][22][23] These include:

  • Neuroinflammation: Glial Fibrillary Acidic Protein (GFAP) as a marker of astrocyte reactivity.[23]

  • Synaptic Dysfunction: Neurogranin and SNAP-25 in CSF as markers of synaptic damage.[24]

  • Neuroaxonal Injury: Neurofilament light chain (NfL) in both CSF and blood as a general marker of neuronal damage.[17][25]

While these markers add valuable biological information, they present their own challenge: a lack of disease specificity. Elevated NfL, for example, is found in virtually all neurodegenerative disorders, as well as in traumatic brain injury and multiple sclerosis.[17] Therefore, their role is likely not in primary classification but in staging, tracking progression, and potentially as secondary endpoints in clinical trials to measure downstream effects of targeted therapies.

Conclusion and Future Imperatives

Biomarker-based classification systems have propelled Alzheimer's research into a new era of biological definition. However, their application is fraught with challenges rooted in the disease's inherent heterogeneity, the biological and technical nuances of different biomarker modalities, and the methodological variability in data interpretation.

For researchers, scientists, and drug developers, navigating this landscape requires a critical and informed approach. The AT(N) system should be viewed as a powerful research tool for cohort characterization, not yet a definitive diagnostic algorithm for individuals in a clinical setting.[26]

Moving forward, the field must prioritize:

  • Standardization: The development and adoption of universal reference materials and standardized protocols for pre-analytical and analytical procedures are paramount.

  • Longitudinal Characterization: Understanding the dynamic, temporal evolution of biomarkers through long-term observational studies is essential to grasp their true prognostic meaning.[27][28]

  • Multimodal Integration: Future classification systems must evolve beyond AT(N) to incorporate co-pathologies and novel biomarker domains like inflammation and synaptic health, likely through data-driven, multi-analyte algorithms.

  • Contextual Interpretation: A biomarker result can only be interpreted within a rich clinical context. The goal is not to replace clinical acumen but to augment it with more precise biological tools.

By acknowledging and addressing these challenges, the scientific community can refine biomarker-based classification systems, paving the way for more precise diagnostic tools, more effective clinical trials, and ultimately, more successful therapeutic interventions for Alzheimer's disease.

References

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Safely Handling 3-Fluoro-4-hydroxyphenylacetic Acid

As a Senior Application Scientist, my priority is to empower your research by ensuring a foundation of safety and operational excellence. This guide moves beyond a simple checklist, offering a detailed framework for handling this compound. Our approach is built on understanding the "why" behind each safety protocol, ensuring that every step is a self-validating measure to protect both you and the integrity of your work.

Hazard Assessment: Understanding the Risks

This compound is a valuable reagent in pharmaceutical research and development. However, its reactivity necessitates a clear understanding of its potential hazards. Authoritative safety data sheets (SDS) classify this compound as a hazardous substance that poses the following primary risks:

  • Causes serious eye irritation [1][2][3]

  • Causes skin irritation [1][2][3]

  • May cause respiratory irritation [1][2]

These hazards are the driving force behind the specific personal protective equipment (PPE) and handling protocols outlined below. The solid form of this chemical can easily become airborne as dust, increasing the risk of inhalation and inadvertent contact with eyes and skin.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the potential for exposure. Below is a breakdown of the essential PPE required when handling this compound.

Eye and Face Protection

Due to the significant risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Enhanced Protection: When handling larger quantities or when there is a risk of splashing, a face shield should be worn in combination with safety goggles.[5][6] A face shield alone does not provide adequate protection.

Hand Protection

To prevent skin irritation and potential sensitization, chemically resistant gloves are essential.

  • Glove Type: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[5]

  • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices, and always wash hands after removing gloves.[7] For tasks with higher exposure risk, consider double-gloving.

Body Protection

Protective clothing is your primary barrier against accidental skin contact from spills or dust.

  • Standard Operations: A clean, buttoned lab coat is the minimum requirement.

  • High-Risk Procedures: For tasks involving significant quantities of the material or a higher risk of spillage, a disposable, polyethylene-coated polypropylene gown provides superior protection against chemical permeation.[5][8] Standard cloth lab coats are not suitable for significant hazardous chemical handling as they are absorbent.[5]

Respiratory Protection

Given that this compound can cause respiratory irritation, controlling airborne dust is critical.

  • Primary Control: All handling of the solid chemical that may generate dust (e.g., weighing, transferring) must be conducted within a certified laboratory fume hood or another appropriate form of local exhaust ventilation.[3][6]

  • Secondary Protection: If a fume hood is not available or if engineering controls are insufficient, respiratory protection is required. A fit-tested NIOSH-approved N95 or P100 particulate respirator is suitable for nuisance dust exposure.[5][7]

PPE Summary by Laboratory Task

For quick reference, the following table summarizes the required PPE for common laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solid Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat or Impermeable GownRequired: Fume Hood or Local Exhaust
Preparing Solutions Safety GogglesNitrile/Neoprene GlovesLab CoatFume Hood Recommended
Running Reactions Safety GogglesNitrile/Neoprene GlovesLab CoatAs needed based on reaction scale/volatility
Handling Waste Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat or Impermeable GownNot required if waste is sealed

Operational and Disposal Plans

Integrating PPE usage into a structured operational plan is key to minimizing risk.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean. Designate a specific area for the handling of this chemical.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling: Carefully transfer the chemical, avoiding actions that could generate dust. Use spatulas and weigh boats appropriate for the quantity being handled.

  • Post-Handling: Tightly seal the source container. Clean any residual chemical from spatulas and the work surface using a damp cloth (this should be disposed of as hazardous waste).

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then gown, then eye protection).

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][4]

Chemical Waste Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Collection: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) and excess chemical must be collected in a designated, properly labeled hazardous waste container.[9][10] The container must be made of a compatible material, be in good condition, and kept tightly sealed when not in use.[9]

  • Liquid Waste: Solutions containing this acid should also be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.[10]

  • Empty Containers: The original chemical container must be thoroughly emptied. The first rinse of the empty container should be collected and disposed of as hazardous waste.[10] After rinsing, the label should be defaced, and the container can be discarded with other lab glass or plastic.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Emergency Response Workflow

In the event of an accidental spill or exposure, a clear and immediate plan is vital.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[2][4]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][4]

Spill Management Workflow

The following diagram outlines the logical flow for responding to a spill of this compound.

SpillResponse start Spill Discovered alert Alert personnel in the immediate area start->alert assess Assess Spill Size & Risk Is it a major spill? alert->assess evacuate Evacuate the area Call EHS/Emergency Services assess->evacuate Yes don_ppe If spill is minor, don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Impermeable Gown - N95 Respirator assess->don_ppe No end Spill Cleanup Complete evacuate->end contain Cover spill with inert absorbent material (e.g., vermiculite, sand) don_ppe->contain cleanup Carefully sweep up absorbent material and place in a sealed, labeled hazardous waste container contain->cleanup decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water cleanup->decontaminate dispose Dispose of all contaminated materials (including PPE) as hazardous waste decontaminate->dispose dispose->end

Caption: Workflow for managing a chemical spill.

This structured approach to handling this compound, grounded in a clear understanding of its hazards, will enable you to conduct your research safely and effectively.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-hydroxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-hydroxyphenylacetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.